4-Hydroxy-3-nitrophenylacetic acid
Description
4-Hydroxy-3-nitrophenylacetic acid is a natural product found in Sinapis alba, Jeotgalibacillus marinus, and Pyricularia oryzae with data available.
Properties
IUPAC Name |
2-(4-hydroxy-3-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c10-7-2-1-5(4-8(11)12)3-6(7)9(13)14/h1-3,10H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHBHOSRLDPIHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10463-20-4 | |
| Record name | 4-Hydroxy-3-nitrophenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10463-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-hydroxy-3-nitrophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Hydroxy-3-nitrophenylacetic Acid: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-Hydroxy-3-nitrophenylacetic acid (NHPAA), a key chemical intermediate with significant applications in immunological research and drug development. We will delve into its chemical structure and properties, explore its primary and alternative synthesis routes with detailed protocols, and discuss its role as a hapten in shaping our understanding of the immune response.
Introduction to this compound (NHPAA)
This compound, also known as (4-hydroxy-3-nitrophenyl)acetic acid, is a nitrated derivative of 4-hydroxyphenylacetic acid.[1][2] Its chemical structure, featuring a phenylacetic acid backbone with hydroxyl and nitro functional groups on the aromatic ring, makes it a valuable tool in various scientific disciplines. Notably, NHPAA is widely recognized for its use as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.[1][2] This property has made it instrumental in studying the fundamental principles of antibody production and affinity maturation.
Chemical Structure and Physicochemical Properties
The structure of NHPAA is characterized by an acetic acid group attached to a benzene ring, which is substituted with a hydroxyl group at position 4 and a nitro group at position 3.
Structure:
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO₅ | [2] |
| Molecular Weight | 197.14 g/mol | [2] |
| CAS Number | 10463-20-4 | [2] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 146-148 °C | [3] |
| Solubility | Soluble in ethanol | [3] |
| pKa | 4.25±0.10 (Predicted) |
Synthesis of this compound
The synthesis of NHPAA is most commonly achieved through the direct nitration of 4-hydroxyphenylacetic acid. An alternative conceptual approach involves the Willgerodt-Kindler reaction, starting from 4-hydroxy-3-nitroacetophenone.
Primary Synthesis Route: Nitration of 4-Hydroxyphenylacetic Acid
This method relies on the electrophilic aromatic substitution of 4-hydroxyphenylacetic acid using a nitrating agent. The hydroxyl group is an activating, ortho-, para-director, while the acetic acid group is a deactivating, meta-director. The nitration occurs predominantly at the position ortho to the strongly activating hydroxyl group.
Reaction Scheme:
A simplified reaction scheme for the nitration of 4-hydroxyphenylacetic acid.
This protocol is adapted from established laboratory procedures.[1][4]
Materials:
-
4-Hydroxyphenylacetic acid
-
Fuming nitric acid
-
Glacial acetic acid
-
Ice bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beaker
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol or ethyl acetate/hexane mixture)
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 4-hydroxyphenylacetic acid in glacial acetic acid.
-
Cool the solution in an ice bath to approximately 10°C.[4]
-
Slowly add fuming nitric acid dropwise to the cooled solution using a dropping funnel while maintaining the temperature. The slow addition is crucial to control the exothermic reaction and prevent over-nitration.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for approximately one hour. A precipitate may form during this time.[1]
-
Pour the reaction mixture into a beaker of cold water to precipitate the product fully.
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/hexane mixture, to yield yellow, needle-like crystals of this compound.[1][4]
Causality Behind Experimental Choices:
-
Glacial Acetic Acid as Solvent: It is a polar solvent that can dissolve the starting material and is relatively inert to the nitrating agent under these conditions.
-
Low Temperature Control: The nitration of phenolic compounds is a highly exothermic and fast reaction. Cooling the reaction mixture prevents the formation of undesired byproducts and ensures regioselectivity.
-
Slow Addition of Nitric Acid: This allows for better control of the reaction temperature and prevents a runaway reaction.
Alternative Synthesis Route: The Willgerodt-Kindler Reaction Approach
An alternative, multi-step synthesis can be envisioned starting from 4-hydroxy-3-nitroacetophenone. This route utilizes the Willgerodt-Kindler reaction, which converts aryl ketones into thioamides, followed by hydrolysis to the corresponding carboxylic acid.[5][6][7]
Conceptual Workflow:
Conceptual workflow for the synthesis of NHPAA via the Willgerodt-Kindler reaction.
Step 1: Synthesis of the Thioamide Intermediate
The first step would involve the reaction of 4-hydroxy-3-nitroacetophenone with sulfur and a secondary amine, such as morpholine, to form the corresponding thioamide.[6][8]
Step 2: Hydrolysis to this compound
The resulting thioamide intermediate would then be hydrolyzed under acidic or basic conditions to yield the final product, this compound.[6]
This alternative route, while longer, can be advantageous if the starting acetophenone derivative is more readily available or if the direct nitration of 4-hydroxyphenylacetic acid proves to be low-yielding or produces difficult-to-separate isomers in a particular application.
Applications in Research and Drug Development
The primary application of NHPAA is in the field of immunology, where it serves as a model hapten, often abbreviated as NP (from nitrophenyl).[9][10][11]
Key Applications:
-
Studying Humoral Immunity: By conjugating NHPAA to a carrier protein like chicken gamma-globulin (CGG) or keyhole limpet hemocyanin (KLH), researchers can immunize model organisms, such as mice, and study the subsequent antibody response.[9][11] This allows for the investigation of:
-
Antibody Affinity Maturation: Tracking the changes in antibody affinity for the NP hapten over time.[9]
-
Antibody Specificity: Examining how the immune system generates antibodies that can distinguish between closely related haptens.[9][10]
-
Isotype Switching: Observing the switch from IgM to IgG or other antibody isotypes during the immune response.
-
-
T-Cell Responses: NHPAA has also been used to study hapten-specific T-cell responses, including the induction of suppressor T-cells.[12]
-
Idiotypic Networks: The immune response to the NP hapten has been a valuable model for studying the network of interactions between different antibody molecules based on their unique antigen-binding sites (idiotypes).[12][13]
-
Synthesis of Derivatives: NHPAA serves as a starting material for the synthesis of other molecules, such as 4-hydroxy-3-nitrophenylacetyl caproic acid, for further biological studies.[3] A related compound, 4-hydroxy-3-iodo-5-nitrophenylacetic acid (NIP), which is synthesized from 4-hydroxyphenylacetic acid, is also a widely used hapten in immunological research.[14][15]
Conclusion
This compound is a versatile chemical compound with a well-defined structure and established synthesis protocols. Its role as a model hapten has been invaluable in advancing our understanding of the adaptive immune system. The straightforward synthesis and the ability to conjugate it to carrier molecules make it an essential tool for researchers in immunology and related fields. This guide provides the foundational knowledge for the synthesis and application of NHPAA, empowering scientists to leverage this important molecule in their research endeavors.
References
- 1. This compound | 10463-20-4 [chemicalbook.com]
- 2. This compound | C8H7NO5 | CID 447364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-羟基-3-硝基苯乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. synarchive.com [synarchive.com]
- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 7. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. Maturation of the immune response to (4-hydroxy-3-nitrophenyl)-acetyl (NP) haptens in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hapten-specific T cell responses to 4-hydroxy-3-nitrophenyl acetyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Hydroxy-3-nitrophenyl (NP) acetyl-hapten specific lymphocyte proliferation. I. Mice bearing Igh-1b allotype can cross-react with 4-hydroxy-5-iodo-3-nitrophenyl (NIP) acetyl hapten - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hapten-specific T-cell responses to 4-hydroxy-3-nitrophenyl acetyl. II. Demonstration of idiotypic determinants on suppressor T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hapten-specific T cell responses to 4-hydroxy-3-nitrophenyl acetyl. VII. Idiotype-specific suppression of plaque-forming cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical and serological studies with an iodine-containing synthetic immunological determinant 4-hydroxy-3-iodo-5-nitrophenylacetic acid (NIP) and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological studies with an iodine-containing synthetic immunological determinant 4-hydroxy-3-iodo-5-nitrophenylacetic acid (NIP) and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
4-Hydroxy-3-nitrophenylacetic acid as a hapten in immunology
An In-Depth Technical Guide to 4-Hydroxy-3-nitrophenylacetic Acid (NP) as a Hapten in Immunology
Introduction: The Power of a Model System
In the intricate landscape of immunology, the study of B cell activation, affinity maturation, and immunological memory requires robust and reproducible model systems. Haptens, small molecules that are immunogenic only when coupled to a larger carrier protein, provide an invaluable tool for dissecting these complex processes with precision[1]. Among the various hapten-carrier systems, the this compound (NP) system stands out as a cornerstone of immunological research. Its enduring utility stems from the remarkably stereotyped and well-characterized immune response it elicits, particularly in the C57BL/6 mouse strain. This guide provides a comprehensive technical overview of the NP hapten system, from the chemical principles of antigen preparation to the detailed analysis of the sophisticated B cell response it provokes.
Part 1: The Unique Nature of the Anti-NP Immune Response
The NP hapten, when conjugated to a protein carrier, initiates a cascade of events culminating in a highly specific and evolving antibody response. The characteristics of this response are dependent on the nature of the carrier, which dictates the requirement for T cell help.
T-Dependent vs. T-Independent Responses
The immunological outcome of NP immunization is critically dependent on the carrier molecule. This dichotomy provides a powerful experimental axis to study different facets of B cell activation.
-
T-Cell Dependent (TD) Response: When NP is conjugated to a complex protein carrier like Keyhole Limpet Hemocyanin (KLH) or Ovalbumin (OVA), it elicits a T-cell dependent response[2]. This pathway is essential for the development of a mature, high-affinity antibody response and is characterized by the formation of germinal centers (GCs), isotype switching, somatic hypermutation (SHM), and the generation of long-lived memory B cells and plasma cells[3][4][5]. The carrier protein provides the peptide epitopes that are presented by B cells to cognate CD4+ T helper cells, which in turn provide the necessary co-stimulation for B cell proliferation and differentiation[5][6].
-
T-Cell Independent (TI) Response: Conversely, when NP is conjugated to a polymeric antigen with repeating epitopes, such as Ficoll, it elicits a T-cell independent response[7][8][9]. This type of response is characterized by the rapid production of predominantly low-affinity IgM antibodies and does not typically result in robust affinity maturation, somatic hypermutation, or long-term memory[7][8]. The repetitive structure of the TI antigen can directly cross-link B cell receptors (BCRs) to a sufficient degree to activate the B cell without T cell help[6].
This experimental bifurcation makes the NP system ideal for comparing the cellular and molecular requirements of these two fundamental pathways of humoral immunity.
Hallmarks of the T-Dependent Anti-NP Response in C57BL/6 Mice
Immunization of C57BL/6 mice with an NP-protein conjugate triggers a remarkably predictable primary B cell response, making it a powerful model for studying B cell selection and evolution.
-
Restricted V-Gene Usage: The primary anti-NP response is dominated by B cells utilizing a specific heavy chain variable gene segment, IGHV1-72 (formerly known as V186.2)[3][4][10]. This genetic restriction simplifies the tracking and analysis of the antigen-specific B cell population.
-
Lambda Light Chain Dominance: A defining feature of the primary anti-NP response is the preferential use of the lambda (λ) light chain[7]. This is unusual, as the mouse antibody repertoire is generally dominated by kappa (κ) light chains. This bias provides another convenient marker for identifying primary anti-NP B cells.
-
Affinity Maturation and the W33L Mutation: The germinal center reaction to NP-protein conjugates is a classic model for affinity maturation—the process by which the average affinity of antibodies for their antigen increases over time. This process is driven by somatic hypermutation of the immunoglobulin variable region genes, followed by the selection of B cells with higher-affinity BCRs[3][4]. In the anti-NP response, a single point mutation in the IGHV1-72 gene segment at codon 33, resulting in a tryptophan (W) to leucine (L) amino acid substitution (W33L), is recurrently selected. This single mutation is sufficient to increase the antibody's affinity for NP by approximately 10-fold, serving as a clear molecular marker for affinity-based selection within the germinal center[3][4][10].
-
Heteroclitic Fine Specificity: Early, unmutated anti-NP antibodies exhibit "heteroclitic" binding. They bind with a higher affinity to a related hapten, 4-hydroxy-5-iodo-3-nitrophenylacetic acid (NIP), than to NP itself[5]. As affinity maturation proceeds, the specificity shifts, and later-stage, high-affinity antibodies often show increased or equal affinity for NP (homoclitic specificity). This phenomenon allows researchers to track the qualitative evolution of the antibody response.
Part 2: Core Methodologies - A Practical Guide
This section provides detailed, field-proven protocols for the key experimental workflows involved in using the NP-hapten system.
Preparation of NP-Carrier Conjugates
The foundation of any study using the NP system is the successful conjugation of the hapten to a carrier protein. This is a two-step process: first, the carboxylic acid group of NP is activated, typically by creating an N-Hydroxysuccinimide (NHS) ester (NP-O-Su). Second, the activated NP-O-Su is reacted with the carrier protein, where it forms stable amide bonds with primary amine groups on lysine residues.
Causality: This protocol is synthesized from established principles of carbodiimide chemistry for NHS-ester formation and subsequent amine coupling. The goal is to create a reactive intermediate (NP-O-Su) that efficiently couples to the carrier protein under mild conditions, preserving the protein's immunogenicity.
Materials:
-
This compound (NP-OH)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dioxane or Dimethylformamide (DMF)
-
Carrier Protein (e.g., KLH or OVA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Bicarbonate Buffer (0.1 M, pH 8.3)
-
Dialysis tubing (10-14 kDa MWCO)
Procedure:
-
Activation of NP (Synthesis of NP-O-Su):
-
In a dry glass vial, dissolve this compound (NP-OH) and N-Hydroxysuccinimide (NHS) in anhydrous dioxane or DMF at equimolar concentrations (e.g., 0.1 M).
-
Add a molar equivalent of DCC or EDC to the solution.
-
Stir the reaction at room temperature for 12-18 hours in the dark. A white precipitate (dicyclohexylurea, if using DCC) will form.
-
Filter the reaction mixture to remove the urea byproduct. The resulting filtrate contains the activated NP-O-Su. This solution should be used immediately for conjugation.
-
-
Preparation of Carrier Protein:
-
Conjugation Reaction:
-
While gently stirring the protein solution, slowly add the NP-O-Su solution dropwise. The molar ratio of NP-O-Su to protein will determine the hapten density. For a typical immunization, a ratio of 15-25 haptens per 100 kDa of protein is a good starting point (e.g., for OVA, ~40 kDa, aim for 6-10 NP molecules per OVA).
-
Allow the reaction to proceed for 4-6 hours at room temperature, or overnight at 4°C, with continuous gentle stirring.
-
-
Purification of the NP-Conjugate:
-
Transfer the reaction mixture to dialysis tubing.
-
Dialyze extensively against PBS (pH 7.4) at 4°C for 48-72 hours, with at least 4-5 changes of buffer. This removes unreacted NP-O-Su and other small molecules.
-
After dialysis, determine the protein concentration (e.g., using a BCA assay) and the haptenation ratio via spectrophotometry by measuring absorbance at approximately 430 nm (for the phenolate form of NP at alkaline pH).
-
Store the purified NP-KLH or NP-OVA at -20°C or -80°C in small aliquots.
-
Immunization for Induction of a Germinal Center Response
Causality: The goal of this protocol is to elicit a robust T-dependent immune response, leading to the formation of large, active germinal centers. A single intraperitoneal injection of NP-KLH emulsified in alum adjuvant is a standard and effective method. Alum promotes a strong Th2-biased response, which is conducive to GC formation and antibody production.
Materials:
-
NP-KLH conjugate (prepared as above)
-
Alum Adjuvant (e.g., Imject™ Alum)
-
Sterile, endotoxin-free PBS
-
C57BL/6 mice (8-12 weeks old)
Procedure:
-
Preparation of the Immunogen:
-
On the day of immunization, dilute the NP-KLH stock to the desired concentration in sterile PBS. A typical dose is 100 µg of NP-KLH per mouse.
-
Emulsify the NP-KLH solution with an equal volume of alum adjuvant. This is typically done by vortexing or repeatedly pipetting the mixture until a stable, milky emulsion is formed. The final injection volume should be between 100-200 µL.
-
-
Immunization:
-
Administer the 100-200 µL of the NP-KLH/alum emulsion to each mouse via intraperitoneal (i.p.) injection.
-
-
Timeline for Analysis:
Analysis of the NP-Specific B-Cell Response
Causality: ELISA is a high-throughput method to quantify the titer and relative affinity of serum antibodies. By coating plates with NP conjugated to a different carrier (e.g., BSA) and using plates with different hapten densities (e.g., NP₂₅-BSA vs. NP₂-BSA), one can assess both the total anti-NP antibody level and the proportion of high-affinity antibodies[4]. High-affinity antibodies will bind effectively to low-density NP₂-BSA, while low-affinity antibodies require the avidity advantage of the high-density NP₂₅-BSA.
Procedure:
-
Plate Coating: Coat 96-well ELISA plates with 5-10 µg/mL of NP-BSA (e.g., NP₂₅-BSA for total Ig or NP₂-BSA for high-affinity Ig) in carbonate buffer overnight at 4°C.
-
Blocking: Wash the plates with PBS-Tween 20 (PBST) and block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add serial dilutions of mouse serum (from immunized and control mice) to the wells and incubate for 1-2 hours.
-
Detection: Wash the plates and add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the desired mouse immunoglobulin isotype (e.g., anti-mouse IgG1 or total IgG).
-
Development: After washing, add TMB substrate and allow the color to develop. Stop the reaction with sulfuric acid and read the absorbance at 450 nm. The ratio of binding to NP₂-BSA versus NP₂₅-BSA provides a measure of affinity maturation[4].
Causality: Multi-color flow cytometry allows for the precise identification and quantification of rare cell populations, such as antigen-specific GC B cells. The gating strategy is designed to first identify total B cells, then the GC B cell subset based on canonical surface markers, and finally the NP-specific cells within that gate using a fluorescently labeled NP-conjugate[3][4][9].
Experimental Workflow Diagram
Caption: Overall experimental workflow for studying the anti-NP immune response.
Staining Panel and Gating Strategy:
| Marker | Fluorochrome | Purpose |
| B220 (CD45R) | e.g., APC-Cy7 | Pan-B cell marker. |
| CD95 (Fas) | e.g., PE-Cy7 | Upregulated on GC B cells. |
| GL7 | e.g., FITC | Canonical marker for GC B cells. |
| IgD | e.g., PerCP-Cy5.5 | Downregulated on GC B cells; used to exclude naive B cells. |
| CD38 | e.g., PE | Low on GC B cells, distinguishes from plasma cells. |
| NP-PE | Phycoerythrin | Binds to NP-specific B cell receptors. |
| OVA-AF647 | Alexa Fluor 647 | Used as a "dump" reagent to gate out cells binding the carrier protein non-specifically. |
| Live/Dead Stain | e.g., Zombie Violet | To exclude dead cells from analysis. |
Procedure:
-
Prepare a single-cell suspension from the spleen of an immunized mouse.
-
Perform a red blood cell lysis.
-
Stain cells with a Live/Dead dye.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain with the cocktail of fluorescently-labeled antibodies and NP-PE/OVA-AF647.
-
Acquire data on a multi-color flow cytometer.
-
Gating Strategy:
-
Gate on lymphocytes based on Forward Scatter (FSC) and Side Scatter (SSC).
-
Gate on singlets using FSC-A vs FSC-H.
-
Gate on live cells (negative for the Live/Dead stain).
-
Gate on B220+ cells to identify the B cell population.
-
From the B220+ gate, identify Germinal Center (GC) B cells as GL7+ and CD95+ .
-
Within the GC B cell gate, identify NP-specific cells as NP-PE+ and OVA-AF647- .
-
Germinal Center B Cell Selection Diagram
References
- 1. peptide KLH conjugates | Peptide Thiol Groups [biosyn.com]
- 2. interchim.fr [interchim.fr]
- 3. US5942628A - Method for the preparation of sulfo-N-hydroxy succinimade salts - Google Patents [patents.google.com]
- 4. Conjugates of double-stranded oligonucleotides with poly(ethylene glycol) and keyhole limpet hemocyanin: a model for treating systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systemic and Mucosal Antibody Responses to Soluble and Nanoparticle-Conjugated Antigens Administered Intranasally - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OVA-bound nanoparticles induce OVA-specific IgG1, IgG2a, and IgG2b responses with low IgE synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P133-S An Improved Protocol of Coupling Synthetic Peptides to KLH for Antibody Production Using DMF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5734064A - Process for the preparation of carboxylic acid succinimidyl esters - Google Patents [patents.google.com]
- 9. pnas.org [pnas.org]
- 10. Targeted Elimination of Immunodominant B Cells Drives the Germinal Center Reaction toward Subdominant Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
4-Hydroxy-3-nitrophenylacetic Acid: A Comprehensive Technical Guide
Introduction: From Immunological Hapten to Key Biomarker of Nitrative Stress
4-Hydroxy-3-nitrophenylacetic acid (NHPAA), a seemingly unassuming nitrated derivative of a tyrosine metabolite, holds a significant place in the annals of both immunology and the study of oxidative and nitrative stress. Its scientific journey begins in the mid-20th century, not as a molecule of intrinsic biological activity, but as a crucial tool for understanding the fundamental principles of the adaptive immune response. In this capacity, as the hapten known to immunologists as "NP" (nitrophenyl), it has been instrumental in elucidating the mechanisms of antibody affinity maturation and B-cell memory.
More recently, the discovery of its endogenous formation in humans has propelled NHPAA into a new and vital role: a key biomarker for nitrative stress, a pathological process implicated in a wide array of chronic diseases. This guide provides an in-depth technical overview of this compound, from its historical context and synthesis to its modern-day application as a clinical and research biomarker. We will explore the causality behind experimental choices in its synthesis and analysis, grounding all mechanistic claims and protocols in authoritative scientific literature.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of NHPAA is fundamental to its synthesis, purification, and analytical detection.
| Property | Value | Reference(s) |
| CAS Number | 10463-20-4 | |
| Molecular Formula | C₈H₇NO₅ | [1] |
| Molecular Weight | 197.14 g/mol | |
| Melting Point | 146-148 °C | |
| Appearance | Yellow to pale brown crystalline powder | [1] |
| Solubility | Soluble in ethanol | |
| SMILES String | C1=CC(=C(C=C1CC(=O)O)--INVALID-LINK--[O-])O | [1] |
| InChI Key | QBHBHOSRLDPIHG-UHFFFAOYSA-N | [1] |
Spectroscopic Data:
-
Mass Spectrometry (Electron Ionization): The mass spectrum of NHPAA is characterized by a molecular ion peak at m/z 197.[2] Key fragment ions are observed at m/z 152, corresponding to the loss of the carboxyl group (-COOH), and at m/z 106.[1][3]
-
¹H NMR (in Acetone-D6): The proton NMR spectrum provides characteristic signals for the aromatic protons, showing the substitution pattern, and a singlet for the methylene (-CH₂) protons of the acetic acid side chain.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the hydroxyl (-OH), carboxylic acid (C=O and -OH), and nitro (-NO₂) functional groups.
Synthesis of this compound: A Classic Nitration
The most common and historically significant method for the synthesis of NHPAA is the direct nitration of its precursor, 4-hydroxyphenylacetic acid (PHPA). This electrophilic aromatic substitution reaction is a cornerstone of organic chemistry. The hydroxyl group of PHPA is an activating, ortho-, para-director, while the acetic acid side chain is a deactivating group. The nitration occurs at the position ortho to the powerful activating hydroxyl group.
Experimental Protocol: Nitration of 4-Hydroxyphenylacetic Acid
This protocol is a synthesis of established methods and provides a reliable procedure for the laboratory-scale preparation of NHPAA.[4][5]
Materials:
-
4-Hydroxyphenylacetic acid (PHPA)
-
Glacial acetic acid
-
Fuming nitric acid
-
Ethanol (for recrystallization)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a flask, dissolve 4-hydroxyphenylacetic acid (e.g., 4.00 g, 26.3 mmol) in glacial acetic acid (e.g., 25 mL).[4]
-
Cooling: Place the flask in an ice bath and cool the solution to approximately 10°C. This is a critical step to control the exothermic nitration reaction and minimize the formation of by-products.
-
Nitration: Slowly add fuming nitric acid (e.g., 1.36 mL) dropwise to the cooled solution with continuous stirring.[4] The slow addition is crucial to maintain the low temperature and prevent uncontrolled nitration. The solution will typically turn from yellow to brown, and a precipitate may begin to form.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for approximately 1 hour.[4]
-
Precipitation: Pour the reaction mixture into a larger volume of cold water (e.g., 1 L for a 50 g scale reaction) to precipitate the crude NHPAA product.[5]
-
Purification (Recrystallization): Collect the solid product by filtration and wash it with water. Recrystallize the crude product from ethanol to yield pure, yellow, needle-like crystals of this compound.[4][5]
Characterization of the Product:
The identity and purity of the synthesized NHPAA should be confirmed by:
-
Melting point determination: Compare the observed melting point with the literature value (146-148 °C).
-
Spectroscopic analysis: Obtain ¹H NMR, ¹³C NMR, IR, and mass spectra and compare them with reference data.
References
4-Hydroxy-3-nitrophenylacetic acid CAS number 10463-20-4
An In-Depth Technical Guide to 4-Hydroxy-3-nitrophenylacetic Acid (CAS 10463-20-4)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (4H3NPAA), a key reagent and building block for researchers, chemists, and professionals in drug development and immunology. We will delve into its fundamental properties, synthesis, analytical validation, and critical applications, grounding all information in established scientific literature.
Core Compound Identity and Physicochemical Properties
This compound, also known as (4-hydroxy-3-nitrophenyl)acetic acid, is a substituted phenylacetic acid derivative. The introduction of a nitro group (NO₂) ortho to the hydroxyl group (OH) on the phenyl ring is critical to its chemical reactivity and biological utility, particularly its function as a hapten.[1][2]
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of 4H3NPAA, which are essential for its handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| CAS Number | 10463-20-4 | [3][4][5] |
| Molecular Formula | C₈H₇NO₅ | [2][6] |
| Molecular Weight | 197.14 g/mol | [2][3][4] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 146-148 °C | [1][3] |
| Solubility | Soluble in ethanol (5%) | [3] |
| InChI Key | QBHBHOSRLDPIHG-UHFFFAOYSA-N | [3][7] |
| SMILES | OC(=O)Cc1ccc(O)c(c1)--INVALID-LINK--=O | [3][4] |
Synthesis and Purification: A Validated Protocol
The most common and reliable method for synthesizing 4H3NPAA is through the electrophilic nitration of p-hydroxyphenylacetic acid. This reaction leverages the activating, ortho-para directing effect of the hydroxyl group. While both ortho and para positions are activated, the para position is already occupied by the acetic acid moiety, thus directing nitration to the ortho position.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of 4H3NPAA.
Detailed Synthesis Protocol
This protocol is a synthesized procedure based on established methods.[1][8] The rationale behind each step is provided to ensure reproducibility and understanding.
Materials:
-
p-Hydroxyphenylacetic acid
-
Glacial acetic acid
-
Fuming nitric acid
-
Ethyl acetate
-
Hexane (or Ethanol for recrystallization)
-
Ice bath, magnetic stirrer, filtration apparatus
Procedure:
-
Dissolution: In a flask, dissolve p-hydroxyphenylacetic acid (e.g., 4.00 g, 26.3 mmol) in glacial acetic acid (25 mL). The acetic acid serves as a solvent that is resistant to nitration under these conditions.
-
Cooling: Place the flask in an ice bath and cool the solution. This is a critical step to control the exothermic nitration reaction and prevent unwanted side products or runaway reactions.
-
Nitration: Slowly add fuming nitric acid (e.g., 1.36 mL) dropwise to the cooled solution while stirring. The slow addition ensures the temperature remains low.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction proceed for 1 hour. A color change from yellow to brown and the formation of a precipitate should be observed.[1]
-
Precipitation/Quenching: Pour the reaction mixture into a larger volume of cold water (e.g., 1 liter). This quenches the reaction and precipitates the less water-soluble product.[8]
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any residual acid.
-
Purification (Recrystallization): To achieve high purity, recrystallize the crude solid. Dissolve the solid in a minimal amount of hot ethyl acetate or ethanol and add hexane until turbidity is observed.[1][8] Allow the solution to cool slowly. Pure 4H3NPAA will crystallize as yellow, needle-like crystals.[1]
-
Drying: Collect the pure crystals by filtration and dry them under a vacuum. A typical yield is around 70%.[1]
Analytical Characterization
Rigorous analytical validation is essential to confirm the identity and purity of the synthesized 4H3NPAA before its use in further applications.
Spectroscopic and Analytical Data
The following table summarizes the expected analytical data for 4H3NPAA.
| Analysis Method | Expected Results | Source(s) |
| ¹H NMR | δ (CDCl₃-d₄/DMSO, 4:1): 3.50 (2H, s), 7.04 (1H, d, J = 9 Hz), 7.46 (1H, dd, J = 9, 3 Hz), 7.94 (1H, d, J = 3 Hz) | [1] |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z 197. Key Fragments: m/z 152, 106. | [9][10] |
| IR Spectroscopy | Characteristic peaks for O-H, C=O (acid), and N-O (nitro) stretches. | [2][7] |
| Purity (Assay) | ≥98% (typically by titration or GC) | [6][11] |
Key Applications in Research and Development
4H3NPAA is not just a simple chemical; it is a versatile tool with significant applications, particularly in immunology and as a biomarker.
Hapten in Immunological Studies
A primary application of 4H3NPAA is its role as a hapten.[1][2] A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The nitro- and hydroxyl-substituted phenyl ring is a well-characterized epitope for studying antibody affinity and the humoral immune response.
-
Mechanism: When conjugated to a carrier protein (e.g., Chicken Gamma Globulin - CGG), the 4H3NPAA moiety (often referred to as NP for nitrophenyl) becomes immunogenic.[12] This NP-CGG conjugate can be used to immunize model organisms, leading to the production of anti-NP antibodies.
-
Application: Researchers use this system to study fundamental processes like antibody affinity maturation, class switching, and the generation of memory B cells.[3]
Caption: Role of 4H3NPAA as a hapten in generating an immune response.
Metabolite and Biomarker
4H3NPAA is a known metabolite of nitrotyrosine, which is a marker for oxidative stress.[1][13] It can also be formed by the nitration of p-hydroxyphenylacetic acid (a tyrosine metabolite) in vivo.[13] Therefore, its detection and quantification in biological fluids like urine can serve as a biomarker for studying diseases associated with nitrosative stress.[13]
Synthetic Intermediate
4H3NPAA is also used as a starting material for the synthesis of other molecules. For instance, it has been used to synthesize 4-hydroxy-3-nitrophenylacetyl caproic acid.[1][3]
Safety, Handling, and Storage
Proper handling of 4H3NPAA is crucial for laboratory safety.
Hazard Identification
Based on GHS classifications, this compound is considered hazardous.[2]
-
Pictogram: Warning
-
Hazard Statements:
Recommended Handling and PPE
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[15][16]
-
Personal Protective Equipment (PPE):
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15] Keep away from strong oxidizing agents.[15]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14][15]
Conclusion
This compound (CAS 10463-20-4) is a compound of significant utility in scientific research. Its well-defined synthesis, distinct physicochemical properties, and, most importantly, its role as a hapten make it an indispensable tool in the field of immunology for dissecting the complexities of the humoral immune response. Furthermore, its connection to nitrotyrosine metabolism provides a valuable avenue for biomarker research. Adherence to established protocols for its synthesis, characterization, and safe handling will ensure its effective and safe application in advancing scientific discovery.
References
- 1. This compound | 10463-20-4 [chemicalbook.com]
- 2. This compound | C8H7NO5 | CID 447364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 99 10463-20-4 [sigmaaldrich.com]
- 4. This compound (CAS 10463-20-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. CAS RN 10463-20-4 | Fisher Scientific [fishersci.com]
- 6. scbt.com [scbt.com]
- 7. This compound [webbook.nist.gov]
- 8. prepchem.com [prepchem.com]
- 9. This compound(10463-20-4) MS [m.chemicalbook.com]
- 10. This compound [webbook.nist.gov]
- 11. A13858.14 [thermofisher.com]
- 12. 4-Hydroxy-3-nitrophenylacetyl-CGG - Creative Biolabs [creative-biolabs.com]
- 13. Human Metabolome Database: Showing metabocard for 4-hydroxy-3-nitrophenylacetate (HMDB0062403) [hmdb.ca]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
- 16. chemicalbook.com [chemicalbook.com]
The Spectroscopic Signature of 4-Hydroxy-3-nitrophenylacetic Acid: A Technical Guide
Introduction: Unveiling the Molecular Identity
4-Hydroxy-3-nitrophenylacetic acid is a compound of significant interest in various fields, including its use as a hapten in immunological studies and as a potential building block in the synthesis of more complex molecules.[1] The precise structural elucidation and confirmation of its identity are paramount for any research or development application. This technical guide provides an in-depth analysis of the spectral data of this compound, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectroscopic characteristics of this molecule.
The structural integrity of a compound is the bedrock of its function. In the realm of drug development and scientific research, an unambiguous confirmation of a molecule's structure is not merely a preliminary step but a continuing necessity. Spectroscopic techniques provide a non-destructive window into the molecular world, allowing us to map the connectivity of atoms and the functional groups they form. For a molecule like this compound, with its substituted aromatic ring and carboxylic acid moiety, each spectroscopic method offers a unique piece of the structural puzzle.
This guide is structured to provide not just the spectral data itself, but also the scientific rationale behind the interpretation. By understanding the "why" behind the peaks and signals, researchers can gain a deeper and more applicable knowledge of spectroscopic analysis.
Molecular Structure and Atom Numbering
To facilitate a clear and consistent discussion of the spectral data, the following atom numbering scheme will be used for this compound throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the determination of molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons. The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the methylene protons of the acetic acid side chain.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-D₆, or a mixture of CDCl₃-d₄ and DMSO-d₆) in a 5 mm NMR tube.[2] The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -OH and -COOH).
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 5 seconds to ensure full relaxation of all protons, especially the acidic protons.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹H NMR Data Summary
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~10-12 | broad singlet | - | 2H | -COOH and Ar-OH |
| 7.94 | d | 3 | 1H | H-2 |
| 7.46 | dd | 9, 3 | 1H | H-6 |
| 7.04 | d | 9 | 1H | H-5 |
| 3.50 | s | - | 2H | -CH₂- |
Data obtained in a 4:1 mixture of CDCl₃-d₄ and DMSO. Chemical shifts can vary depending on the solvent and concentration.[3]
Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (δ 7.0-8.0 ppm): The three protons on the aromatic ring appear as distinct signals due to their unique electronic environments.
-
The proton at the C-2 position (H-2), being ortho to the electron-withdrawing nitro group, is the most deshielded and appears as a doublet at 7.94 ppm with a small coupling constant (J = 3 Hz) due to meta-coupling with H-6.
-
The proton at the C-6 position (H-6) is split by both the ortho proton (H-5) and the meta proton (H-2), resulting in a doublet of doublets at 7.46 ppm with coupling constants of J = 9 Hz (ortho) and J = 3 Hz (meta).
-
The proton at the C-5 position (H-5), ortho to the electron-donating hydroxyl group, is the most shielded of the aromatic protons and appears as a doublet at 7.04 ppm with a large ortho-coupling constant (J = 9 Hz) from H-6.
-
-
Aliphatic Region (δ 3.50 ppm): The two protons of the methylene group (-CH₂-) are chemically equivalent and are not coupled to any neighboring protons, thus they appear as a sharp singlet at 3.50 ppm.
-
Labile Protons (δ ~10-12 ppm): The protons of the carboxylic acid (-COOH) and the phenolic hydroxyl (-OH) groups are acidic and their chemical shifts are highly dependent on solvent, concentration, and temperature. They typically appear as broad singlets and their signals can be confirmed by D₂O exchange, where the signals will disappear.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg, in a suitable deuterated solvent.[2]
-
Instrument Setup: Use a 100 MHz or higher NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Employ a standard proton-decoupled pulse sequence.
-
Set a spectral width that encompasses all expected carbon resonances (typically 0-200 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.
-
-
Processing: Process the data similarly to the ¹H NMR spectrum.
¹³C NMR Data Summary (Predicted and Literature-Based)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172 | C-8 (-COOH) | Carboxylic acid carbonyl carbon. |
| ~155 | C-4 (C-OH) | Aromatic carbon attached to the hydroxyl group. |
| ~140 | C-3 (C-NO₂) | Aromatic carbon attached to the nitro group. |
| ~130 | C-1 | Quaternary aromatic carbon. |
| ~128 | C-6 | Aromatic methine carbon. |
| ~125 | C-2 | Aromatic methine carbon. |
| ~118 | C-5 | Aromatic methine carbon. |
| ~40 | C-7 (-CH₂-) | Methylene carbon. |
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the substituents. The carboxylic acid carbonyl carbon (C-8) will be the most downfield signal. The aromatic carbons will appear in the typical range of 110-160 ppm, with their specific shifts determined by the attached functional groups. The methylene carbon (C-7) will be the most upfield signal.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common.[4] A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
IR Data Summary
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500-2500 (broad) | O-H stretch | Carboxylic acid and Phenol |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1530, ~1350 | N-O asymmetric & symmetric stretch | Nitro group |
| ~1250 | C-O stretch | Phenol |
Data is based on typical values for the respective functional groups and publicly available spectra.[5]
Interpretation of the IR Spectrum
The IR spectrum of this compound provides clear evidence for its key functional groups:
-
O-H Stretching: A very broad absorption band from approximately 3500 to 2500 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid, which overlaps with the O-H stretch of the phenolic group.
-
C=O Stretching: A strong, sharp absorption peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid.
-
Nitro Group Stretching: Two distinct, strong absorptions are expected for the nitro group: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.
-
Aromatic C=C Stretching: Absorptions in the 1600-1480 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.
-
C-O Stretching: The C-O stretching of the phenolic hydroxyl group is expected to appear around 1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Mass Spectrometry Data Summary
| m/z | Proposed Fragment |
| 197 | [M]⁺ (Molecular Ion) |
| 152 | [M - COOH]⁺ |
| 106 | [M - COOH - NO₂]⁺ |
Data obtained from GC-MS analysis.[1]
Interpretation of the Mass Spectrum and Fragmentation Pathway
The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 197, which corresponds to its molecular weight (197.14 g/mol ).[1] The fragmentation pattern provides valuable structural information.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
A primary fragmentation event is the loss of the carboxylic acid group (-COOH), a common fragmentation for carboxylic acids, resulting in a fragment ion at m/z 152. This is often a prominent peak in the spectrum.[6] A subsequent fragmentation of this ion involves the loss of the nitro group (-NO₂), leading to the formation of a fragment at m/z 106.
Conclusion: A Coherent Spectroscopic Portrait
The collective analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a comprehensive and self-validating spectroscopic profile of this compound. The ¹H NMR spectrum clearly delineates the substitution pattern on the aromatic ring and the presence of the acetic acid side chain. The IR spectrum confirms the presence of the key functional groups: the carboxylic acid, the phenol, and the nitro group. The mass spectrum establishes the molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. While a complete, peer-reviewed assignment of the ¹³C NMR spectrum was not found in the public domain, the predicted chemical shifts align well with the known structure. This guide serves as a valuable resource for scientists and researchers, enabling the confident identification and characterization of this compound in their work.
References
- 1. This compound | C8H7NO5 | CID 447364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Sample Preparation Guidelines For Various Analytical Instruments - Kintek Solution [kindle-tech.com]
- 4. Phenylacetic acid(103-82-2)IR [chemicalbook.com]
- 5. This compound [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Solubility and Stability of 4-Hydroxy-3-nitrophenylacetic Acid for Researchers and Drug Development Professionals
Foreword: Understanding the Critical Role of Physicochemical Properties in Drug Development
In the landscape of pharmaceutical research and development, a thorough understanding of a compound's fundamental physicochemical properties is paramount. These characteristics, primarily solubility and stability, form the bedrock upon which successful formulation, analytical method development, and ultimately, therapeutic efficacy are built. This guide provides an in-depth technical exploration of 4-Hydroxy-3-nitrophenylacetic acid, a molecule of interest in various research contexts, including as a hapten in immunological studies. As a Senior Application Scientist, my objective is to not only present data but to also provide the scientific rationale behind the experimental approaches, ensuring a self-validating and trustworthy resource for fellow scientists and researchers.
Physicochemical Properties of this compound: A Snapshot
A foundational understanding of the intrinsic properties of this compound is essential before delving into its solubility and stability profiles.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO₅ | [1] |
| Molecular Weight | 197.14 g/mol | [2] |
| Appearance | Yellow crystalline powder | [3] |
| Melting Point | 146-148 °C | [2] |
| pKa (predicted) | Carboxylic Acid: ~3.02-4.25, Phenolic Hydroxyl: ~7.1 | [4][5] |
The presence of both a carboxylic acid and a phenolic hydroxyl group, along with a nitro group, dictates the molecule's polarity, hydrogen bonding capabilities, and reactivity, all of which are critical determinants of its solubility and stability.
Solubility Profile: A Multi-faceted Analysis
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation design. Here, we explore the solubility of this compound in both aqueous and organic media.
Aqueous Solubility and the Influence of pH
The ionization state of this compound, governed by the pH of the aqueous medium and its pKa values, significantly impacts its solubility.
-
At low pH (pH < 2): Both the carboxylic acid and the phenolic hydroxyl group will be predominantly protonated (non-ionized). In this state, the molecule is at its least polar, and its aqueous solubility is expected to be minimal. It is described as "slightly soluble" in water under neutral conditions.[5]
-
At intermediate pH (pH 4-6): The carboxylic acid group (pKa ~3.02-4.25) will be largely deprotonated (ionized), forming a carboxylate anion.[4][5] This will increase the molecule's polarity and, consequently, its aqueous solubility.
-
At high pH (pH > 8): Both the carboxylic acid and the phenolic hydroxyl group (pKa ~7.1) will be deprotonated, resulting in a dianionic species. This highly polar form is expected to exhibit the highest aqueous solubility.
Experimental Protocol: pH-Dependent Aqueous Solubility Determination
This protocol outlines a standardized shake-flask method for quantitatively determining the pH-dependent solubility.
Causality: The shake-flask method is a gold-standard technique that ensures equilibrium is reached between the solid compound and the solvent, providing a reliable measure of thermodynamic solubility.
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, borate buffers) at a constant ionic strength.
-
Sample Preparation: Add an excess amount of this compound to vials containing each buffer solution. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved.
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solids.
-
Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of dissolved this compound using a validated stability-indicating HPLC-UV method (see Section 4).
-
Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) as a function of pH.
Diagram: Workflow for pH-Dependent Solubility Determination
References
- 1. This compound | C8H7NO5 | CID 447364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-ヒドロキシ-3-ニトロフェニル酢酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. Frontiers | Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
The Immunological Role of 4-Hydroxy-3-nitrophenylacetic Acid and its Metabolites: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the biological role of 4-Hydroxy-3-nitrophenylacetic acid (Nip-OH or NP), a pivotal hapten in immunological research. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of hapten immunology, experimental design considerations, detailed protocols for key assays, and the underlying molecular mechanisms of Nip-OH-mediated immune responses.
Introduction: The Hapten Concept and the Significance of Nip-OH
Haptens are small molecules that are incapable of eliciting an immune response on their own. However, when covalently bound to a larger carrier molecule, typically a protein, they become immunogenic. This phenomenon, known as the hapten-carrier effect, is a cornerstone of immunology, providing a powerful tool to dissect the mechanisms of B cell and T cell activation, antibody production, and immunological memory.
This compound (Nip-OH or NP) is a well-characterized and widely utilized hapten in immunological studies.[1][2] Its defined chemical structure and the availability of specific reagents have made it an invaluable model for investigating the intricacies of the humoral and cellular immune responses. Understanding the biological sequelae of Nip-OH and its potential metabolites is crucial for its effective application in research and for the development of novel immunomodulatory strategies.
Biotransformation of this compound: A Look at Potential Metabolites
While the immunological activity of the parent Nip-OH molecule is well-documented, its in vivo metabolism is less characterized. Based on the biotransformation of structurally related nitrophenolic compounds, several metabolic pathways can be postulated. The primary routes of metabolism for nitrophenols involve Phase I and Phase II reactions.[3]
Phase I reactions, mediated by cytochrome P450 enzymes, can lead to oxidation, forming catechols, or reduction of the nitro group to an amino group.[3] For Nip-OH, this could potentially result in the formation of 4-hydroxy-3-aminophenylacetic acid. Phase II reactions involve conjugation with molecules such as glucuronic acid or sulfate, increasing water solubility and facilitating excretion.[3]
It is important to note that the biological activity of these potential metabolites has not been extensively studied. The majority of immunological research focuses on the parent Nip-OH molecule as the primary haptenic determinant. Further investigation into the metabolism of Nip-OH and the immunomodulatory capacity of its metabolites represents an area for future research.
The Hapten-Carrier Effect: Key Considerations for Experimental Design
The generation of a robust anti-Nip-OH immune response is critically dependent on the careful design of the hapten-carrier conjugate. Several factors influence the immunogenicity of the conjugate and the nature of the resulting immune response.
Choice of Carrier Protein
The carrier protein provides the necessary T cell epitopes to initiate a T-cell dependent B cell response. Common carrier proteins include:
-
Keyhole Limpet Hemocyanin (KLH): A large, immunogenic protein that elicits a strong T helper cell response.[1]
-
Bovine Serum Albumin (BSA): A readily available and commonly used carrier protein.[1]
-
Ovalbumin (OVA): Often used in murine studies due to the availability of well-characterized OVA-specific T cell receptor transgenic mice.[4]
The choice of carrier protein can influence the magnitude and quality of the anti-hapten antibody response.[1][5] Larger and more foreign carrier proteins generally induce a stronger immune response.[5]
Hapten-Carrier Ratio
The density of Nip-OH molecules conjugated to the carrier protein is a critical parameter. A higher hapten-to-carrier ratio generally leads to a stronger anti-hapten antibody response.[6][7] However, an excessively high density can sometimes lead to immune tolerance or a reduction in the anti-carrier response.[7][8] The optimal hapten-carrier ratio should be determined empirically for each specific application.
Immunization Strategy
The route of administration, the use of adjuvants, and the immunization schedule all play a significant role in the outcome of the immune response. Adjuvants, such as alum or Freund's adjuvant, are often used to enhance the immunogenicity of the hapten-carrier conjugate. The immunization schedule, including the timing of primary and booster immunizations, will influence the development of affinity-matured antibodies and memory B cells.
Table 1: Representative Anti-NP Antibody Titers with Different Immunization Strategies
| Carrier Protein | Adjuvant | Immunization Schedule | Peak Anti-NP IgG Titer (µg/mL) | Reference |
| Tetanus Toxoid | L-pMPLA | 3 immunizations at 2-week intervals | 400 - 1,500 | [7] |
| Ovalbumin | Alum | 2 immunizations at 2-week intervals | ~1:10,000 (titer) | [8] |
| gp100 | Not specified | 2 immunizations at 2-week intervals | ~1:14,700 (titer) | [8] |
Experimental Protocols for the Analysis of Nip-OH-Specific Immune Responses
Quantification of Anti-Nip-OH Antibodies by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the levels of Nip-OH-specific antibodies in serum or other biological fluids.
-
Coating:
-
Washing:
-
Blocking:
-
Add 200 µL/well of blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk).
-
Incubate for 1-2 hours at room temperature.[9]
-
-
Sample Incubation:
-
Prepare serial dilutions of serum samples in blocking buffer.
-
Add 100 µL/well of diluted samples and standards (e.g., a known concentration of anti-NP monoclonal antibody).
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as in step 2.
-
-
Detection Antibody:
-
Add 100 µL/well of HRP-conjugated secondary antibody (e.g., anti-mouse IgG) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as in step 2.
-
-
Substrate Development:
-
Add 100 µL/well of TMB substrate solution.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Stopping Reaction:
-
Add 50 µL/well of stop solution (e.g., 2N H₂SO₄).
-
-
Reading:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Analysis:
-
Generate a standard curve and calculate the concentration of anti-NP antibodies in the samples.
-
Identification and Characterization of Nip-OH-Specific B Cells by Flow Cytometry
Flow cytometry allows for the identification, enumeration, and phenotypic characterization of rare antigen-specific B cell populations.
-
Cell Preparation:
-
Prepare a single-cell suspension from spleen or lymph nodes.
-
Perform red blood cell lysis if necessary.[11]
-
-
Fc Receptor Blocking:
-
Incubate cells with an Fc block (e.g., anti-CD16/32) to prevent non-specific antibody binding.
-
-
Staining:
-
Stain cells with a cocktail of fluorescently labeled antibodies. A typical panel for NP-specific B cells might include:
-
-
Washing:
-
Wash cells with FACS buffer (e.g., PBS with 2% FBS).
-
-
Acquisition:
-
Acquire events on a flow cytometer. Collect a sufficient number of events to accurately identify rare populations.[12]
-
-
Analysis:
-
Gate on live, singlet lymphocytes.
-
Identify B cells (B220+/CD19+).
-
Within the B cell gate, identify NP-binding cells.
-
Further phenotype the NP-specific B cells based on the expression of other markers.
-
Table 2: Representative Frequencies of NP-Specific B Cell Subsets
| B Cell Subset | Markers | Frequency (% of B cells) |
| Naïve | NP+ B220+ IgD+ IgM+ | Varies with immunization |
| Germinal Center | NP+ B220+ GL7+ CD95+ | 1-5% (peak of response) |
| Memory | NP+ B220+ IgD- IgM- | Varies with time post-immunization |
| Plasmablast/Plasma Cell | NP+ B220lo CD138+ | Varies with time post-immunization |
Assessment of Nip-OH-Specific T Cell Proliferation
The proliferation of T cells in response to antigen is a key indicator of a cellular immune response. The CFSE-based proliferation assay is a powerful method to track cell division.
-
Cell Labeling:
-
Cell Culture:
-
Culture the CFSE-labeled T cells in the presence of antigen-presenting cells (APCs) and the relevant NP-carrier conjugate or NP-modified peptides.
-
Include appropriate controls (unstimulated cells, cells stimulated with an irrelevant antigen).
-
-
Incubation:
-
Incubate the cells for 3-5 days to allow for proliferation.
-
-
Staining:
-
Harvest the cells and stain with antibodies to identify T cell subsets (e.g., CD4, CD8).
-
-
Acquisition:
-
Acquire events on a flow cytometer.
-
-
Analysis:
-
Gate on the T cell population of interest.
-
Analyze the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.[16]
-
Molecular Mechanisms of Nip-OH-Mediated Immune Cell Activation
B Cell Activation
The activation of a Nip-OH-specific B cell is initiated by the cross-linking of B cell receptors (BCRs) by the multivalent NP-carrier conjugate. This clustering of BCRs triggers a signaling cascade within the B cell.[17][18]
Caption: Simplified B Cell Receptor (BCR) signaling pathway upon NP-carrier binding.
This initial signaling, along with the internalization and processing of the carrier protein for presentation on MHC class II molecules, allows the B cell to receive help from antigen-specific T helper cells. This T-B cell collaboration is essential for robust antibody production, class switching, and the formation of germinal centers where affinity maturation occurs.
T Cell Activation
T cells do not recognize the Nip-OH hapten directly. Instead, they recognize peptides derived from the carrier protein that have been modified by the covalent attachment of Nip-OH. These hapten-modified peptides are presented by antigen-presenting cells (APCs) on MHC molecules.
Caption: T Cell Receptor (TCR) signaling initiated by recognition of an NP-modified peptide on MHC class II.
The engagement of the T cell receptor (TCR) with the NP-peptide-MHC complex, along with co-stimulatory signals, triggers a signaling cascade leading to T cell proliferation, cytokine production, and the provision of help to B cells.[19][20]
Conclusion and Future Directions
This compound has proven to be an indispensable tool in immunology, enabling detailed investigations into the fundamental principles of adaptive immunity. The ability to generate robust and specific immune responses to this hapten has facilitated our understanding of antibody production, B cell and T cell activation, and immunological memory.
Future research in this area could focus on several key aspects. A more thorough investigation into the in vivo metabolism of Nip-OH and the potential biological activities of its metabolites is warranted. Furthermore, the application of advanced techniques, such as single-cell RNA sequencing and mass cytometry, to the study of Nip-OH-specific immune responses will undoubtedly provide deeper insights into the heterogeneity and dynamics of the immune system. The continued use of Nip-OH as a model hapten will be invaluable in the development and testing of novel vaccines and immunotherapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C8H7NO5 | CID 447364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of different hapten-carrier conjugation ratios and molecular orientations on antibody affinity against a peptide antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy, but not antibody titer or affinity, of a heroin hapten conjugate vaccine correlates with increasing hapten densities on tetanus toxoid, but not on CRM197 carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mabtech.com [mabtech.com]
- 10. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 11. research.pasteur.fr [research.pasteur.fr]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Simultaneous analysis of antigen‐specific B and T cells after SARS‐CoV‐2 infection and vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sanguinebio.com [sanguinebio.com]
- 15. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. media.tghn.org [media.tghn.org]
- 17. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. B-cell receptor - Wikipedia [en.wikipedia.org]
- 19. TCR signaling to NF-κB and mTORC1: expanding roles of the CARMA1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent advances in understanding TCR signaling: a synaptic perspective - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Hydroxy-3-nitrophenylacetic Acid: An Application Note and Protocol
Abstract: This document provides a detailed guide for the synthesis of 4-hydroxy-3-nitrophenylacetic acid from p-hydroxyphenylacetic acid via electrophilic aromatic substitution. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This guide offers an in-depth look at the reaction mechanism, a step-by-step experimental protocol, safety considerations, and methods for purification and characterization.
Introduction: Significance and Applications
This compound is a valuable organic intermediate in the synthesis of various pharmaceutical compounds and a metabolite of Nitrotyrosine.[1] Its structure, featuring a nitro group ortho to a hydroxyl group on a phenylacetic acid backbone, makes it a versatile building block. Notably, it serves as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule such as a protein.[2][3] This property is crucial in immunological research. Furthermore, it has been used in the synthesis of more complex molecules like 4-hydroxy-3-nitrophenylacetyl caproic acid.[1][2] Understanding its synthesis is therefore of significant interest to the scientific community.
The Chemistry: An Electrophilic Aromatic Substitution Reaction
The synthesis of this compound from p-hydroxyphenylacetic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this case, the electrophile is the nitronium ion (NO₂⁺), which is generated in situ from nitric acid.
Mechanism of Nitration
The hydroxyl (-OH) and the acetic acid (-CH₂COOH) groups on the p-hydroxyphenylacetic acid ring influence the position of the incoming nitro group. The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.[4] This electron donation stabilizes the carbocation intermediate (the arenium ion) formed during the substitution.[4] Conversely, the acetic acid group is a deactivating group. Therefore, the hydroxyl group's directing effect is dominant, leading to the substitution occurring at the positions ortho and para to it. Since the para position is already occupied by the acetic acid group, the nitration primarily occurs at the ortho position.
The reaction proceeds through the following key steps:
-
Generation of the Electrophile: In the presence of a strong acid like sulfuric acid (though for highly activated rings like phenols, nitric acid alone can suffice), nitric acid is protonated and then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).[5][6]
-
Nucleophilic Attack: The electron-rich aromatic ring of p-hydroxyphenylacetic acid attacks the nitronium ion.[5] This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.
-
Deprotonation and Aromaticity Restoration: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.[5]
Caption: Workflow of the electrophilic nitration of p-hydroxyphenylacetic acid.
Experimental Protocol
This protocol is based on established literature procedures.[2][7]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| p-Hydroxyphenylacetic acid | C₈H₈O₃ | 152.15 | 4.00 g (26.3 mmol) | Starting material |
| Fuming Nitric Acid | HNO₃ | 63.01 | 1.36 mL | Nitrating agent |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 25 mL | Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Recrystallization solvent |
| Hexane | C₆H₁₄ | 86.18 | As needed | Recrystallization solvent |
Step-by-Step Procedure
-
Reaction Setup: In a fume hood, dissolve 4.00 g (26.3 mmol) of p-hydroxyphenylacetic acid in 25 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution in an ice bath to approximately 0-5 °C.
-
Addition of Nitrating Agent: Slowly add 1.36 mL of fuming nitric acid dropwise to the cooled solution while stirring continuously. Maintain the temperature below 10 °C during the addition. The solution will gradually turn from yellow to brown.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1 hour. A precipitate is expected to form during this time.[2]
-
Isolation of Crude Product: Pour the reaction mixture into a beaker containing 100 mL of cold water to precipitate the product fully. Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification by Recrystallization: Recrystallize the crude solid from a mixture of ethyl acetate and hexane to obtain yellow, needle-like crystals of this compound.[2]
-
Drying and Yield Calculation: Dry the purified crystals in a vacuum oven. Weigh the final product and calculate the percentage yield. A typical yield is around 70% (approximately 3.61 g).[2]
Safety and Handling
Nitration reactions are highly exothermic and require strict safety precautions.
-
Corrosive and Oxidizing Agents: Both nitric acid and sulfuric acid (if used) are highly corrosive and strong oxidizing agents.[8][9] They can cause severe burns upon contact with skin or eyes.[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, a face shield, and acid-resistant gloves.[8][10]
-
Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood to avoid inhalation of toxic fumes, such as nitrogen dioxide, which can be produced during the reaction.[8][10]
-
Temperature Control: The exothermic nature of the reaction necessitates careful temperature control, especially during the addition of nitric acid, to prevent runaway reactions.[11]
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible.[8][10] Have appropriate spill containment and neutralization materials on hand.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Acidic waste should be neutralized before disposal.
Characterization of the Product
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:
-
Melting Point: The reported melting point is in the range of 146-148 °C.[1][2]
-
¹H NMR Spectroscopy: The structure can be confirmed by proton nuclear magnetic resonance (¹H NMR) spectroscopy. The expected chemical shifts are approximately: δ 3.50 (s, 2H, -CH₂-), 7.04 (d, 1H), 7.46 (dd, 1H), and 7.94 (d, 1H).[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present, such as the hydroxyl (-OH), carboxylic acid (-COOH), and nitro (-NO₂) groups.
-
Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight of the product, which is 197.14 g/mol .[3][12]
Conclusion
The synthesis of this compound from p-hydroxyphenylacetic acid is a straightforward yet powerful method for producing a valuable chemical intermediate. By carefully controlling the reaction conditions and adhering to strict safety protocols, researchers can achieve good yields of the desired product. The detailed protocol and mechanistic insights provided in this guide are intended to facilitate the successful and safe execution of this synthesis in a laboratory setting.
References
- 1. This compound CAS#: 10463-20-4 [m.chemicalbook.com]
- 2. This compound | 10463-20-4 [chemicalbook.com]
- 3. This compound | C8H7NO5 | CID 447364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 7. prepchem.com [prepchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ehs.com [ehs.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 12. This compound [webbook.nist.gov]
Protocol for using 4-Hydroxy-3-nitrophenylacetic acid in ELISA
An Application Guide to the 4-Hydroxy-3-nitrophenylacetic acid (NP) Hapten System in ELISA
Authored by: Gemini, Senior Application Scientist
Introduction: The Power of the Hapten in Immunological Assays
In the landscape of immunology and drug development, the ability to elicit and detect a highly specific antibody response is paramount. While large molecules like proteins and polysaccharides are inherently immunogenic, small molecules, known as haptens, are not. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein; the carrier provides the necessary epitopes to engage T-cell help.[1][2]
This compound (NP), and its iodinated analogue 4-hydroxy-3-iodo-5-nitrophenylacetic acid (NIP), are archetypal haptens used extensively in immunological research.[3][4] By conjugating NP to a carrier protein—such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA)—an immunogenic conjugate is formed that can be used to immunize animals and subsequently produce NP-specific antibodies.[][6] This system provides a powerful and controllable model for studying the fundamental mechanisms of B-cell activation, affinity maturation, and immunological memory.[7][8]
This guide provides a detailed protocol for the use of the NP hapten system in an Enzyme-Linked Immunosorbent Assay (ELISA), a cornerstone technique for detecting and quantifying antibodies. We will cover the critical upstream step of preparing the NP-protein conjugate and the subsequent indirect ELISA protocol for detecting NP-specific antibodies.
Principle of the NP-Specific Indirect ELISA
The indirect ELISA is a highly sensitive method for detecting the presence of specific antibodies in a sample. The core principle of the NP-ELISA is the specific recognition of the NP hapten by anti-NP antibodies.
-
Immobilization of Antigen : A carrier protein chemically conjugated with the NP hapten (e.g., NP-BSA) is adsorbed to the surface of a microtiter plate well.
-
Blocking : Any remaining unoccupied sites on the well surface are blocked with an inert protein solution to prevent non-specific binding of subsequent reagents.
-
Primary Antibody Incubation : The sample, potentially containing NP-specific antibodies (the primary antibody), is added to the well. If present, these antibodies will bind specifically to the immobilized NP hapten.
-
Secondary Antibody Incubation : An enzyme-conjugated secondary antibody that recognizes the constant region of the primary antibody (e.g., anti-mouse IgG-HRP) is added. This secondary antibody binds to the primary antibody-hapten complex.
-
Detection : A chromogenic substrate for the enzyme is added. The enzyme converts the substrate into a colored product. The intensity of the color is directly proportional to the amount of NP-specific antibody bound in the well, which can be quantified using a microplate reader.
Critical Reagents and Materials
| Reagent / Material | Recommended Supplier/Cat. No. | Purpose |
| Hapten Conjugation | ||
| 4-hydroxy-3-nitrophenylacetyl-O-succinimide ester (NP-O-Su) | e.g., ChemicalBook (75679-31-1) | Activated hapten for conjugation.[9][10] |
| Carrier Protein (e.g., BSA, OVA) | e.g., Sigma-Aldrich | Protein backbone for hapten attachment. |
| Sodium Bicarbonate Buffer (0.1 M, pH 8.5-9.0) | Lab-prepared | Reaction buffer for conjugation. |
| Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO) | Sigma-Aldrich | Solvent to dissolve NP-O-Su. |
| Dialysis Tubing (10-14 kDa MWCO) | Thermo Fisher Scientific | Purification of the conjugate. |
| Phosphate Buffered Saline (PBS), pH 7.4 | Lab-prepared or commercial | Buffer for dialysis and storage. |
| ELISA Protocol | ||
| 96-well High-Binding Polystyrene Plates | e.g., Nunc, Costar | Solid phase for antigen adsorption. |
| NP-Carrier Conjugate (e.g., NP-BSA) | Prepared in-house | Coating antigen. |
| Coating Buffer (Carbonate-Bicarbonate, pH 9.6) | e.g., Sigma-Aldrich (C3041) | Buffer for immobilizing the antigen. |
| Wash Buffer (PBS with 0.05% Tween-20, PBST) | Lab-prepared | Washing away unbound reagents. |
| Blocking Buffer (e.g., 1-5% BSA in PBST) | Lab-prepared | Preventing non-specific binding. |
| Sample Diluent (e.g., Blocking Buffer) | Lab-prepared | Diluting samples and antibodies. |
| Anti-NP Primary Antibody or Serum Sample | N/A | Antibody to be detected. |
| Enzyme-Conjugated Secondary Antibody (e.g., HRP-Goat anti-Mouse IgG) | e.g., Invitrogen, Bio-Rad | Detection reagent. |
| TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate | e.g., SeraCare, Thermo Scientific | Chromogenic substrate for HRP. |
| Stop Solution (e.g., 2 M H₂SO₄ or 1 M HCl) | Lab-prepared | Stops the enzymatic reaction. |
| Microplate Reader | N/A | Quantifies the colorimetric signal. |
Part 1: Protocol for NP-Hapten-Carrier Conjugation
The foundation of a successful NP-ELISA is a well-characterized NP-carrier conjugate. The most common method involves using an N-hydroxysuccinimide (NHS) ester of the hapten, such as NP-O-Su, which reacts efficiently with primary amines (the ε-amino group of lysine residues) on the carrier protein to form stable amide bonds.[11]
Causality of Experimental Choices:
-
pH > 8.0 : The conjugation reaction is performed at an alkaline pH because the primary amine nucleophiles must be in an unprotonated state to react with the NHS ester.[11]
-
Hapten-to-Protein Ratio : The molar ratio of hapten to carrier protein in the reaction mixture is a critical parameter. A high degree of substitution (hapten density) is often desirable for coating antigens in an ELISA, but an excessively high ratio can lead to protein precipitation or altered immunogenicity.[2][12]
-
Dialysis : Extensive dialysis is crucial to remove all unconjugated free hapten, which could otherwise interfere with subsequent assays by competing for antibody binding sites.
References
- 1. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 2. Conjugation of Haptens | Springer Nature Experiments [experiments.springernature.com]
- 3. Chemical and serological studies with an iodine-containing synthetic immunological determinant 4-hydroxy-3-iodo-5-nitrophenylacetic acid (NIP) and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C8H7NO5 | CID 447364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hapten 4-hydroxy-3-nitrophenyl acetyl NP Recombinant Monoclonal Antibody (B1-8) (MA5-47756) [thermofisher.com]
- 7. Hapten-specific T cell responses to 4-hydroxy-3-nitrophenyl acetyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. 4-hydroxy-3-nitrophenylacetyl-O-succinimide ester | 75679-31-1 [chemicalbook.com]
- 10. 2,5-Dioxo-1-pyrrolidinyl 4-hydroxy-3-nitrobenzeneacetate | C12H10N2O7 | CID 126530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. NIP-O-succinimide|Hapten Bioconjugation Reagent [benchchem.com]
- 12. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
How to conjugate 4-Hydroxy-3-nitrophenylacetic acid to a carrier protein
Application Notes & Protocols
Topic: High-Efficiency Conjugation of 4-Hydroxy-3-nitrophenylacetic Acid (NP-Hapten) to Carrier Proteins for Immunogen Preparation
For: Researchers, scientists, and drug development professionals.
Abstract
Generating a robust antibody response against small molecules, or haptens, is a cornerstone of numerous applications in research and diagnostics, including immunoassay development and vaccine production.[1] Haptens, such as this compound (NP), are not immunogenic on their own and require covalent coupling to a larger carrier protein to elicit an effective immune response.[2][3] This guide provides a comprehensive, in-depth protocol for the conjugation of NP-hapten to carrier proteins using the widely adopted carbodiimide crosslinker chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). We will explore the chemical principles, offer a detailed step-by-step methodology, and discuss critical parameters for optimization and characterization of the final conjugate.
Introduction: The Rationale for Hapten-Carrier Conjugation
The immune system is adept at recognizing large, complex molecules like proteins and polysaccharides. Small molecules, typically with a molecular weight under 1000 Da, are generally unable to trigger the necessary B-cell and T-cell collaboration required for antibody production.[1][2] To overcome this limitation, the hapten is covalently linked to an immunogenic carrier protein. This hapten-carrier conjugate is large and complex enough to be recognized as a foreign antigen, stimulating an immune response that produces antibodies specific to the hapten, the carrier, and the conjugate's unique structural features (neoepitopes).[3][4]
The 4-Hydroxy-3-nitrophenyl (NP) group is a classic model hapten used extensively in immunology to study the principles of antibody affinity maturation and B-cell memory. Its defined chemical structure and the ability to easily track the NP-specific immune response make it an ideal candidate for demonstrating conjugation principles.
Principle of EDC/NHS Mediated Conjugation
The conjugation of this compound to a carrier protein relies on the formation of a stable amide bond between the hapten's carboxyl group (-COOH) and the primary amine groups (-NH₂) found on the surface of the carrier protein, primarily on the side chains of lysine residues. This is achieved using a "zero-length" crosslinker, meaning no part of the crosslinker molecule is incorporated into the final bond.[5] The most common and efficient method utilizes EDC in combination with NHS.[6]
The reaction proceeds in two main stages:
-
Activation of the Hapten: EDC activates the carboxyl group on the NP-hapten, forming a highly reactive but unstable O-acylisourea intermediate.[1][7] This step is most efficient under acidic conditions (pH 4.5–6.0), which protonates the carboxyl group.[1][5]
-
Formation of a Stable Intermediate and Amine Coupling: The unstable O-acylisourea intermediate is prone to hydrolysis, which would regenerate the original carboxyl group and lower conjugation efficiency.[1][6] To prevent this, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added. NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS ester.[6][8] This NHS ester is significantly more resistant to hydrolysis and reacts efficiently with primary amines on the carrier protein at a physiological or slightly alkaline pH (7.2–8.5) to form a stable amide bond.[5]
Figure 1. Chemical workflow for the two-step EDC/NHS conjugation of NP-Hapten.
Selection of Carrier Protein
The choice of carrier protein is critical as it significantly influences the immunogenicity of the resulting conjugate.[4] The ideal carrier is large, immunogenic, soluble, and possesses numerous surface amine groups for conjugation.[9]
| Carrier Protein | Molecular Weight | Key Characteristics |
| Keyhole Limpet Hemocyanin (KLH) | 4.5 x 10⁵ - 1.3 x 10⁷ Da | Extremely large and highly immunogenic, making it the most widely used carrier.[10] It often elicits a strong immune response. However, its large size can lead to solubility issues in certain buffers.[11] |
| Bovine Serum Albumin (BSA) | ~66.5 kDa | Highly soluble and possesses numerous lysine residues for conjugation.[12] It is a convenient and effective carrier protein.[13][14] Because BSA is a common blocking agent in immunoassays, using a different carrier for immunization (e.g., KLH) than for assay development can be advantageous to avoid detecting anti-carrier antibodies. |
| Ovalbumin (OVA) | ~45 kDa | Smaller than BSA and KLH, but still an effective carrier protein.[15] Often used as a secondary carrier for screening or to study carrier-specific effects. |
Detailed Experimental Protocol
This protocol describes a two-step conjugation reaction for coupling this compound to a carrier protein such as KLH or BSA.
Materials and Reagents
-
Hapten: this compound (NP-Hapten) (CAS 10463-20-4)[16]
-
Carrier Protein: Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)
-
Crosslinkers:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
-
Solvent for Hapten: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Buffers:
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
-
Purification: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassettes (10K MWCO)
-
Equipment: Magnetic stirrer and stir bars, pH meter, spectrophotometer, microcentrifuge tubes, analytical balance.
Reagent Preparation
-
Carrier Protein Solution: Dissolve the carrier protein (e.g., 10 mg BSA) in 1 mL of Conjugation Buffer (PBS, pH 7.2). If using KLH, which may have lower solubility, follow the manufacturer's specific instructions for solubilization.
-
NP-Hapten Stock Solution: Dissolve NP-Hapten in a minimal amount of DMF or DMSO before diluting with Activation Buffer. For example, dissolve 10 mg of NP-Hapten (MW: 197.14 g/mol ) in 200 µL of DMF, then add 800 µL of Activation Buffer.
-
EDC/NHS Solution: Prepare immediately before use as EDC is moisture-sensitive and hydrolyzes in aqueous solutions.[17] Weigh out EDC and NHS. For a 20-fold molar excess relative to the hapten, you will calculate the required amounts based on your starting hapten quantity. Dissolve the weighed amounts in Activation Buffer.
Conjugation Workflow
Figure 2. Overall experimental workflow for NP-Hapten conjugation.
Step-by-Step Procedure
Step 1: Activation of NP-Hapten
This step creates the amine-reactive NHS ester of the hapten.
-
To a solution of NP-Hapten in Activation Buffer (e.g., 5 mg NP-Hapten in 1 mL), add the freshly prepared EDC and NHS solution. A common starting point is a 1.5 to 2-fold molar excess of EDC/NHS over the amount of hapten. For enhanced activation, higher molar ratios (e.g., 10-50 fold) can be used.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
Step 2: Conjugation to Carrier Protein
-
Immediately add the activated NP-NHS ester solution from Step 1 to the carrier protein solution (in PBS, pH 7.2).
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring. The slightly alkaline pH of the PBS facilitates the reaction between the NHS ester and the primary amines on the protein.[5]
Step 3: Quenching the Reaction
-
To stop the conjugation reaction and quench any unreacted NHS-ester groups, add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris, pH 8.0 to the 1 mL reaction).
-
Incubate for 15 minutes at room temperature.
Step 4: Purification of the NP-Carrier Conjugate
Purification is essential to remove unreacted hapten and crosslinking byproducts, which can interfere with subsequent applications.[18]
-
Desalting Column (Recommended): Use a spin desalting column with a molecular weight cutoff (MWCO) appropriate for the carrier protein (e.g., 7K MWCO for BSA or KLH). Equilibrate the column with PBS according to the manufacturer's protocol. Apply the quenched reaction mixture to the column and centrifuge to collect the purified conjugate. This method is fast and provides high recovery.[18]
-
Dialysis: Alternatively, transfer the reaction mixture to a dialysis cassette (e.g., 10K MWCO) and dialyze against 1-2 L of PBS at 4°C. Change the PBS buffer 3-4 times over 24-48 hours.
Characterization: Determining Hapten Density
It is crucial to determine the molar substitution ratio (MSR), or hapten density, which is the average number of hapten molecules conjugated per molecule of carrier protein.[19][20] An optimal hapten density (often between 15-25 for BSA) is important for eliciting a strong and specific immune response.[19]
This can be estimated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and at the λ_max for the NP-hapten (approximately 430 nm at alkaline pH).
-
Establish a basic pH by diluting the conjugate in a buffer such as 0.1 M NaOH or Tris buffer at pH 8.5. This causes deprotonation of the 4-hydroxyl group on the NP-hapten, resulting in a characteristic yellow color and an absorbance peak around 430 nm.
-
Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and 430 nm (A₄₃₀).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the hapten's absorbance at 280 nm.
-
Correction Factor (CF): CF = A₂₈₀ of free hapten / A₄₃₀ of free hapten
-
Corrected A₂₈₀: A₂₈₀_corr = A₂₈₀_conjugate - (A₄₃₀_conjugate × CF)
-
Protein Conc. (M): [Protein] = A₂₈₀_corr / ε_protein
-
-
Calculate the hapten concentration.
-
Hapten Conc. (M): [Hapten] = A₄₃₀_conjugate / ε_hapten
-
-
Calculate the Molar Substitution Ratio (MSR).
-
MSR = [Hapten] / [Protein]
-
| Parameter | Value | Source/Note |
| ε_BSA (at 280 nm) | 43,824 M⁻¹cm⁻¹ | Based on MW of ~66.5 kDa |
| ε_KLH (at 280 nm) | Varies greatly | Must be determined empirically or use a protein assay (BCA) |
| ε_NP (at 430 nm, pH > 8) | ~4900 M⁻¹cm⁻¹ | Molar extinction coefficient for NP-lysine |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency / Low MSR | - Inactive EDC/NHS due to hydrolysis. - Incorrect buffer pH. - Insufficient molar excess of hapten/crosslinkers. | - Use fresh, high-quality EDC and NHS; equilibrate to room temperature before opening.[6] - Verify pH of Activation (4.5-6.0) and Conjugation (7.2-8.5) buffers. - Increase the molar ratio of NP-Hapten and/or EDC/NHS to the carrier protein. |
| Protein Precipitation during Reaction | - High concentration of organic solvent (DMF/DMSO). - Excessive crosslinking leading to polymerization. - Carrier protein instability (especially KLH). | - Keep the volume of organic solvent to a minimum (<10% of total reaction volume). - Reduce the concentration of EDC or switch to a two-step procedure if not already doing so. - Ensure the buffer conditions are optimal for the specific carrier protein. |
| Inconsistent Results | - Inaccurate quantitation of reagents. - Variability in commercial carrier protein preparations. | - Carefully weigh all reagents and accurately determine protein concentration before starting. - Characterize each new lot of carrier protein. Maintain consistent reaction parameters (time, temp, pH). |
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hapten - Wikipedia [en.wikipedia.org]
- 10. Keyhole limpet hemocyanin - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. raybiotech.com [raybiotech.com]
- 13. [PDF] Bovine serum albumin as an immunogenic carrier facilitating the development of hapten-specific monoclonal antibodies | Semantic Scholar [semanticscholar.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Carrier Protein Immunogens and Adjuvants | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. 4-羟基-3-硝基苯乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 17. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 18. Carrier Protein Activation and Conjugation Data | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterization of Hapten-Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Hydroxy-3-nitrophenylacetic Acid in Immunoassay Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
These application notes provide a comprehensive technical guide on the utilization of 4-Hydroxy-3-nitrophenylacetic acid (NPPA) in the development of sensitive and specific immunoassays. NPPA, a well-characterized hapten, serves as a versatile tool for generating specific antibodies and establishing robust assay systems for the detection and quantification of small molecules. This document offers in-depth protocols for the conjugation of NPPA to carrier proteins, the development of a competitive enzyme-linked immunosorbent assay (ELISA), and insights into the critical parameters that govern assay performance. The methodologies described herein are grounded in established biochemical principles and are designed to be self-validating, ensuring reliable and reproducible results for your research and development needs.
Introduction to this compound (NPPA) in Immunoassays
This compound (NPPA) is a small organic molecule that, on its own, is not immunogenic. However, when covalently coupled to a larger carrier molecule, such as a protein, it functions as a hapten, capable of eliciting a specific antibody response.[1] This property makes NPPA an invaluable reagent in the field of immunology and diagnostics. The resulting anti-NPPA antibodies can be utilized to develop highly specific immunoassays for the detection of NPPA itself or for molecules that have been labeled with an NPPA tag.
The core principle behind the use of NPPA in immunoassays lies in the highly specific recognition between the anti-NPPA antibody and the nitrophenyl group of the hapten. This interaction can be exploited in various immunoassay formats, with the competitive ELISA being one of the most common and powerful applications for small molecule detection.[2]
Chemical and Physical Properties of NPPA:
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₅ | --INVALID-LINK-- |
| Molecular Weight | 197.14 g/mol | --INVALID-LINK-- |
| CAS Number | 10463-20-4 | --INVALID-LINK-- |
| Appearance | Yellow to orange powder | --INVALID-LINK-- |
| Melting Point | 146-148 °C | --INVALID-LINK-- |
Part 1: Preparation of NPPA-Protein Conjugates
To generate an immune response and produce anti-NPPA antibodies, NPPA must be conjugated to a larger, immunogenic carrier protein. Commonly used carrier proteins include Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH).[2] The choice of carrier protein can influence the immunogenicity of the hapten. KLH, due to its large size and phylogenetic distance from mammals, is often more immunogenic than BSA.[2]
The conjugation of NPPA to a carrier protein is typically achieved through the formation of a stable amide bond between the carboxylic acid group of NPPA and the primary amine groups (e.g., from lysine residues) on the carrier protein. A widely used and efficient method for this is the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.[3]
Mechanism of EDC/NHS Conjugation:
EDC is a zero-length crosslinker that activates the carboxyl group of NPPA to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis in aqueous solutions. To enhance the stability and efficiency of the reaction, NHS is added to convert the O-acylisourea intermediate into a more stable NHS-ester.[4] This amine-reactive ester then readily reacts with the primary amines on the carrier protein to form a covalent amide bond.
Figure 1: EDC/NHS conjugation workflow for NPPA.
Protocol 1.1: EDC-NHS Mediated Conjugation of NPPA to Bovine Serum Albumin (BSA)
Materials:
-
This compound (NPPA)
-
Bovine Serum Albumin (BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation/Coupling Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dialysis tubing (10 kDa MWCO) or desalting column
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Preparation of Reagents:
-
Dissolve BSA in PBS to a final concentration of 10 mg/mL.
-
Dissolve NPPA in a minimal amount of DMSO and then dilute with Activation/Coupling Buffer to a final concentration of 10 mg/mL.
-
Immediately before use, prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation/Coupling Buffer.
-
-
Activation of NPPA:
-
In a reaction tube, mix 1 mL of the NPPA solution (10 mg) with 0.5 mL of EDC solution (5 mg) and 0.5 mL of NHS solution (5 mg).
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring. This step activates the carboxyl group of NPPA.
-
-
Conjugation to BSA:
-
Slowly add the activated NPPA solution dropwise to 1 mL of the BSA solution (10 mg) while gently stirring.
-
Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with continuous gentle mixing.
-
-
Quenching the Reaction:
-
Add 100 µL of Quenching Buffer to the reaction mixture to stop the reaction by quenching any unreacted NHS-esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the NPPA-BSA Conjugate:
-
To remove unreacted NPPA and byproducts, purify the conjugate by dialysis against PBS (3 changes of 1 L each) at 4°C or by using a desalting column equilibrated with PBS.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration of the purified conjugate using a protein assay such as the Bradford or BCA assay.
-
Estimate the hapten-to-protein molar ratio (hapten density) by measuring the absorbance of the conjugate at 430 nm (for the nitrophenyl group) and 280 nm (for the protein). The molar extinction coefficient for NPPA at 430 nm is approximately 4230 M⁻¹cm⁻¹.[5] Alternatively, MALDI-TOF mass spectrometry can provide a more precise determination of the hapten density.[6]
-
Expert Insights on Conjugation: The molar ratio of hapten to carrier protein is a critical parameter that influences the immunogenicity of the conjugate and the performance of the subsequent immunoassay.[7] A higher hapten density can sometimes lead to a stronger immune response, but excessive modification can also denature the carrier protein or lead to epitope masking.[6] It is recommended to prepare conjugates with varying hapten densities to empirically determine the optimal ratio for your specific application.
Part 2: Development of a Competitive ELISA for NPPA
A competitive ELISA is an ideal format for the quantification of small molecules like NPPA.[8] In this assay, free NPPA in a sample competes with a fixed amount of enzyme-labeled NPPA (or an NPPA-protein conjugate coated on the plate) for binding to a limited number of anti-NPPA antibody binding sites. The signal generated is inversely proportional to the concentration of free NPPA in the sample.
Figure 2: Principle of a competitive ELISA for NPPA.
Protocol 2.1: Competitive ELISA for the Quantification of NPPA
Materials:
-
Anti-NPPA Antibody (polyclonal or monoclonal)
-
NPPA-BSA conjugate (for coating)
-
NPPA standard solutions (for standard curve)
-
96-well microtiter plates (high protein-binding capacity)
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% BSA in PBST
-
Sample/Standard Diluent: PBST
-
Secondary Antibody: HRP-conjugated anti-species IgG (e.g., anti-rabbit IgG-HRP)
-
TMB Substrate Solution
-
Stop Solution: 2 M H₂SO₄
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the NPPA-BSA conjugate to 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate three times with Wash Buffer.
-
Prepare a serial dilution of NPPA standards in Sample/Standard Diluent (e.g., from 1000 ng/mL to 1 ng/mL).
-
Prepare your unknown samples in Sample/Standard Diluent.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of diluted anti-NPPA antibody for 30-60 minutes at room temperature. The optimal antibody dilution needs to be determined empirically through titration.
-
Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding NPPA concentrations. The curve will be sigmoidal with a negative slope.
-
Use a four-parameter logistic (4-PL) curve fit to determine the concentration of NPPA in the unknown samples.
-
The IC₅₀ value (the concentration of NPPA that causes 50% inhibition of the maximum signal) is a key parameter for assessing the sensitivity of the assay.
Expected Results and Performance Characteristics:
| Parameter | Typical Value |
| Assay Range | 1 - 1000 ng/mL |
| IC₅₀ | 10 - 100 ng/mL |
| Intra-assay CV | < 10% |
| Inter-assay CV | < 15% |
Part 3: Troubleshooting and Advanced Considerations
Troubleshooting Common Immunoassay Issues:
| Problem | Possible Cause | Suggested Solution |
| High Background | Insufficient blocking or washing. | Increase blocking time or use a different blocking agent. Increase the number of wash cycles. |
| Antibody concentration too high. | Titrate the primary and secondary antibodies to determine the optimal concentration. | |
| Low Signal | Insufficient antibody or antigen concentration. | Optimize the coating concentration and antibody dilutions. |
| Inactive enzyme or substrate. | Use fresh reagents and ensure proper storage conditions. | |
| Poor Reproducibility | Inconsistent pipetting or washing. | Use calibrated pipettes and ensure uniform washing across the plate.[9] |
| Edge effects. | Avoid using the outer wells of the plate or ensure uniform temperature during incubation.[10] |
Expert Insights on Assay Optimization:
-
Checkerboard Titration: To determine the optimal concentrations of the coating antigen and the primary antibody, a checkerboard titration should be performed. This involves testing a range of concentrations of both reagents in a grid-like fashion to identify the combination that provides the best signal-to-noise ratio.
-
Matrix Effects: Biological samples can contain interfering substances that affect assay performance. It is crucial to validate the assay with the intended sample matrix and, if necessary, implement sample dilution or extraction procedures to minimize matrix effects.
-
Antibody Specificity: The specificity of the anti-NPPA antibody is paramount for a reliable assay. Cross-reactivity with structurally similar molecules should be assessed to ensure the assay is specific for the target analyte.
Conclusion
This compound is a powerful tool for the development of robust and sensitive immunoassays. By following the detailed protocols and considering the expert insights provided in these application notes, researchers can successfully prepare high-quality NPPA-protein conjugates and develop reliable competitive ELISAs for their specific research needs. Careful optimization of key parameters, such as hapten density and antibody concentrations, will ensure the development of a self-validating and reproducible immunoassay system.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Crosslinkers between Peptide Antigen and Carrier Protein for Fusion Peptide-Directed Vaccines against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-NPPA Antibody (A29933) | Antibodies.com [antibodies.com]
- 4. mybiosource.com [mybiosource.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of different hapten-carrier conjugation ratios and molecular orientations on antibody affinity against a peptide antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. iacld.com [iacld.com]
- 10. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
4-Hydroxy-3-nitrophenylacetic acid as a tool for studying germinal center reactions
Application Notes & Protocols
Topic: 4-Hydroxy-3-nitrophenylacetic Acid (NP) Hapten System: A Comprehensive Guide for Studying Germinal Center Reactions
Introduction: The Germinal Center and the Need for a Model Antigen
The germinal center (GC) is a transient, anatomically distinct microenvironment within secondary lymphoid organs that is the crucible of humoral immunity.[1][2] It is here that B lymphocytes undergo the critical processes of somatic hypermutation (SHM), class switch recombination (CSR), and affinity-based selection to produce high-affinity antibodies and long-lived memory B cells.[3][4] Understanding the intricate cellular and molecular events that govern the GC reaction is paramount for developing effective vaccines and therapies for autoimmune diseases.
To dissect this complex process, immunologists have long relied on model antigen systems that allow for a reproducible and trackable immune response. The this compound (NP) hapten system stands as one of the most powerful and well-characterized tools for this purpose.[3][5] By conjugating the small NP molecule (a hapten) to a large carrier protein, it is possible to elicit a robust T-cell-dependent B cell response that culminates in the formation of GCs.[6][7] This guide provides a detailed overview of the NP system, its underlying principles, and comprehensive protocols for its use in studying GC reactions.
Section 1: Principles and Advantages of the NP-Hapten System
Mechanism of T-Dependent B Cell Activation
A hapten alone is incapable of eliciting an immune response. However, when covalently bound to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH, or Chicken Gamma Globulin, CGG), the resulting conjugate becomes immunogenic. The mechanism is a classic example of linked recognition:
-
B Cell Recognition: A B cell with a B cell receptor (BCR) specific for the NP hapten recognizes and binds the NP-carrier conjugate.
-
Antigen Internalization and Processing: The entire conjugate is internalized by the B cell. The carrier protein is proteolytically degraded into peptides within the endosomal pathway.
-
Antigen Presentation: These carrier-derived peptides are loaded onto MHC class II molecules and presented on the B cell surface.
-
T Cell Help: A helper T cell, previously activated by recognizing the same carrier peptides presented by a professional antigen-presenting cell (like a dendritic cell), recognizes the peptide-MHC-II complex on the B cell.
-
B Cell Activation: This cognate interaction, mediated by the T cell receptor and co-stimulatory molecules like CD40L on the T cell binding to CD40 on the B cell, provides the critical "second signal."[2] The T cell releases cytokines (e.g., IL-4, IL-21) that drive the B cell to proliferate and differentiate, leading to the initiation of a germinal center reaction.[8]
References
- 1. Germinal Center Responses to Complex Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory mechanisms of B cell responses and the implication in B cell-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Situ Studies of the Primary Immune Response to (4-Hydroxy-3-Nitrophenyl)Acetyl. V. Affinity Maturation Develops in Two Stages of Clonal Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity Maturation Is Impaired by Natural Killer Cell Suppression of Germinal Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of (4-hydroxy-3-nitrophenyl)acetyl (NP)-specific germinal center B cells and antigen-binding B220- cells after primary NP challenge in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gamma delta T cells recognize haptens and mount a hapten-specific response | eLife [elifesciences.org]
- 7. Single-cell studies on hapten-specific B cells: response to T-cell-dependent antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T cell-dependent hapten-specific and polyclonal B cell responses require release of interleukin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Nitration of 4-Hydroxyphenylacetic Acid
Abstract
This document provides a comprehensive, field-proven guide for the regioselective nitration of 4-hydroxyphenylacetic acid to synthesize 4-hydroxy-3-nitrophenylacetic acid. The protocol is designed for researchers, chemists, and professionals in drug development and fine chemical synthesis. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline critical safety protocols, and describe methods for purification and characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the process. This guide emphasizes scientific integrity, safety, and operational excellence.
Introduction and Scientific Background
This compound (HNPA) is a valuable organic intermediate and a known metabolite of nitrotyrosine, making its analysis relevant in biomedical research to understand oxidative stress.[1][2] Its synthesis via the nitration of 4-hydroxyphenylacetic acid is a classic example of electrophilic aromatic substitution, a cornerstone reaction in organic chemistry.
The reaction's success hinges on controlling the regioselectivity. The starting material, 4-hydroxyphenylacetic acid, possesses two substituents on the benzene ring: a strongly activating hydroxyl (-OH) group and a weakly deactivating carboxymethyl (-CH2COOH) group. Both are ortho, para-directing. However, the powerful activating and directing effect of the hydroxyl group overwhelmingly governs the position of electrophilic attack, leading to the selective introduction of the nitro group at the position ortho to the -OH group and meta to the -CH2COOH group.[3][4] This guide presents a reliable method using fuming nitric acid in a glacial acetic acid solvent system to achieve high yield and selectivity.[5]
Reaction Mechanism and Regioselectivity
The nitration of 4-hydroxyphenylacetic acid proceeds via an electrophilic aromatic substitution (EAS) pathway. The key steps are:
-
Generation of the Electrophile: In the acidic medium, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). While strong acids like sulfuric acid are often used to promote nitronium ion formation, the high reactivity of the phenol ring allows the reaction to proceed efficiently in acetic acid.[6]
-
Electrophilic Attack: The electron-rich aromatic ring of 4-hydroxyphenylacetic acid attacks the nitronium ion. The hydroxyl group's strong electron-donating resonance effect stabilizes the intermediate carbocation (the sigma complex or arenium ion) most effectively when the attack occurs at the ortho or para positions relative to it.
-
Regioselectivity: The para position is already occupied by the carboxymethyl group. Therefore, the substitution is directed to one of the two equivalent ortho positions. The result is the predominant formation of this compound.[3]
-
Rearomatization: A base (such as water or the acetate ion) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring to yield the final product.
Materials, Reagents, and Equipment
Proper preparation and handling of all materials are paramount for a successful and safe experiment.
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier Example | Notes |
| 4-Hydroxyphenylacetic Acid | C₈H₈O₄ | 152.15 | 156-38-7 | Sigma-Aldrich | Purity ≥98% |
| Fuming Nitric Acid | HNO₃ | 63.01 | 7697-37-2 | Sigma-Aldrich | ≥90%, corrosive, strong oxidizer |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Thermo Fisher | ACS grade, corrosive |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | VWR | ACS grade, for recrystallization |
| n-Hexane | C₆H₁₄ | 86.18 | 110-54-3 | VWR | ACS grade, for recrystallization |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | In-house | For work-up |
Laboratory Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel or glass pipette
-
Thermometer
-
Büchner funnel and vacuum flask
-
Filter paper
-
Beakers and Erlenmeyer flasks
-
Glassware for recrystallization
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer (for characterization)
-
Analytical balance
Detailed Experimental Protocol
This protocol is based on an established procedure with a reported yield of approximately 70%.[5]
Reaction Setup and Execution
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.00 g (26.3 mmol) of 4-hydroxyphenylacetic acid in 25 mL of glacial acetic acid.[5]
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to between 0 °C and 5 °C.
-
Addition of Nitrating Agent: While maintaining vigorous stirring and cooling, slowly add 1.36 mL of fuming nitric acid dropwise to the solution using a glass pipette or dropping funnel.[5] The addition should be controlled over 15-20 minutes to ensure the internal temperature does not rise above 10 °C.
-
Causality Note: A slow, controlled addition is critical to prevent overheating and the formation of dinitrated or oxidized byproducts. The exothermic nature of nitration can lead to a runaway reaction if not properly managed.[7]
-
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 1 hour.[5]
-
Observation: During the reaction, the solution's color will typically change from yellow to brown, and a solid precipitate of the product will form.[5]
-
Isolation: After 1 hour, collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove residual acid.
-
Drying: Allow the crude product to air-dry on the filter paper or in a desiccator.
Purification
-
Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Crystallization: Slowly add n-hexane to the hot solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Yellow, needle-like crystals of this compound should form.[5]
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry them thoroughly. A typical yield is around 3.61 g (70%).[5]
Product Characterization
Confirm the identity and purity of the final product using standard analytical techniques.
| Parameter | Expected Result | Source |
| Appearance | Yellow needle-like crystals | [5] |
| Melting Point | 146-148 °C | [8][9] |
| ¹H-NMR (DMSO-d₆) | δ 7.94 (d, 1H), 7.46 (dd, 1H), 7.04 (d, 1H), 3.50 (s, 2H) | [5] |
| IR Spectroscopy (cm⁻¹) | Broad O-H (acid/phenol), C=O (~1700), C-NO₂ (~1530, 1350) | [10] |
| Molecular Formula | C₈H₇NO₅ | [10] |
| Molecular Weight | 197.14 g/mol | [10] |
Safety Precautions and Waste Disposal
A thorough risk assessment must be conducted before beginning this procedure. [11]
-
General: This reaction must be performed in a certified chemical fume hood at all times.[7][12] Ensure immediate and unobstructed access to an emergency shower and eyewash station.[12]
-
Chemical Hazards:
-
Fuming Nitric Acid: Extremely corrosive and a powerful oxidizing agent. It can cause severe burns upon contact and its fumes are highly toxic.[13] It can react violently with organic materials.
-
Glacial Acetic Acid: Corrosive and causes skin and eye burns.
-
Phenolic Compounds: 4-hydroxyphenylacetic acid and its nitrated product are hazardous. Phenols can be absorbed through the skin and are systemically toxic, potentially causing damage to the liver, kidneys, and central nervous system.[12][14]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[15]
-
Hand Protection: Wear double gloves, with a chemically resistant outer glove (e.g., neoprene or butyl rubber) over an inner nitrile glove. Change gloves immediately upon any sign of contamination.[15]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[14]
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. For phenol exposure, after initial water flushing, polyethylene glycol treatment may be recommended if available. Seek immediate medical attention.[14]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[14]
-
-
Waste Disposal: All liquid and solid chemical waste, including the filtrate and any contaminated materials, must be collected in a properly labeled hazardous waste container for disposal according to institutional guidelines. Do not mix with other waste streams unless compatibility is confirmed.
Conclusion
This application note provides a detailed and reliable protocol for the regioselective nitration of 4-hydroxyphenylacetic acid. By understanding the reaction mechanism, adhering strictly to the step-by-step procedure, and prioritizing the comprehensive safety guidelines, researchers can confidently synthesize this compound with high yield and purity. This foundational procedure can be adapted for various research and development applications where this important chemical intermediate is required.
References
- 1. Nitration of endogenous para-hydroxyphenylacetic acid and the metabolism of nitrotyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitration of endogenous para-hydroxyphenylacetic acid and the metabolism of nitrotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound | 10463-20-4 [chemicalbook.com]
- 6. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 7. corning.com [corning.com]
- 8. chembk.com [chembk.com]
- 9. This compound 99 10463-20-4 [sigmaaldrich.com]
- 10. This compound [webbook.nist.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. ehs.berkeley.edu [ehs.berkeley.edu]
- 13. youtube.com [youtube.com]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. ehs.yale.edu [ehs.yale.edu]
Inducing Cutaneous Hypersensitivity in Murine Models Using 4-Hydroxy-3-nitrophenylacetic acid: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by Senior Application Scientist
This guide provides a detailed framework for inducing and evaluating cutaneous hypersensitivity responses in mice using the hapten 4-hydroxy-3-nitrophenylacetic acid (NP). This model is a cornerstone for investigating the immunological mechanisms of allergic contact dermatitis (ACD), a common inflammatory skin condition. By leveraging the principles of hapten-mediated sensitization, researchers can create robust and reproducible models to study T-cell mediated inflammation and evaluate the efficacy of novel therapeutics.
The protocols outlined herein are designed to be self-validating, with explanations grounded in established immunological principles to ensure both technical accuracy and field-proven insights.
The Immunological Basis of Hapten-Induced Cutaneous Hypersensitivity
Cutaneous hypersensitivity, in this context, is a manifestation of a delayed-type hypersensitivity (DTH) or Type IV hypersensitivity reaction.[1][2] Haptens, such as NP, are small molecules that are not immunogenic on their own.[3][4] They must first covalently bind to endogenous proteins in the skin to form hapten-carrier complexes, which are then recognized as foreign by the immune system.[4][5]
The immunological response unfolds in two distinct phases:
-
Sensitization Phase: The initial contact with the hapten primes the immune system. Hapten-protein conjugates are taken up by antigen-presenting cells (APCs), such as Langerhans cells and dermal dendritic cells, in the skin.[5][6] These APCs then migrate to the draining lymph nodes where they present the haptenated peptides to naive T-cells.[5] This leads to the activation and proliferation of hapten-specific effector and memory T-cells.[3][4]
-
Elicitation (Challenge) Phase: Upon subsequent exposure to the same hapten, a more rapid and robust inflammatory response is triggered at the site of contact.[4][5][6] Hapten-specific memory T-cells are recruited to the skin, where they release pro-inflammatory cytokines and chemokines.[7] This leads to the recruitment of other immune cells, such as neutrophils and macrophages, resulting in the characteristic inflammation and swelling of the skin.[7][8] The peak of this inflammatory response is typically observed 24 to 72 hours after the challenge.[9][10][11]
The use of this compound, often in the form of its succinimide ester (NP-O-Su) for enhanced reactivity with proteins, allows for the study of the fine specificity of the T-cell response.[3][12]
Experimental Design and Key Considerations
A successful study hinges on careful planning and consideration of several key variables.
Mouse Strain Selection
The genetic background of the mice can significantly influence the immune response. Strains such as C57BL/6 and BALB/c are commonly used in contact hypersensitivity models.[13] It is crucial to be aware that the fine specificity of the response to NP can be controlled by genes in the Igh and H-2 loci.[3][12]
Hapten and Vehicle Preparation
For inducing cutaneous sensitivity, this compound O-succinimide ester (NP-O-Su) is often preferred due to its reactivity. The choice of vehicle for dissolving the hapten is critical as it can impact skin penetration and the resulting immune response. A commonly used vehicle is a mixture of acetone and a non-irritating oil, such as olive oil or dibutyl phthalate.
| Reagent | Purpose | Typical Concentration Range | Vehicle |
| NP-O-Su (Sensitization) | Initial priming of the immune system | 0.1% - 1.0% (w/v) | Acetone:Olive Oil (4:1) or Acetone:Dibutyl Phthalate (4:1) |
| NP-O-Su (Challenge) | Elicitation of the inflammatory response | 0.1% - 0.5% (w/v) | Acetone:Olive Oil (4:1) or Acetone:Dibutyl Phthalate (4:1) |
Note: Optimal concentrations should be determined empirically for each specific experimental setup.
Experimental Workflow
The general workflow for a cutaneous hypersensitivity study using NP involves a sensitization phase followed by a challenge phase, with readouts taken at specific time points.
Detailed Protocols
Protocol 1: Sensitization of Mice with NP-O-Su
Materials:
-
This compound O-succinimide ester (NP-O-Su)
-
Acetone
-
Olive oil or dibutyl phthalate
-
Micropipettes and sterile tips
-
Electric shaver or depilatory cream
-
Appropriate mouse strain (e.g., C57BL/6 or BALB/c), 6-8 weeks old
Procedure:
-
Animal Preparation (Day -1 or Day 0):
-
Carefully shave a small area (approximately 2 cm x 2 cm) on the abdomen of each mouse.
-
Allow the skin to recover for at least 6 hours to minimize non-specific irritation.[7]
-
-
Preparation of Sensitization Solution:
-
On the day of sensitization, prepare a fresh solution of NP-O-Su (e.g., 0.5% w/v) in a 4:1 mixture of acetone and olive oil. Ensure the NP-O-Su is fully dissolved.
-
-
Sensitization (Day 0):
-
Apply a small volume (e.g., 25-50 µL) of the NP-O-Su solution to the shaved abdominal skin of each mouse.
-
For the control group, apply the vehicle only.
-
Allow the solution to dry completely before returning the mice to their cages.
-
Protocol 2: Challenge and Measurement of Ear Swelling
Materials:
-
NP-O-Su
-
Acetone and olive oil (or dibutyl phthalate)
-
Micropipettes and sterile tips
-
A spring-loaded micrometer for measuring ear thickness
-
Anesthesia (if required for measurement)
Procedure:
-
Baseline Measurement (Day 5):
-
Preparation of Challenge Solution:
-
Prepare a fresh solution of NP-O-Su (e.g., 0.25% w/v) in the same vehicle used for sensitization.
-
-
Challenge (Day 5):
-
Apply a small volume (e.g., 10-20 µL) of the challenge solution to both the dorsal and ventral surfaces of one ear.
-
Apply the vehicle only to the contralateral ear to serve as an internal control for irritation.
-
-
Measurement of Ear Swelling (Days 6, 7, and optionally 8):
-
At 24, 48, and (optionally) 72 hours post-challenge, measure the thickness of both ears.
-
The ear swelling response is calculated as the difference in ear thickness between the pre-challenge and post-challenge measurements.
-
The specific ear swelling can be determined by subtracting the swelling of the vehicle-treated ear from the hapten-treated ear.
-
Data Analysis:
The ear swelling response can be presented as the absolute increase in ear thickness (in mm or µm) or as a percentage increase from the baseline. Statistical analysis, such as a t-test or ANOVA, should be used to compare the responses between the experimental and control groups.
Immunological Pathways and Cellular Infiltrates
The inflammatory response in the skin following hapten challenge is a complex interplay of various immune cells and signaling molecules.
Analysis of the cellular infiltrates in the challenged skin can provide valuable insights into the mechanism of action of test compounds. This can be achieved through histological analysis of skin biopsies or by digesting the skin and performing flow cytometry to quantify different immune cell populations. Key cell types to investigate include:
-
CD4+ and CD8+ T-cells: These are the primary mediators of the delayed-type hypersensitivity response.
-
Neutrophils: Often the first cells to infiltrate the site of inflammation.[7][8]
-
Macrophages and Dendritic Cells: Involved in antigen presentation and cytokine production.[8]
Concluding Remarks
The this compound-induced cutaneous hypersensitivity model in mice is a powerful and versatile tool for studying the immunopathology of allergic contact dermatitis and for the preclinical evaluation of anti-inflammatory therapeutics. By understanding the underlying immunological principles and adhering to rigorous, well-controlled protocols, researchers can generate reliable and translatable data. This guide provides a comprehensive starting point for the successful implementation of this important in vivo model.
References
- 1. Hapten-specific T cell responses to 4-hydroxy-3-nitrophenyl acetyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maturation of the immune response to (4-hydroxy-3-nitrophenyl)-acetyl (NP) haptens in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The delayed-type hypersensitivity response to (4-hydroxy-3-nitrophenyl) acetyl- (NP) coupled proteins is carrier-specific: in vivo and in vitro demonstrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fine-specificity of the contact sensitivity to 4-hydroxy-3-nitrophenyl acetyl (NP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hapten Application to the Skin Induces an Inflammatory Program Directing Hapten-Primed Effector CD8 T Cell Interaction With Hapten-Presenting Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hapten-Specific Cellular Immune Responses in the Elicitation and Sensitization Phases of Murine Contact Hypersensitivity [mdpi.com]
- 7. Analysis of the primary anti-(4-hydroxy-3-nitrophenyl) acetyl (NP) responsive B cells in BALB/C and B10.D2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal model of Allergic contact dermatitis - Inflammation induced by ovalbumine - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 9. Hapten-specific T cell responses to 4-hydroxy-3-nitrophenyl acetyl. VI. Evidence for different T cell receptors in cells that mediate H-21-restricted and H-2D-restricted cutaneous sensitivity responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Hapten 4-hydroxy-3-nitrophenyl acetyl NP Antibodies | Invitrogen [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Hapten-Specific T Cell-Mediated Skin Inflammation: Flow Cytometry Analysis of Mouse Skin Inflammatory Infiltrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hapten-Specific T Cell-Mediated Skin Inflammation: Flow Cytometry Analysis of Mouse Skin Inflammatory Infiltrate | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Analytical Detection of 4-Hydroxy-3-nitrophenylacetic acid
Introduction: The Significance of 4-Hydroxy-3-nitrophenylacetic acid (HNPA)
This compound (HNPA) is a nitrated metabolite of 4-hydroxyphenylacetic acid (a catabolite of the amino acid tyrosine).[1] Its presence and concentration in biological fluids are of growing interest to researchers in fields ranging from clinical diagnostics to pharmacology and toxicology. HNPA is recognized as a potential biomarker for nitrative stress, a condition implicated in the pathogenesis of various diseases. Furthermore, due to its haptenic nature, HNPA is a valuable tool in immunological studies for understanding antibody-antigen interactions.[2]
This comprehensive guide provides detailed application notes and validated protocols for the robust and sensitive detection of HNPA in various matrices. We will delve into the theoretical underpinnings and practical execution of several analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays (ELISA). The methodologies are presented with a focus on explaining the rationale behind experimental choices, ensuring scientific integrity and enabling researchers to adapt and troubleshoot these methods effectively.
Physicochemical Properties of HNPA
A thorough understanding of the analyte's properties is paramount for developing robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₅ | [2][3] |
| Molecular Weight | 197.14 g/mol | [3][4] |
| Melting Point | 146-148 °C | [5] |
| Solubility | Soluble in ethanol. Slightly soluble in water. | [1][5] |
| Chemical Structure | Acetic acid substituted with a 4-hydroxy-3-nitrophenyl group at C-2. | [2] |
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and reliable technique for the quantification of aromatic compounds like HNPA. The method's principle lies in the separation of the analyte from a complex mixture based on its differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase, followed by detection using its inherent ultraviolet (UV) absorbance.
Rationale for Method Design
Experimental Protocol: HPLC-UV Analysis of HNPA
1. Materials and Reagents:
-
This compound (HNPA) reference standard (≥98% purity)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (≥98%)
-
Ultrapure water (18.2 MΩ·cm)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Instrumentation:
-
HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis detector.
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Formic acid in ultrapure water.
-
Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of HNPA and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL for the construction of a calibration curve.
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | 0-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-18 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 271 nm (or determined λmax) |
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the HNPA standards against their corresponding concentrations.
-
Quantify HNPA in unknown samples by interpolating their peak areas from the calibration curve.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For superior sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the gold standard. This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer, allowing for the detection of picogram levels of the analyte.
Rationale for Method Design
The LC-MS/MS method for HNPA leverages the high specificity of selected reaction monitoring (SRM). After chromatographic separation, HNPA is ionized, typically using electrospray ionization (ESI) in negative mode due to the acidic nature of the molecule. The precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to HNPA, minimizing interferences from the matrix. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
Experimental Protocol: LC-MS/MS Analysis of HNPA in Urine
This protocol is adapted from a validated method for the simultaneous detection of 3-nitrotyrosine and HNPA in human urine.[7]
1. Materials and Reagents:
-
HNPA reference standard
-
Stable isotope-labeled HNPA (e.g., ¹³C₆-HNPA) as an internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2. Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of urine, add the internal standard.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Optimized for separation from matrix components |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| SRM Transitions | HNPA: m/z 196 → m/z 152; ¹³C₆-HNPA: m/z 202 → m/z 158 (Example transitions, should be optimized) |
4. Method Performance:
| Parameter | Typical Value |
| Limit of Quantification (LOQ) | 2.5 pg/mL[7] |
| Recovery | 90-98%[7] |
| Inter- and Intra-day Precision | <15%[7] |
III. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like HNPA, a derivatization step is necessary to increase their volatility.
Rationale for Method Design
HNPA contains two active hydrogen atoms (on the carboxylic acid and phenolic hydroxyl groups) that make it non-volatile. Silylation is a common derivatization technique where these active hydrogens are replaced by a trimethylsilyl (TMS) group.[8] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. The resulting di-TMS-HNPA derivative is more volatile and thermally stable, making it suitable for GC analysis. The mass spectrum of the derivatized HNPA will exhibit characteristic fragments that can be used for identification and quantification.
Experimental Protocol: GC-MS Analysis of Derivatized HNPA
1. Materials and Reagents:
-
HNPA reference standard
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile
-
GC-grade hexane
2. Derivatization Procedure:
-
Evaporate the sample extract containing HNPA to complete dryness.
-
Add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
3. GC-MS Conditions:
| Parameter | Condition |
| GC System | Gas chromatograph with a mass selective detector |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 250°C |
| Oven Program | Initial: 100°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
IV. Immunoassay (Competitive ELISA)
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and cost-effective method for the detection of HNPA, particularly for screening large numbers of samples.
Rationale for Method Design
HNPA is a small molecule (hapten) and is not immunogenic on its own. To elicit an antibody response, it must be conjugated to a larger carrier protein (e.g., Bovine Serum Albumin or Keyhole Limpet Hemocyanin).[9] The resulting conjugate can then be used to immunize animals to produce polyclonal or monoclonal antibodies specific for HNPA. A competitive ELISA format is typically used for small molecule detection. In this setup, a known amount of HNPA-protein conjugate is coated onto the microplate wells. The sample containing free HNPA is then incubated with a limited amount of anti-HNPA antibody. The free HNPA in the sample competes with the coated HNPA for binding to the antibody. The amount of antibody bound to the plate is then detected using an enzyme-labeled secondary antibody and a chromogenic substrate. The signal is inversely proportional to the concentration of HNPA in the sample.
Experimental Protocol: Competitive ELISA for HNPA
1. Materials and Reagents:
-
Microtiter plates (96-well)
-
HNPA-protein conjugate (for coating)
-
Anti-HNPA primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)
-
Coating, blocking, and wash buffers
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
HNPA standards
2. Assay Procedure:
-
Coating: Coat the wells with 100 µL of HNPA-protein conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Competition: Add 50 µL of HNPA standard or sample and 50 µL of diluted anti-HNPA primary antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times.
-
Detection: Add 100 µL of diluted enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times.
-
Signal Development: Add 100 µL of substrate solution and incubate in the dark until color develops.
-
Stopping the Reaction: Add 50 µL of stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Sample Handling and Stability
Proper sample collection, processing, and storage are critical for accurate quantification of HNPA.
-
Biological Matrices: HNPA can be measured in various biological fluids, including urine and plasma.
-
Collection: Collect samples in appropriate containers (e.g., sterile tubes for urine, EDTA or heparin tubes for plasma).
-
Processing: Centrifuge blood samples to separate plasma. Urine samples may require centrifugation to remove particulate matter.
-
Storage: For short-term storage, keep samples at 2-8°C. For long-term storage, samples should be stored at -20°C or -80°C.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can affect the stability of some metabolites.[7][10] If repeated analysis is necessary, aliquot samples before freezing. Snap-freezing in liquid nitrogen and rapid thawing in a room temperature water bath can minimize metabolite degradation.[7]
Visualizations
Workflow for Sample Preparation and HPLC/LC-MS Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C8H7NO5 | CID 447364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 10463-20-4 | FH24240 [biosynth.com]
- 5. 4-羟基-3-硝基苯乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-3-nitrophenylacetic Acid
Welcome to the technical support guide for the synthesis of 4-Hydroxy-3-nitrophenylacetic acid (4H3NPAA). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure product purity. We will move beyond simple protocols to explain the underlying chemical principles, providing you with the knowledge to troubleshoot and optimize your experiments effectively.
Introduction: The Importance and Challenges of 4H3NPAA Synthesis
This compound is a key organic intermediate and a valuable hapten used in various immunological and biochemical studies.[1][2][3] Its synthesis is primarily achieved through the electrophilic aromatic substitution (nitration) of p-hydroxyphenylacetic acid (4HPAA). While the reaction appears straightforward, achieving high yields and purity can be challenging due to the sensitive nature of the phenolic starting material and the potential for side reactions.
Common issues include low yields, formation of undesired isomers, product degradation through oxidation, and difficulties in purification. This guide provides a structured, question-and-answer-based approach to address these specific problems.
Core Synthesis Protocol: Nitration of p-Hydroxyphenylacetic Acid
This protocol represents a standard laboratory procedure for the synthesis of 4H3NPAA. It serves as a baseline for the troubleshooting section that follows.
Experimental Protocol: Step-by-Step Synthesis
-
Preparation : In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 4-hydroxyphenylacetic acid (e.g., 50 g, 0.32 mol) in glacial acetic acid (300 mL).[4]
-
Cooling : Cool the solution to approximately 10°C. Maintaining a low temperature is critical to control the reaction rate and minimize side reactions.
-
Addition of Nitrating Agent : While vigorously stirring, slowly add nitric acid (e.g., 100 mL) dropwise to the solution. The rate of addition should be controlled to keep the internal temperature below 15°C. The solution will typically turn from yellow to brown.[1][4]
-
Reaction : After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for at least one hour.[1] A precipitate may form during this time.
-
Precipitation/Quenching : Pour the reaction mixture into a large volume of cold water (e.g., 1 liter).[4] This will precipitate the crude this compound.
-
Isolation : Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acids.
-
Purification : Recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield pure, yellow, needle-like crystals of this compound.[1][4]
-
Drying & Characterization : Dry the purified product under a vacuum. The expected melting point is in the range of 146-148°C.[2] Confirm the structure using techniques like ¹H-NMR and IR spectroscopy.[1][5]
Synthesis Workflow Diagram
References
Technical Support Center: Optimizing Storage and Handling of 4-Hydroxy-3-nitrophenylacetic Acid
Welcome to the technical resource center for 4-Hydroxy-3-nitrophenylacetic acid (NHPAA). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of NHPAA throughout its lifecycle in the laboratory. Here, we address common challenges and questions regarding its storage and handling to prevent degradation and ensure experimental reproducibility.
Introduction: Understanding the Instability of this compound
This compound is a multifaceted molecule featuring a phenolic hydroxyl group, a nitro group, and a carboxylic acid moiety. This combination of functional groups, while useful for various applications, also renders the molecule susceptible to several degradation pathways. Understanding these vulnerabilities is the first step toward mitigating them. The primary concerns for the stability of NHPAA are oxidation of the phenol ring, photolytic degradation due to the nitroaromatic system, and potential reactions of the carboxylic acid group.
This guide provides a proactive approach to handling and storing NHPAA, moving from foundational principles to practical troubleshooting and experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term storage, solid NHPAA should be kept in a tightly sealed container in a freezer at -20°C.[1] For short-term storage, keeping it in a cool, dry, and dark place, such as a desiccator in a laboratory cabinet, is sufficient.[2]
Q2: I've noticed the solid NHPAA has changed color from a pale yellow to a brownish hue. What could be the cause?
A color change to brown in solid phenolic compounds often indicates oxidation.[3][4] This can be initiated by prolonged exposure to air (oxygen) and/or light. While this may not immediately signify a catastrophic loss of purity, it is an indicator of degradation and warrants a purity check before use in sensitive applications.
Q3: Can I store this compound in solution? If so, what is the best solvent and what are the appropriate storage conditions?
While storing NHPAA in solution is convenient for immediate use, it is generally more susceptible to degradation than in its solid state. If solution storage is necessary, consider the following:
-
Solvent Choice: Anhydrous ethanol is a suitable solvent for preparing stock solutions. For aqueous buffers, it is crucial to consider the pH, as this will affect the stability of the compound.
-
pH Considerations: The stability of NHPAA in aqueous solutions is pH-dependent. At alkaline pH, the phenolic hydroxyl group is deprotonated to a phenoxide ion, which is more susceptible to oxidation. Therefore, for aqueous solutions, a slightly acidic pH (around 4-5) is recommended to maintain the protonated state of both the carboxylic acid and the phenol.
-
Storage of Solutions: Stock solutions should be stored in amber vials to protect from light and kept at -20°C for short to medium-term storage (days to weeks). For longer-term storage, preparing fresh solutions is always the best practice.
Q4: My experimental results are inconsistent when using an older stock solution of NHPAA. Could degradation be the issue?
Yes, inconsistency in results is a classic sign of reagent degradation. The formation of degradation products can introduce impurities that may interfere with your assay or reduce the effective concentration of the active compound. It is highly recommended to perform a purity check on the older stock solution or, preferably, prepare a fresh solution from solid material.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving potential degradation issues with NHPAA.
| Observed Issue | Potential Cause | Recommended Action |
| Change in solid color (yellow to brown) | Oxidation of the phenolic group. | - Confirm purity using HPLC. - If purity is compromised, consider purification or using a new batch. - For future storage, ensure the container is tightly sealed and consider flushing with an inert gas (e.g., argon or nitrogen) before sealing. |
| Decreased peak area in HPLC analysis of a stock solution over time | Degradation in solution (e.g., oxidation, photolysis). | - Prepare fresh stock solutions more frequently. - Store stock solutions in smaller aliquots at -20°C to avoid repeated freeze-thaw cycles. - Ensure stock solutions are stored in amber vials to protect from light. |
| Appearance of new, unexpected peaks in chromatograms | Formation of degradation products. | - Perform a forced degradation study (see protocol below) to tentatively identify potential degradation products. - Adjust storage conditions to mitigate the specific degradation pathway (e.g., protect from light if photolysis is suspected). |
| Precipitation in a stored aqueous solution | Poor solubility at the storage temperature or change in pH leading to precipitation. | - Before use, allow the solution to come to room temperature and vortex to ensure complete dissolution. - If precipitation persists, consider preparing a fresh solution. - For aqueous solutions, ensure the pH is maintained within a suitable range. |
Potential Degradation Pathways
Understanding the likely degradation pathways of this compound is key to preventing them. Based on its chemical structure, the following pathways are plausible:
-
Oxidative Degradation: The phenolic hydroxyl group makes the aromatic ring electron-rich and susceptible to oxidation.[3][4] This can be initiated by atmospheric oxygen and accelerated by light and basic conditions. This pathway can lead to the formation of quinone-type structures and further polymerization, often resulting in a brownish discoloration.
-
Photodegradation: Nitroaromatic compounds are known to be sensitive to light.[5] UV or even strong visible light can promote the excitation of the nitro group, leading to radical reactions and subsequent degradation of the molecule. This can result in a complex mixture of degradation products.
-
Hydrolytic Degradation: While the core structure is generally stable to hydrolysis, extreme pH conditions (strong acid or strong base) coupled with elevated temperatures could potentially lead to degradation, although this is generally a less common pathway for this type of molecule under typical laboratory conditions.
Below is a diagram illustrating the potential primary degradation pathways.
Caption: Potential degradation pathways for this compound.
Experimental Protocol: Forced Degradation Study
To proactively understand the stability of your specific batch of this compound and to develop a stability-indicating analytical method, a forced degradation study is recommended.
Objective: To intentionally degrade NHPAA under controlled stress conditions to identify potential degradation products and assess the stability-indicating capability of an analytical method (e.g., HPLC).
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Calibrated oven
-
Photostability chamber or a light source with controlled UV and visible output
Procedure:
-
Prepare Stock Solution: Accurately prepare a stock solution of NHPAA in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1N NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a sample of the solid powder and a sample of the stock solution in an oven at 70°C for 48 hours.
-
Photodegradation: Expose a sample of the solid powder and a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots from the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples, along with an unstressed control sample, by a suitable HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) is a good starting point. Monitor at a wavelength where NHPAA has significant absorbance (e.g., around 318 nm).
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
The goal is to achieve 5-20% degradation of the active substance. If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, or reagent concentration).
-
The following diagram outlines the workflow for a forced degradation study.
Caption: Workflow for a forced degradation study of NHPAA.
By following the guidance in this technical note, researchers can ensure the quality and reliability of their work with this compound, leading to more accurate and reproducible experimental outcomes.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. fishersci.com [fishersci.com]
- 3. Optimization of p-Nitrophenol Degradation and Mineralization Using a Photochemical Reactor - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO) - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00053A [pubs.rsc.org]
Troubleshooting low signal in a 4-Hydroxy-3-nitrophenylacetic acid-based immunoassay
Welcome to the technical support guide for 4-Hydroxy-3-nitrophenylacetic acid (NP-hapten) based immunoassays. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low or no signal in their experiments. Our approach is rooted in first principles, explaining the causality behind each step to empower you to make informed decisions and achieve robust, reproducible results.
Principle of the NP-Hapten Immunoassay
A this compound (NP) hapten-based immunoassay is a specialized type of enzyme-linked immunosorbent assay (ELISA). Haptens like NP are small molecules that can elicit an immune response only when attached to a larger carrier protein (e.g., Ovalbumin (OVA) or Bovine Serum Albumin (BSA)).[1] The assay is typically used to detect and quantify anti-NP antibodies. In a common format, the NP-carrier protein conjugate is immobilized onto the surface of a microplate well. When a sample containing anti-NP antibodies is added, these antibodies bind to the immobilized NP-hapten. This binding event is then detected using an enzyme-conjugated secondary antibody that recognizes the primary anti-NP antibody, followed by the addition of a substrate to generate a measurable signal.
Below is a diagram illustrating a typical indirect ELISA workflow for detecting anti-NP antibodies.
Troubleshooting Guide: Low Signal
A weak or absent signal is one of the most common issues encountered in ELISA. This guide provides a logical flow, from simple checks to in-depth optimization, to identify and resolve the root cause.
Q1: I have very low or no signal across my entire plate. What are the first things I should check?
This scenario often points to a systemic failure in the assay setup or reagents. Before diving into complex optimizations, perform these essential checks.
A: Start with the most fundamental components of the assay:
-
Reagent Addition Order and Omission: Carefully review your protocol to ensure all reagents—NP-carrier conjugate, blocking buffer, primary antibody (sample), enzyme-conjugated secondary antibody, and substrate—were added in the correct sequence.[2] A simple mistake like forgetting the secondary antibody will result in no signal.
-
Reagent Expiration and Storage: Verify that none of the critical reagents, especially the enzyme conjugate and substrate, have expired.[3][4] Enzyme activity is sensitive to storage conditions; conjugates should typically be stored at 2-8°C and protected from light, while substrates may require refrigeration and should be colorless before use.[5][6]
-
Plate Reader Settings: Confirm that the plate reader is set to the correct wavelength for your substrate.[6][7] For example, TMB substrate read after adding a stop solution is typically measured at 450 nm.[8]
-
Reagent Preparation: Double-check all calculations used for diluting antibodies, standards, and other reagents.[4] An error in dilution can lead to concentrations that are far too low to produce a detectable signal.
Q2: How do I determine if my antibody or NP-conjugate concentrations are optimal?
Suboptimal concentrations of the coating antigen or detection antibodies are a primary cause of weak signal.[3][5] If concentrations are too low, there will be insufficient binding events to generate a strong signal. Conversely, excessively high concentrations can sometimes lead to prozone effects or high background, complicating interpretation.
A: The most effective method to determine optimal concentrations is a checkerboard titration.
A checkerboard titration allows you to test a range of concentrations for two different components simultaneously, such as the NP-carrier coating antigen and the detection antibody, to find the combination that yields the best signal-to-noise ratio.[9][10][11]
| Parameter | Rationale | Recommended Starting Range |
| NP-Carrier Coating Concentration | Insufficient coating leads to a low density of binding sites for the primary antibody. | 1–10 µg/mL.[5][12] |
| Detection Antibody Concentration | Too little detection antibody results in a weak signal, while too much can increase non-specific binding. | 0.5–5 µg/mL for affinity-purified antibodies.[12] |
Protocol: Checkerboard Titration for NP-Carrier and Detection Antibody
-
Prepare NP-Carrier Dilutions: Prepare serial dilutions of the NP-carrier conjugate in coating buffer (e.g., pH 9.6 carbonate-bicarbonate buffer) ranging from 0.5 to 20 µg/mL.
-
Coat Plate: Dispense 100 µL of each NP-carrier dilution into the wells of a 96-well ELISA plate, dedicating one row for each concentration. Leave one row uncoated as a background control. Incubate overnight at 4°C.[13]
-
Wash and Block: Wash the plate 3 times with 200-300 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).[14][15] Then, add 200 µL/well of blocking buffer and incubate for 1-2 hours at room temperature.
-
Add Primary Antibody: After washing, add a constant, known-positive sample (or a high-concentration primary anti-NP antibody) to all wells.
-
Prepare and Add Detection Antibody: Prepare serial dilutions of your enzyme-conjugated detection antibody in blocking buffer. After washing away the primary antibody, add 100 µL of each detection antibody dilution to the plate, dedicating one column for each concentration.
-
Develop and Read: Incubate, wash, and then add the substrate. Stop the reaction and read the plate.
-
Analyze: Identify the combination of NP-carrier and detection antibody concentrations that provides the highest signal with the lowest background. This is your optimal condition.[9]
Q3: Could my blocking step be the problem?
Yes, although insufficient blocking is more commonly associated with high background, it is a critical step for overall assay performance. The blocking buffer's purpose is to saturate all unoccupied binding sites on the microplate surface, preventing non-specific binding of subsequent antibodies.[16][17]
A: An ineffective blocking buffer can compromise the integrity of the assay.
-
Mechanism of Failure: If the blocking agent is inefficient, the detection antibody may bind directly to the plate, which typically increases background. However, in some cases, interactions between assay components and a poorly blocked surface can interfere with specific binding, potentially lowering the signal.
-
Optimization: The ideal blocking buffer is empirically determined. Common blockers include BSA, non-fat dry milk, and commercial formulations.[18] It's crucial to test several different blockers and concentrations to find one that minimizes background without diminishing the specific signal.[19][20][21] Avoid blockers that may cross-react with your assay components (e.g., using a milk-based blocker in an assay with anti-bovine antibodies).
Q4: How important are the wash steps? I might be washing too much or too little.
Washing is one of the most critical steps in an ELISA.[22] Its purpose is to remove unbound reagents and reduce background noise, thereby increasing the signal-to-noise ratio.[15][23]
A: Both over-washing and under-washing can be detrimental.
-
Over-Washing: Excessively stringent washing (too many wash cycles, high detergent concentration, or overly long soak times) can strip away specifically bound antibodies, especially if they have low affinity, leading to a weaker signal.[14][15]
-
Under-Washing: Insufficient washing fails to remove all unbound antibodies, resulting in high background that can obscure a weak positive signal.[3][23]
Start with the manufacturer's recommendation, typically 3-5 washes with a wash buffer containing a mild detergent like Tween-20.[22] Ensure complete aspiration of liquid from the wells after each wash, as residual volume can dilute subsequent reagents and decrease efficiency.[14][15]
Q5: Are my incubation times and temperatures correct?
Antibody-antigen binding is a kinetic process that depends on time and temperature.[24] If incubation steps are too short or temperatures are suboptimal, the binding reaction may not reach completion, resulting in a low signal.[25]
A: Follow protocol recommendations, but be prepared to optimize.
-
Time: Most protocols suggest incubation times of 1-2 hours at room temperature or 37°C, or overnight at 4°C for certain steps like coating.[5][13][26] If you have a weak signal, increasing the incubation time for the primary or secondary antibody can often help.[2]
-
Temperature: While 37°C can speed up reactions, room temperature (20-25°C) or 4°C can sometimes provide more specific binding.[26] Ensure consistent temperature across the plate to avoid "edge effects," where wells on the periphery show different results due to temperature gradients.[3][4] Using a plate sealer during incubations is crucial to prevent evaporation, especially at higher temperatures.[4]
Q6: I suspect an issue with the NP-hapten-carrier conjugate itself. How can I investigate this?
This is an advanced issue, typically relevant if you are preparing the conjugate in-house. The quality of the hapten-carrier conjugate is fundamental to the assay's success.
A: The hapten density on the carrier protein is a critical parameter.
-
Conjugation Density: The ratio of hapten molecules to each carrier protein molecule affects the immune response and subsequent antibody binding.[27] A very low density may not present enough epitopes for effective antibody binding. Conversely, an extremely high density can sometimes alter the protein's conformation or lead to steric hindrance.[27]
-
Verification: If you suspect an issue, the conjugate's quality should be verified. This can be done using methods like MALDI-TOF mass spectrometry or fluorescence-based techniques that measure changes in the protein's intrinsic tryptophan fluorescence upon conjugation.[27] You may need to optimize your conjugation chemistry, which often involves carbodiimide crosslinkers like EDC to form stable amide bonds between the hapten and the carrier protein.[1][]
Troubleshooting Logic Flowchart
This flowchart provides a systematic path to diagnose the cause of a low signal.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 3. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 4. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. protocolsandsolutions.com [protocolsandsolutions.com]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. scribd.com [scribd.com]
- 8. Application Guides / ELISA Protocol - 2BScientific [2bscientific.com]
- 9. bosterbio.com [bosterbio.com]
- 10. biocompare.com [biocompare.com]
- 11. ELISA Development and Optimization | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. berthold.com [berthold.com]
- 13. Sandwich ELISA Protocol | Hello Bio [hellobio.com]
- 14. bosterbio.com [bosterbio.com]
- 15. biocompare.com [biocompare.com]
- 16. How To Optimize Your ELISA Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 17. Blocking buffers - Immunoassays Clinisciences [clinisciences.com]
- 18. kisker-biotech.com [kisker-biotech.com]
- 19. antibodiesinc.com [antibodiesinc.com]
- 20. researchgate.net [researchgate.net]
- 21. licorbio.com [licorbio.com]
- 22. Washing of ELISA Plates – ELISA Tests [elisatests.in]
- 23. homework.study.com [homework.study.com]
- 24. ELISA Assay Technique | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. One-Incubation One-Hour Multiplex ELISA Enabled by Aqueous Two-Phase Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Hengyuan Biotechnology | Key points of ELISA experiment - incubation [en.hnybio.com]
- 27. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Hydroxy-3-nitrophenylacetic Acid
Welcome to the technical support center for the purification of synthesized 4-Hydroxy-3-nitrophenylacetic acid (HNPA). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the post-synthesis workup and purification of HNPA, providing field-proven insights and detailed protocols to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily residue instead of a solid. What happened?
A1: The formation of an oil or tar-like substance is a common issue in nitration reactions, often resulting from excessive reaction temperatures or overly harsh nitrating conditions.[1] This can lead to the formation of complex byproducts and polymeric materials. To mitigate this, ensure strict temperature control during the nitration of 4-hydroxyphenylacetic acid, typically by using an ice bath to maintain a low temperature (e.g., below 10°C) during the dropwise addition of nitric acid.[2]
Q2: What is the most straightforward method for purifying crude this compound?
A2: Recrystallization is the most common and efficient first-line purification technique for HNPA.[2][3] The compound is typically isolated as a solid after quenching the reaction mixture in water. This crude solid can then be recrystallized from a suitable solvent system, such as an ethyl acetate/hexane mixture or aqueous ethanol, to yield yellow, needle-like crystals.[2][3]
Q3: What are the expected physical properties of pure this compound?
A3: Pure HNPA is a yellow crystalline solid.[3] A key indicator of purity is its melting point, which is reported to be in the range of 146-148 °C.[3][4] Significant deviation or a broad melting range suggests the presence of impurities. The compound is soluble in ethanol.[4][5]
Q4: What are the likely impurities in my synthesized HNPA?
A4: The impurity profile largely depends on the reaction control. Common impurities include:
-
Unreacted Starting Material: 4-hydroxyphenylacetic acid.
-
Isomeric Byproducts: Nitration of a substituted phenol can produce regioisomers. While the hydroxyl group strongly directs ortho- to itself, some para-isomer to the acetic acid group might form, though this is less likely.
-
Di-nitrated Products: Over-nitration can introduce a second nitro group onto the aromatic ring.[1]
-
Oxidation Products: Harsh reaction conditions can lead to the oxidation of the starting material or product.
Troubleshooting and Purification Protocols
This section provides a deeper dive into specific issues you may encounter and detailed protocols for purification and analysis.
Problem 1: Low Purity After Initial Recrystallization
If your product's melting point is low/broad or analytical methods (TLC, ¹H NMR) show significant impurities after a single recrystallization, a more rigorous purification strategy is needed.
Recrystallization separates compounds based on differences in their solubility in a particular solvent at different temperatures.[6] If an impurity has very similar solubility characteristics to the desired product in the chosen solvent, simple recrystallization will be ineffective. The goal is to find a solvent system where the solubility of HNPA and its impurities are maximally different.
Caption: Purification workflow for synthesized HNPA.
If the standard ethanol or ethyl acetate/hexane recrystallization is insufficient, a systematic approach to solvent selection is necessary.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude product in 0.5 mL of various solvents (see table below) at room temperature and upon heating.
-
Ideal Solvent Profile: An ideal solvent will dissolve the crude material when hot but show low solubility at room temperature or upon cooling in an ice bath.[6]
-
Procedure: a. Transfer the bulk of your crude HNPA to an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating the mixture with swirling (e.g., on a hot plate). Add just enough hot solvent to fully dissolve the solid. c. If a single solvent is not ideal, consider a two-solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble, like ethanol) at high temperature. Then, add a "poor" solvent (in which it is less soluble, like hexane or water) dropwise until the solution becomes faintly cloudy (the cloud point). d. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure crystals. e.g. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation. f. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. g. Dry the crystals under vacuum.
Table 1: Recrystallization Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity | Comments |
|---|---|---|---|
| Water | 100 | High | Good for polar compounds; HNPA has some water solubility that decreases upon cooling.[7] |
| Ethanol | 78 | Medium-High | HNPA is soluble in ethanol.[4][5] Often used in combination with water to fine-tune solubility. |
| Ethyl Acetate | 77 | Medium | A good starting point, often used with a non-polar co-solvent.[3] |
| Hexane/Heptane | 69 / 98 | Low | Used as the "poor" solvent (anti-solvent) with more polar solvents like ethyl acetate.[3] |
| Toluene | 111 | Low | Can be effective for aromatic compounds, but higher boiling point requires care. |
Problem 2: Persistent Impurities Requiring Chromatography
For high-purity applications or when isomers are present, column chromatography may be necessary. Given the acidic nature of HNPA, reversed-phase chromatography is often a robust choice.
Reversed-phase chromatography separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18 silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol).[8] More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. By adding a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase, the carboxylic acid group of HNPA is kept in its protonated (neutral) form, preventing ionization and leading to better peak shape and more reproducible retention times.[9]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of the impure HNPA in the initial mobile phase or a strong solvent like methanol. Filter the sample through a syringe filter (0.45 µm) to remove any particulates.
-
Column & Solvents:
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase A: Water + 0.1% Formic Acid (or Trifluoroacetic Acid).
-
Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.
-
-
Method Development (TLC/HPLC): Before running a large-scale column, develop the separation method on an analytical scale using reversed-phase TLC plates or analytical HPLC. This helps determine the optimal solvent gradient.
-
Column Packing & Equilibration: Pack the flash column with the C18 silica. Equilibrate the column by flushing it with at least 5-10 column volumes of the initial mobile phase mixture (e.g., 95% A / 5% B).
-
Loading & Elution: Load the prepared sample onto the column. Begin elution with the initial mobile phase composition and gradually increase the percentage of the organic solvent (Mobile Phase B). A typical gradient might be from 5% B to 95% B over 20-30 column volumes.
-
Fraction Collection: Collect fractions throughout the run.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify which ones contain the pure HNPA.
-
Product Isolation: Combine the pure fractions. Remove the solvents using a rotary evaporator. Note that removing water from reversed-phase fractions can be time-consuming and may require a lyophilizer (freeze-dryer) for complete removal.
Purity Assessment Guide
Confirming the purity of your final product is a critical step. No single technique is sufficient; a combination provides the most confidence.
Caption: Relationship between starting material, product, and potential impurities.
Table 2: Comparison of Purity Assessment Techniques
| Technique | Information Provided | Advantages | Limitations |
|---|---|---|---|
| Melting Point | Purity and Identity | Fast, inexpensive, good initial purity check.[10] | Insensitive to small amounts of impurities; requires a reference value. |
| Thin-Layer Chromatography (TLC) | Number of components, reaction progress | Quick, cheap, good for screening column fractions. | Not quantitative, resolution can be limited. |
| ¹H NMR Spectroscopy | Structural confirmation, presence of impurities | Provides detailed structural information; can quantify impurities if they have unique signals.[3] | Requires expensive instrumentation; overlapping signals can complicate analysis. |
| HPLC/UPLC | Quantitative Purity (% Area) | Highly sensitive and quantitative; gold standard for purity assessment.[8][11] | Requires method development, expensive instrumentation. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Confirms the mass of the desired product and can help identify impurities.[12] | Not inherently quantitative without calibration. |
References
- 1. stmarys-ca.edu [stmarys-ca.edu]
- 2. prepchem.com [prepchem.com]
- 3. This compound | 10463-20-4 [chemicalbook.com]
- 4. 4-羟基-3-硝基苯乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound CAS#: 10463-20-4 [m.chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. Solved Experiment 6: Nitration of 4-hydroxyphenylacetic | Chegg.com [chegg.com]
- 11. jpharmsci.com [jpharmsci.com]
- 12. This compound(10463-20-4) MS [m.chemicalbook.com]
Avoiding side reactions during the nitration of p-hydroxyphenylacetic acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of nitrated p-hydroxyphenylacetic acid derivatives, such as 3-nitro-4-hydroxyphenylacetic acid, a key metabolite and synthetic intermediate.[1][2][3][4] The nitration of this molecule presents unique challenges due to the presence of two activating groups—a phenolic hydroxyl and an acetic acid side chain—which make the aromatic ring highly susceptible to side reactions.
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges, optimize your reaction conditions, and achieve high yields of your desired product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q1: My reaction mixture turned dark brown or black upon adding the nitrating agent, and my final yield was extremely low. What is happening?
A1: This is a classic sign of oxidation . The phenolic hydroxyl group in p-hydroxyphenylacetic acid is highly susceptible to oxidation by strong nitrating agents, particularly concentrated nitric acid.[5] This process leads to the formation of complex, highly colored quinone-type species and polymeric tars, which are difficult to separate from the desired product and significantly reduce the yield.[5]
Root Cause Analysis & Mitigation Strategy:
-
Aggressive Nitrating Conditions: The standard "mixed acid" (HNO₃/H₂SO₄) is often too harsh for sensitive substrates like phenols.[6] The strong oxidizing environment readily degrades the starting material.
-
Elevated Temperature: Exothermic nitration reactions can lead to a rapid temperature increase if not properly controlled, accelerating oxidative decomposition.
Recommended Solutions:
-
Modify the Nitrating System: Switch to a milder nitrating agent. A common and effective method is using fuming nitric acid or concentrated nitric acid diluted in a solvent like glacial acetic acid.[7][8] This moderates the reactivity and reduces oxidative potential.
-
Strict Temperature Control: Maintain a low temperature throughout the addition of the nitrating agent. The reaction should be performed in an ice bath, ensuring the internal temperature does not rise significantly (typically kept between 0-10°C).[7][8]
Q2: I'm observing multiple products in my crude NMR/TLC analysis, suggesting over-nitration. How can I improve the selectivity for mono-nitration?
A2: The formation of dinitro or even trinitro compounds is a common side reaction known as polysubstitution . Both the hydroxyl (-OH) and the alkyl (-CH₂COOH) groups are ortho-, para-directing and activating. This high activation of the aromatic ring makes it prone to reacting with more than one equivalent of the nitronium ion (NO₂⁺).[9][10]
Recommended Solutions:
-
Stoichiometric Control: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. This limits the availability of the electrophile for subsequent nitrations.
-
Use a Weaker Nitrating System: Diluting the nitric acid reduces the concentration of the active nitrating species, favoring mono-substitution.[9][10] Metal nitrates supported on solid acids or clays can also offer higher selectivity under milder conditions.[11][12]
-
Protecting Group Strategy: The most robust method to prevent polysubstitution and oxidation is to temporarily protect the highly activating phenolic hydroxyl group. This is discussed in detail in the FAQ section (Q5).
Q3: My main product is not the desired 3-nitro-4-hydroxyphenylacetic acid. Why am I getting poor regioselectivity?
A3: Regioselectivity in the nitration of substituted phenols is governed by a combination of electronic and steric effects.[13] While both the -OH and -CH₂COOH groups direct ortho- and para-, the hydroxyl group is a much stronger activating group. Therefore, substitution is expected to occur at the positions ortho to the hydroxyl group (positions 3 and 5).
The desired product, 3-nitro-4-hydroxyphenylacetic acid, results from substitution at the 3-position. Substitution at the 5-position is sterically hindered by the adjacent acetic acid side chain. However, different nitrating agents and conditions can influence the ortho:para isomer ratio.[13][14]
Recommended Solutions:
-
Choice of Reagent: Some nitrating systems are known to favor ortho-nitration. For instance, nitration using metal nitrates in specific solvents or microemulsions has been reported to provide high ortho-selectivity.[14][15]
-
Temperature Control: Lower temperatures generally increase selectivity by favoring the electronically preferred product over sterically hindered alternatives.
Q4: I'm detecting toluene derivatives in my mass spec analysis, indicating a loss of the acetic acid group. What causes this?
A4: This side reaction is decarboxylation . Phenylacetic acids can lose a molecule of CO₂ under harsh acidic and/or high-temperature conditions.[16][17] The presence of a nitro group can further facilitate this process. While less common than oxidation, it can become significant if the reaction is overheated or if very strong acidic conditions are used for an extended period.
Recommended Solutions:
-
Avoid Harsh Acids: If possible, avoid using concentrated sulfuric acid as a co-solvent or catalyst. Systems like nitric acid in acetic acid are less prone to causing decarboxylation.[7][8]
-
Maintain Low Temperature: As with other side reactions, strict temperature control is critical to minimize the rate of decarboxylation.
-
Limit Reaction Time: Monitor the reaction closely (e.g., by TLC) and quench it as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions.
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues during the nitration of p-hydroxyphenylacetic acid.
Caption: Troubleshooting workflow for nitration side reactions.
Frequently Asked Questions (FAQs)
Q5: What is a protecting group strategy, and how do I implement it for this reaction?
A5: A protecting group is a chemical moiety that is temporarily attached to a reactive functional group to prevent it from reacting during a subsequent chemical transformation.[18] For p-hydroxyphenylacetic acid, protecting the phenolic -OH group is an excellent strategy to prevent both oxidation and polysubstitution. The protected group reduces the activation of the ring, allowing for a more controlled nitration.
The general workflow is: Protection -> Nitration -> Deprotection .
Caption: Protecting group strategy workflow.
A common protecting group for phenols is an acetate ester. It is easily installed using acetic anhydride and can be removed under mild basic or acidic hydrolysis conditions after nitration.[19]
Q6: Which nitrating agent is best for my experiment?
A6: The "best" agent depends on your specific requirements for yield, selectivity, cost, and safety. Traditional mixed acid is powerful but often too reactive for this substrate. Milder, more selective modern methods are generally preferred.[20][21]
| Nitrating System | Typical Conditions | Advantages | Disadvantages |
| HNO₃ / H₂SO₄ | Concentrated acids, 0-25°C | Inexpensive, powerful | Low selectivity, high risk of oxidation and polysubstitution, hazardous waste.[6] |
| HNO₃ in Acetic Acid | Fuming or conc. HNO₃ in AcOH, 0-10°C | Good yields reported, reduced oxidation vs. mixed acid.[7][8] | Can still cause some oxidation, requires careful temperature control. |
| Dilute HNO₃ | Dilute aq. HNO₃, room temp. | Milder, reduces polysubstitution.[9][10] | Slower reaction times, may give mixtures of ortho and para isomers. |
| Metal Nitrates (e.g., Fe(NO₃)₃, Bi(NO₃)₃) | Supported on clay or silica, various solvents. | High regioselectivity, mild conditions, often eco-friendly.[20][22] | Reagent cost can be higher, may require specific catalyst preparation. |
Q7: Can I perform this nitration without using strong acids like sulfuric or nitric acid?
A7: Yes, several alternative methods avoid the use of highly corrosive and hazardous strong acids. These are often referred to as "green" nitration methods.
-
Metal Nitrates with Solid Acid Catalysts: Systems like sodium nitrate with KHSO₄ or Mg(HSO₄)₂ on wet silica can generate the nitrating species in situ under heterogeneous conditions, which simplifies workup and reduces acidic waste.[12][13]
-
Bismuth Subnitrate/Thionyl Chloride: This combination provides an efficient and selective method for nitrating phenols under mild conditions in a solvent like dichloromethane.[20]
-
N-Nitropyrazoles: These recently developed reagents are powerful yet controllable, allowing for the mononitration of activated aromatics like phenols with high efficiency.[23]
These methods are particularly valuable in process development where minimizing hazardous waste and improving safety are critical.
Experimental Protocols
Protocol 1: Direct Nitration using Nitric Acid in Acetic Acid
This protocol is adapted from established procedures for the nitration of p-hydroxyphenylacetic acid.[7][8]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-hydroxyphenylacetic acid (1.0 eq.) in glacial acetic acid.
-
Cooling: Cool the solution to 0-5°C in an ice-water bath.
-
Addition of Nitrating Agent: Slowly add fuming nitric acid (1.1 eq.) dropwise to the stirred solution via the dropping funnel. Crucially, monitor the internal temperature to ensure it remains below 10°C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC. The solution may change color from yellow to brown.[7]
-
Workup: Once the starting material is consumed, pour the reaction mixture into a beaker of ice water. A precipitate of the crude product should form.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent system (e.g., ethyl acetate/hexane or ethanol/water) to obtain pure 3-nitro-4-hydroxyphenylacetic acid.[7][8]
Protocol 2: Nitration via Acetate Protection
This protocol outlines the three-stage protecting group strategy.
-
Protection:
-
Dissolve p-hydroxyphenylacetic acid (1.0 eq.) in pyridine or a mixture of acetic anhydride and a suitable base.
-
Add acetic anhydride (1.2 eq.) and stir at room temperature until the starting material is consumed (monitor by TLC).
-
Perform an appropriate aqueous workup to isolate the acetylated product, 4-acetoxyphenylacetic acid.
-
-
Nitration:
-
Dissolve the protected intermediate (1.0 eq.) in a suitable solvent (e.g., acetic anhydride or dichloromethane).
-
Cool to 0°C and slowly add a nitrating agent (e.g., concentrated HNO₃, 1.1 eq.).
-
Stir at low temperature, monitoring the reaction by TLC.
-
Perform an aqueous workup to isolate the crude nitrated intermediate.
-
-
Deprotection:
-
Dissolve the crude nitrated intermediate in a solvent like methanol or ethanol.
-
Add an aqueous solution of a base (e.g., NaOH, K₂CO₃) or acid (e.g., HCl) and stir at room temperature or with gentle heating.
-
Monitor the hydrolysis of the acetate group by TLC.
-
Once complete, neutralize the reaction mixture and extract the final product, 3-nitro-4-hydroxyphenylacetic acid. Purify as needed.
-
References
- 1. Nitration of endogenous para-hydroxyphenylacetic acid and the metabolism of nitrotyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitration of endogenous para-hydroxyphenylacetic acid and the metabolism of nitrotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. benchchem.com [benchchem.com]
- 6. (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid | AIChE [proceedings.aiche.org]
- 7. 4-HYDROXY-3-NITROPHENYLACETIC ACID | 10463-20-4 [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. youtube.com [youtube.com]
- 10. Khan Academy [khanacademy.org]
- 11. sibran.ru [sibran.ru]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. asu.elsevierpure.com [asu.elsevierpure.com]
- 18. Protective Groups [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
- 20. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
Challenges in handling and dissolving 4-Hydroxy-3-nitrophenylacetic acid
Technical Support Center: 4-Hydroxy-3-nitrophenylacetic Acid (NHPAA)
A Guide to Handling, Dissolution, and Experimental Troubleshooting
Welcome to the technical support guide for this compound (NHPAA). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. NHPAA is a valuable compound, frequently used as a hapten in immunological studies and as a metabolite marker, but its unique physicochemical properties can present challenges in the lab.[1][2] This guide is structured as a series of questions and answers to directly address the common issues encountered during its handling and dissolution.
Section 1: Foundational Knowledge - Properties and Safety
Before troubleshooting experimental problems, a firm grasp of the compound's fundamental characteristics is essential.
Q1: What are the key physical and chemical properties of NHPAA I should be aware of?
Understanding these properties is the first step in predicting the behavior of NHPAA in your experiments. The molecule contains both a phenolic hydroxyl group and a carboxylic acid group, making it acidic, and its aromatic nature limits its aqueous solubility.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance & Implication |
| Molecular Formula | C₈H₇NO₅ | --- |
| Molecular Weight | 197.14 g/mol | Essential for calculating molar concentrations for solutions.[5] |
| Appearance | Yellow crystalline powder | Visual confirmation of the solid-state.[1][6] |
| Melting Point | ~146-148 °C | A purity indicator; significant deviation may suggest impurities.[1] |
| pKa | (Estimated) ~4 (Carboxylic), ~7 (Phenolic) | Critical for understanding pH-dependent solubility. The electron-withdrawing nitro group lowers the pKa of the phenolic hydroxyl compared to phenol (~10), making it more acidic.[4] |
| Storage Temperature | Sealed, dry, at -20°C | Essential for long-term stability and preventing degradation.[2][7] |
Q2: What are the primary safety hazards associated with NHPAA and what personal protective equipment (PPE) is required?
NHPAA is classified as an irritant. Adherence to safety protocols is non-negotiable to ensure personal safety and prevent laboratory contamination.
-
Primary Hazards :
-
Handling Precautions :
-
Required PPE :
Section 2: Troubleshooting Dissolution Challenges
Dissolution is the most common hurdle researchers face with NHPAA. The key is to leverage its acidic nature.
Q3: My NHPAA won't dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the underlying issue and how do I fix it?
This is the most frequently asked question. The issue stems from the molecule's limited intrinsic solubility in water, which is governed by its chemical structure and the solution's pH. At neutral pH, the carboxylic acid group (pKa ~4) is deprotonated and charged, which aids solubility. However, the phenolic hydroxyl group (pKa ~7) is only partially deprotonated. The large, relatively nonpolar phenyl ring counteracts the solubility-enhancing effects of these charged groups, leading to poor dissolution in neutral water.[10][11]
The solution is to manipulate the pH to ensure both acidic groups are deprotonated, forming a much more soluble salt.
Recommended Protocol: pH-Adjusted Aqueous Solubilization
-
Weigh the required amount of NHPAA powder.
-
Add a volume of purified water that is less than your final target volume (e.g., ~80%).
-
Basify : While stirring, add a small amount of a dilute base (e.g., 1 M NaOH) dropwise until the solid completely dissolves. The solution should become clear yellow. This converts the NHPAA to its highly soluble sodium salt.
-
Neutralize : Carefully adjust the pH back down to your desired experimental pH using a dilute acid (e.g., 1 M HCl). Monitor the pH closely with a calibrated pH meter.
-
Observe : Watch for any signs of precipitation as you approach the target pH. If precipitation occurs, you have exceeded the solubility limit at that pH.
-
Final Volume : Once the target pH is stable, add purified water to reach the final desired volume.
-
Filter : It is good practice to sterile-filter the final solution (0.22 µm filter) before use in biological assays.
Q4: What is the best organic solvent for preparing a concentrated stock solution of NHPAA?
For many applications, particularly cell-based assays, preparing a concentrated stock in an organic solvent is more practical.
Table 2: Recommended Solvents for NHPAA Stock Solutions
| Solvent | Recommended Starting Concentration | Pros | Cons |
| DMSO | 50-100 mM | High solvating power; low volatility prevents concentration changes due to evaporation.[12] | Can be toxic to cells at final concentrations >0.5%; hygroscopic (absorbs water).[12] |
| Ethanol | 10-20 mM | Less toxic to many cell lines than DMSO; volatile, so easily removed if needed. | Volatility can cause the stock concentration to increase over time if not sealed properly.[12] |
Workflow: Preparing a Concentrated Organic Stock
The following diagram outlines the standard workflow for preparing and using an organic stock solution.
Section 3: Stability, Storage, and Application Troubleshooting
Proper storage and handling are critical for reproducible results.
Q5: How should I store solid NHPAA and its solutions to ensure stability and prevent degradation?
-
Solid NHPAA : Store the powder in a tightly sealed container at -20°C, protected from light and moisture.[2][7] Under these conditions, it is stable for years.
-
Organic Stock Solutions (DMSO/Ethanol) : Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -20°C (or -80°C for longer-term). These are generally stable for several months.
-
Aqueous Solutions : Aqueous solutions, especially those at neutral or basic pH, are more prone to degradation.[10] It is strongly recommended to prepare aqueous solutions fresh for each experiment. Do not store for more than a day, even at 4°C.[13]
Q6: I am using NHPAA in a cell-based assay and observing unexpected toxicity. Could the solvent be the issue?
Yes, this is a common issue. The organic solvent used to dissolve the NHPAA, typically DMSO, can be cytotoxic.
-
The Cause : Most cell lines are sensitive to DMSO concentrations above 0.5% (v/v).
-
The Solution : Always calculate the final concentration of your solvent in the cell culture medium. Aim to keep it consistent across all experimental conditions and as low as possible (ideally ≤0.1%).
-
Self-Validating Control : You must include a "vehicle control" in your experiment. This control should contain cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) but without the NHPAA. This allows you to distinguish between the effect of the compound and the effect of the solvent.[14]
Q7: My protein binding or immunological assay results are inconsistent. Could the physical state of NHPAA in my buffer be the problem?
Inconsistent results in biochemical or immunological assays can often be traced back to the compound's solubility limit.
-
The Cause : If the concentration of NHPAA in your assay buffer is near or above its solubility limit at that specific pH and temperature, it can form microscopic precipitates or aggregates. These aggregates can lead to high background, non-specific binding, and poor reproducibility.[15][16]
-
Troubleshooting Steps :
-
Visual Check : After diluting your stock into the final assay buffer, hold the tube up to a light source. Look for any haziness or Tyndall effect (light scattering), which indicates precipitation.
-
Centrifugation : Before using the diluted compound, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes. Use the supernatant for your experiment. This will pellet any microscopic aggregates.
-
Concentration Optimization : Perform a dose-response curve. If you see a sharp drop-off in activity or a spike in variability at higher concentrations, it may be due to solubility issues rather than a true biological effect. Determine the highest concentration that remains fully soluble and use that as your maximum.
-
By understanding the chemical principles governing the behavior of this compound and implementing these troubleshooting strategies, you can ensure its effective and reproducible use in your research endeavors.
References
- 1. This compound | 10463-20-4 [chemicalbook.com]
- 2. This compound | 10463-20-4 | FH24240 [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. This compound | C8H7NO5 | CID 447364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. This compound CAS#: 10463-20-4 [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
Optimizing Hapten-Carrier Conjugates: A Technical Support Guide for 4-Hydroxy-3-nitrophenylacetic acid (NP)
<
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for optimizing the conjugation of the hapten 4-Hydroxy-3-nitrophenylacetic acid (NP) to carrier proteins. It is designed to address common challenges and provide a clear, scientifically grounded framework for producing high-quality, immunogenic conjugates essential for robust and reproducible immunological studies.
Introduction: The Critical Role of the Hapten-Carrier Ratio
Haptens, such as NP, are small molecules that are not immunogenic on their own.[1][2][3] To elicit a specific antibody response, they must be covalently coupled to a larger carrier molecule, typically a protein, which provides the necessary epitopes to stimulate T-cell help.[2][4][5] The resulting hapten-carrier conjugate is then able to induce a T-cell-dependent immune response, leading to the production of anti-hapten antibodies.[5]
The molar ratio of hapten to carrier protein, often referred to as the hapten density or epitope density, is a paramount parameter that profoundly influences the immunogenicity of the conjugate.[6][7] An optimized ratio is crucial for driving a strong and specific immune response, including affinity maturation of B cells.[8][9] Both excessively high and low hapten densities can lead to suboptimal outcomes, such as poor antibody titers, low-affinity antibodies, or even immune tolerance.[6][10][11]
This guide will walk you through the key considerations, protocols, and troubleshooting steps to achieve a reproducible and optimal NP-hapten-carrier ratio for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: Which carrier protein should I choose for my NP-conjugate?
A1: The choice of carrier protein is critical and depends on your experimental goals. The most commonly used carrier proteins are Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), and Ovalbumin (OVA).[4]
-
Keyhole Limpet Hemocyanin (KLH): Due to its large size and high immunogenicity in mammals, KLH is often the preferred choice for generating a strong antibody response for immunization.[12] A key advantage is that KLH is not typically used as a blocking agent in immunoassays, reducing the risk of background signal.[12] However, its large size can make it less soluble.[12]
-
Bovine Serum Albumin (BSA): BSA is a smaller, more soluble protein than KLH.[12] It is a cost-effective option and is frequently used for creating conjugates for immunoassays, such as ELISA.[12] A potential drawback is that BSA is a common blocking agent, which can lead to false positives if the antiserum contains anti-BSA antibodies.[12]
-
Ovalbumin (OVA): OVA is smaller than both KLH and BSA and is often used as a secondary carrier protein.[12] For example, you might immunize with NP-KLH and then screen for NP-specific antibodies using an NP-OVA coated plate. This helps to ensure that the detected antibodies are specific to the hapten and not the primary carrier protein.[1][12]
Q2: What is the underlying chemistry for conjugating NP to a carrier protein?
A2: The most common and effective method for conjugating NP, which has a carboxylic acid group, to the primary amine groups (e.g., on lysine residues) of a carrier protein is through carbodiimide chemistry, often using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS).[4][13]
The reaction proceeds in two main steps:
-
Activation of the Hapten: EDC reacts with the carboxyl group of the NP-hapten to form a highly reactive O-acylisourea intermediate.[4]
-
Amide Bond Formation: This intermediate can react directly with a primary amine on the carrier protein to form a stable amide bond. However, to improve efficiency and stability in aqueous solutions, NHS is often added. The O-acylisourea intermediate reacts with NHS to form a more stable NHS-ester. This semi-stable NP-NHS ester then readily reacts with a primary amine on the carrier protein to form the desired amide bond, releasing NHS.[13]
Q3: How does the hapten-carrier ratio affect the immune response and affinity maturation?
A3: The hapten-carrier ratio, or hapten density, directly impacts the quality and quantity of the antibody response.
-
Low Hapten Density: A low density of NP molecules on the carrier may not be sufficient to effectively cross-link B-cell receptors, leading to a weaker initial immune response.[5] However, some studies suggest that lower hapten densities can favor the selection of high-affinity B cells during affinity maturation, as only B cells with high-affinity receptors will be able to efficiently capture and present the antigen.[11]
-
High Hapten Density: A high density of NP can lead to a strong initial antibody response, often characterized by a high IgM titer.[6] It can also produce a broader range of antibodies.[14] However, excessively high densities can sometimes lead to the production of lower-affinity antibodies or even induce immune tolerance by over-stimulating B cells.[6]
-
Optimal Hapten Density: An intermediate hapten density is often found to be optimal, balancing a strong initial response with the effective selection of high-affinity B cells. Studies have shown that a hapten density of around 15 molecules per carrier protein can yield high antibody titers with moderate specificity.[10] The optimal ratio is often empirically determined for each specific hapten-carrier system.[7] For NP conjugates used in affinity maturation studies, ratios such as NP2-BSA (low affinity) and NP13-BSA (high affinity) are used to assess the maturation of the antibody response.[15][16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | 1. Inactive Reagents: EDC is moisture-sensitive and can lose activity. NHS can also degrade. 2. Incorrect pH: The reaction pH is critical. Carboxyl activation with EDC is most efficient at pH 4.5-5.5, while the reaction of the NHS-ester with amines is optimal at pH 7.2-8.5. 3. Quenching of Reaction: Buffers containing primary amines (e.g., Tris) or carboxyl groups (e.g., acetate) will compete with the reaction. 4. Insufficient Molar Ratio of Hapten/EDC/NHS to Carrier: The starting stoichiometry may be too low. | 1. Reagent Quality: Use fresh, high-quality EDC and NHS. Store them desiccated. 2. Two-Step Reaction: Perform the reaction in two steps. First, activate the NP-hapten with EDC/NHS in a non-amine, non-carboxylate buffer (e.g., MES buffer) at pH 5.0. Then, add this activated hapten solution to the carrier protein in a suitable buffer (e.g., PBS) at pH 7.4. 3. Buffer Selection: Use appropriate buffers. For the activation step, MES is a good choice. For the conjugation step, PBS is commonly used. 4. Optimize Molar Ratios: Increase the molar excess of NP-hapten and coupling reagents relative to the carrier protein. A common starting point is a 20-50 fold molar excess of hapten. |
| High Variability in Hapten-Carrier Ratio Between Batches | 1. Inconsistent Reaction Conditions: Minor variations in pH, temperature, or reaction time can lead to different outcomes. 2. Inaccurate Reagent Quantitation: Errors in weighing small amounts of reagents. 3. Inefficient Purification: Incomplete removal of unreacted hapten can lead to inaccurate ratio determination. | 1. Standardize Protocol: Precisely control all reaction parameters (pH, temperature, time, mixing). 2. Fresh Stock Solutions: Prepare fresh, concentrated stock solutions of reagents in an appropriate solvent (e.g., DMSO for NP-Osu, water for EDC) and use precise pipetting. 3. Rigorous Purification: Use extensive dialysis or size-exclusion chromatography to ensure complete removal of unreacted hapten and coupling byproducts. |
| Protein Precipitation During Conjugation | 1. High Degree of Modification: Excessive modification of the carrier protein's surface lysines can alter its solubility. 2. Use of Organic Solvents: If the hapten is dissolved in an organic solvent like DMSO, adding too much to the aqueous protein solution can cause precipitation. | 1. Reduce Molar Ratio: Lower the initial molar ratio of hapten to carrier protein. 2. Control Solvent Addition: Add the hapten solution dropwise to the stirring protein solution. Keep the final concentration of the organic solvent to a minimum (typically <10%). |
| Poor Immunogenicity of the Conjugate | 1. Suboptimal Hapten Density: The hapten-carrier ratio may be too high or too low. 2. Denaturation of Carrier Protein: Harsh conjugation conditions can denature the carrier, destroying T-cell epitopes. 3. Inappropriate Carrier: The chosen carrier protein may not be sufficiently immunogenic in the host species. | 1. Optimize Hapten Density: Prepare several conjugates with varying hapten-carrier ratios (e.g., 5:1, 15:1, 30:1) and test their immunogenicity in a pilot study. 2. Mild Reaction Conditions: Avoid extreme pH or high temperatures during conjugation. 3. Choose a Different Carrier: If results with one carrier are poor, try another (e.g., switch from BSA to KLH for immunization). |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of NP to a Carrier Protein
This protocol is designed to maximize conjugation efficiency while minimizing protein cross-linking.
Materials:
-
This compound (NP)
-
Carrier Protein (e.g., BSA, KLH, OVA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dialysis tubing (10 kDa MWCO) or desalting column
Procedure:
-
Prepare Carrier Protein: Dissolve the carrier protein in Conjugation Buffer to a concentration of 5-10 mg/mL.
-
Activate NP-Hapten:
-
In a separate tube, dissolve NP and NHS in Activation Buffer to a 1.2-fold molar excess over the desired final NP concentration.
-
Add EDC to a final concentration equal to that of NHS.
-
Incubate for 15-30 minutes at room temperature to form the NP-NHS ester.
-
-
Conjugation Reaction:
-
Immediately add the activated NP-NHS ester solution to the stirring carrier protein solution. The molar ratio of NP to carrier protein can be varied to achieve different hapten densities (start with a 20-fold molar excess).
-
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring.
-
-
Quench Reaction: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-esters. Incubate for 30 minutes.
-
Purification:
-
Purify the conjugate from unreacted hapten and byproducts by extensive dialysis against PBS (at least 4 buffer changes over 48 hours at 4°C) or by using a desalting column.
-
-
Characterization: Determine the protein concentration and the hapten-carrier ratio (see Protocol 2).
-
Storage: Sterilize the final conjugate by passing it through a 0.22 µm filter and store at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Protocol 2: Spectrophotometric Determination of the NP-Hapten-Carrier Ratio
This method relies on measuring the absorbance of the conjugate at two wavelengths: 280 nm (where both the protein and NP absorb) and the absorbance maximum of the NP hapten (approximately 430 nm at alkaline pH).
Materials:
-
Purified NP-carrier conjugate in PBS
-
PBS (for blank)
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Measure Absorbance:
-
Blank the spectrophotometer with PBS.
-
Measure the absorbance of the NP-carrier conjugate solution at 280 nm (A280) and 430 nm (A430).
-
-
Calculate Protein Concentration:
-
The absorbance at 280 nm is a combination of the protein and the hapten. A correction factor is needed.
-
Corrected A280 = A280_measured - (A430_measured × CF)
-
Where CF is the correction factor (A280/A430) for the free NP hapten at pH 8.5. This must be determined empirically.
-
-
Protein Concentration (mg/mL) = Corrected A280 / Extinction coefficient of the carrier protein (in mL/mg·cm)
-
Protein Concentration (M) = Protein Concentration (mg/mL) / (Molecular Weight of Protein in g/mol × 1000)
-
-
Calculate Hapten Concentration:
-
Hapten Concentration (M) = A430 / ε_NP
-
Where ε_NP is the molar extinction coefficient of the NP hapten at 430 nm (approximately 4900 M⁻¹cm⁻¹ at pH 8.5). It is highly recommended to determine this value empirically for your specific batch of NP and buffer conditions.
-
-
-
Calculate Hapten-Carrier Ratio:
-
Molar Ratio = Hapten Concentration (M) / Protein Concentration (M)
-
Table 1: Example Data for NP-BSA Conjugation
| Molar Ratio of NP-Osu to BSA in Reaction | Resulting Hapten:BSA Ratio (moles/mole) |
| 5:1 | 3:1 |
| 20:1 | 11:1 |
| 50:1 | 22:1 |
| 100:1 | 35:1 |
Note: These are illustrative values. The actual results will depend on specific reaction conditions.
Visualization of Workflows and Concepts
Caption: Workflow for the two-step conjugation of NP-hapten to a carrier protein.
Caption: The impact of hapten density on the resulting immune response.
References
- 1. researchgate.net [researchgate.net]
- 2. Hapten - Wikipedia [en.wikipedia.org]
- 3. aptamergroup.com [aptamergroup.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conjugation of Haptens | Springer Nature Experiments [experiments.springernature.com]
- 8. Intra-clonal competition inhibits the formation of high affinity antibody secreting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinity maturation of antibody responses is mediated by differential plasma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of different hapten-carrier conjugation ratios and molecular orientations on antibody affinity against a peptide antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peptide Conjugation: KLH, BSA and OVA | MolecularCloud [molecularcloud.org]
- 13. Frontiers | Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome [frontiersin.org]
- 14. Effects of Hapten Density on the Induced Antibody Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vaccine Adjuvants Differentially Affect Kinetics of Antibody and Germinal Center Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Vaccine Adjuvants Differentially Affect Kinetics of Antibody and Germinal Center Responses [frontiersin.org]
How to address non-specific binding in assays using 4-Hydroxy-3-nitrophenylacetic acid
A Guide to Troubleshooting Non-Specific Binding
Welcome to the technical support center for immunoassays utilizing the hapten 4-Hydroxy-3-nitrophenylacetic acid (NP-40). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of non-specific binding in their experiments. As Senior Application Scientists, we have compiled this resource based on established principles and field-proven insights to ensure the accuracy and reliability of your results.
Understanding Non-Specific Binding in NP-40 Assays
Non-specific binding (NSB) is a pervasive issue in immunoassays where antibodies or other reagents adhere to unintended surfaces or molecules, leading to high background signals and inaccurate quantification. In the context of assays using small molecules like NP-40, which are typically conjugated to carrier proteins to elicit an immune response, several factors can contribute to NSB. These include hydrophobic and electrostatic interactions between assay components and the solid phase (e.g., microplate wells), as well as interactions with the blocking agents themselves.
This guide will provide a structured approach to identifying and mitigating NSB in your NP-40 assays through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in my NP-40 ELISA?
High background in an ELISA using NP-40 can stem from several sources. The primary culprits are often related to inadequate blocking of the microplate surface and suboptimal washing procedures.[1][2] Other significant factors include:
-
Antibody Concentration: Using primary or secondary antibodies at a concentration that is too high can lead to their non-specific adsorption to the plate.
-
Incubation Times and Temperatures: Prolonged incubation times or elevated temperatures can increase the likelihood of non-specific interactions.[3]
-
Substrate Issues: The substrate solution may have deteriorated or become contaminated, leading to spontaneous color development.[3]
-
Cross-Reactivity: The antibodies may be cross-reacting with components of the blocking buffer or the sample matrix. For instance, if you are using a secondary antibody raised in goat, blocking with goat serum can lead to high background.[4]
Q2: I'm observing inconsistent results between replicate wells. What could be the issue?
Inconsistent results, or poor replicate data, often point to procedural inconsistencies. Key areas to investigate include:
-
Pipetting Technique: Inaccurate or inconsistent pipetting of reagents, standards, and samples is a common source of variability.[5]
-
Washing Steps: Inadequate or uneven washing across the plate can leave residual unbound reagents, leading to variable signal generation.[2] Ensure that all wells are aspirated completely after each wash.[3]
-
Plate Sealing: Improper sealing of the plate during incubations can lead to evaporation, concentrating the reagents in the outer wells (an "edge effect").[5]
-
Temperature Gradients: Uneven temperature across the plate during incubation can cause discrepancies in reaction rates between wells.[3]
Q3: My signal is very low or absent, even in my positive controls. What should I check?
A weak or absent signal can be frustrating, but a systematic check of your reagents and protocol can often identify the problem.[6] Consider the following:
-
Reagent Preparation and Storage: Ensure that all reagents, especially antibodies and the enzyme conjugate, have been stored correctly and have not expired.[5] Repeated freeze-thaw cycles can degrade antibodies.[6]
-
Incorrect Reagent Addition: Double-check that all reagents were added in the correct order as per the protocol.
-
Antigen Coating: If you are coating the plates yourself, the concentration of the NP-40 conjugate may be too low, or the coating process may have been inefficient.[6]
-
Substrate and Stop Solution: Confirm that the substrate is active and that the correct stop solution is being used.[1]
Troubleshooting Guides
Guide 1: Optimizing Your Blocking Buffer
The choice of blocking buffer is critical in minimizing non-specific binding.[7] While there is no one-size-fits-all solution, understanding the properties of different blocking agents can help you select the most appropriate one for your NP-40 assay.
Common Blocking Agents:
| Blocking Agent | Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, generally effective. | Can be a source of cross-reactivity if not of high purity; may not be suitable for all antibody pairs.[4] |
| Non-fat Dry Milk | 0.5-5% (w/v) | Inexpensive and effective for many applications. | Contains a heterogeneous mix of proteins that can sometimes interfere with the assay; not recommended for biotin-avidin systems.[8] |
| Casein | 0.1-1% (w/v) | A purified milk protein that can be a very effective blocker.[9] | Can be difficult to dissolve and may require specific buffer conditions. |
| Normal Serum | 5-10% (v/v) | Can be very effective at reducing background from secondary antibodies. | Must be from the same species as the secondary antibody was raised in to avoid cross-reactivity.[4] |
| Synthetic Blockers | Varies | Protein-free, reducing the risk of cross-reactivity. | Can be more expensive than protein-based blockers.[8] |
Workflow for Selecting and Optimizing a Blocking Buffer:
References
- 1. seracare.com [seracare.com]
- 2. arp1.com [arp1.com]
- 3. novateinbio.com [novateinbio.com]
- 4. researchgate.net [researchgate.net]
- 5. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. protocolsandsolutions.com [protocolsandsolutions.com]
- 7. bosterbio.com [bosterbio.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: A Researcher's Guide to 4-Hydroxy-3-nitrophenylacetic acid (NHPAA)
Welcome to the comprehensive support guide for 4-Hydroxy-3-nitrophenylacetic acid (NHPAA). This document is designed to provide researchers, scientists, and drug development professionals with essential information, best practices, and troubleshooting advice for the effective laboratory use of this compound. Our goal is to ensure the scientific integrity of your experiments by combining technical accuracy with practical, field-tested insights.
Section 1: Core Concepts and Safety Protocols
This compound, also known as NHPAA, is a monocarboxylic acid widely utilized in biomedical research, primarily for its role as a hapten.[1][2] A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.[3] This property makes NHPAA an invaluable tool for studying the intricacies of the immune system, particularly B-cell activation and antibody responses.[3][4][5]
1.1: Fundamental Safety and Handling
NHPAA is classified as an irritant and requires careful handling to avoid exposure.[1] Adherence to the following safety protocols is mandatory for all personnel working with this compound.
GHS Hazard Classification:
-
Skin Irritation: Category 2[6]
-
Eye Irritation: Category 2[6]
-
Specific target organ toxicity (single exposure): Category 3 (May cause respiratory irritation)[6]
Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US)) | Prevents eye irritation from dust or splashes.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin irritation upon contact.[6] |
| Respiratory Protection | N95 (US) or equivalent dust mask | Minimizes the risk of respiratory tract irritation from inhaling the powder.[6] |
| Protective Clothing | Standard laboratory coat | Protects skin and personal clothing from contamination.[7] |
Handling Procedures:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][8]
-
Avoid generating dust when handling the solid form of NHPAA.[7][8]
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[6]
-
Ensure that an eyewash station and safety shower are readily accessible in the event of accidental exposure.
1.2: Storage and Stability
Proper storage is critical to maintaining the integrity and stability of NHPAA.
-
Short-term and Long-term Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][8] For long-term stability, it is recommended to store NHPAA in a freezer at or below -15°C.[9][10]
-
Incompatibilities: Keep away from strong oxidizing agents.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions that arise when working with NHPAA.
Q1: What is the best solvent for dissolving NHPAA?
A1: NHPAA is soluble in ethanol at a concentration of 5% where it forms a clear, yellow to orange solution.[9] For applications requiring aqueous buffers, such as conjugation to proteins, it can be dissolved in phosphate-buffered saline (PBS) or other neutral buffers, though solubility may be more limited.[11] It is advisable to start with a small amount to test solubility in your specific buffer system.
Q2: What is the appearance of high-quality NHPAA?
A2: High-quality NHPAA should be a yellow crystalline powder.[2][6] Significant deviations in color or the presence of clumping may indicate impurities or degradation.
Q3: Can I use NHPAA directly after purchase, or does it require purification?
A3: For most applications, commercially available NHPAA with a purity of 98% or higher can be used directly.[12] However, for highly sensitive assays, further purification by recrystallization from a suitable solvent like ethanol may be considered.[13]
Q4: How do I confirm the identity and purity of my NHPAA sample?
A4: The identity and purity of NHPAA can be confirmed using various analytical techniques, including:
-
Melting Point: The reported melting point is in the range of 142-148 °C.[14]
-
Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry can be used to confirm the chemical structure.[1][15]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) can be used to assess purity.
Q5: What are the primary research applications of NHPAA?
A5: The most common application of NHPAA is as a hapten in immunology research.[2] It is conjugated to a carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Chicken Gamma Globulin (CGG)) and used to immunize animals to study B-cell responses, antibody production, and immunological memory.[4][11]
Section 3: Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during experiments with NHPAA.
Guide 1: Poor Solubility in Aqueous Buffers
Problem: NHPAA fails to dissolve completely in an aqueous buffer, resulting in a cloudy solution or visible precipitate.
Workflow for Troubleshooting Solubility Issues:
Caption: A stepwise guide to resolving NHPAA solubility issues.
Guide 2: Inefficient Hapten-Carrier Protein Conjugation
Problem: Low efficiency of NHPAA conjugation to a carrier protein, as determined by spectrophotometry or other analytical methods.
Workflow for Troubleshooting Conjugation Reactions:
Caption: A logical flow for troubleshooting inefficient hapten-protein conjugation.
Guide 3: Unexpected Results in Immunoassays
Problem: Inconsistent or unexpected results (e.g., low antibody titer, high background) in an ELISA or other immunoassay using NHPAA-conjugated antigens.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Degradation of NHPAA-conjugate | Prepare fresh conjugate. Ensure proper storage of the conjugate (typically at -20°C or -80°C in aliquots).[11] |
| Suboptimal Coating of ELISA Plate | Optimize the coating concentration of the NHPAA-conjugate and the incubation time/temperature. |
| High Non-specific Binding | Increase the concentration of the blocking agent (e.g., BSA, non-fat milk) and/or the number of washing steps. |
| Cross-reactivity | Include appropriate negative controls (e.g., carrier protein alone) to assess non-specific binding of antibodies. |
| Issues with Antibody Detection | Verify the activity of the secondary antibody and the substrate. Ensure appropriate dilutions are used. |
References
- 1. This compound | C8H7NO5 | CID 447364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 10463-20-4 [chemicalbook.com]
- 3. Hapten 4-hydroxy-3-nitrophenyl acetyl NP Recombinant Monoclonal Antibody (B1-8) (MA5-47756) [thermofisher.com]
- 4. 4-Hydroxy-3-nitrophenyl (NP) acetyl-hapten specific lymphocyte proliferation. I. Mice bearing Igh-1b allotype can cross-react with 4-hydroxy-5-iodo-3-nitrophenyl (NIP) acetyl hapten - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hapten-specific T cell responses to 4-hydroxy-3-nitrophenyl acetyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. This compound CAS#: 10463-20-4 [m.chemicalbook.com]
- 10. This compound | 10463-20-4 | FH24240 [biosynth.com]
- 11. 4-Hydroxy-3-nitrophenylacetyl-CGG - Creative Biolabs [creative-biolabs.com]
- 12. scbt.com [scbt.com]
- 13. prepchem.com [prepchem.com]
- 14. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 15. This compound(10463-20-4) MS spectrum [chemicalbook.com]
Validation & Comparative
Comparing 4-Hydroxy-3-nitrophenylacetic acid (NP) and 4-hydroxy-3-iodo-5-nitrophenylacetic acid (NIP) as haptens
For decades, the small organic molecules 4-Hydroxy-3-nitrophenylacetic acid (NP) and its iodinated analog, 4-hydroxy-3-iodo-5-nitrophenylacetic acid (NIP), have served as cornerstone haptens in immunological research. Their utility lies in their ability to elicit robust and well-characterized antibody responses when conjugated to carrier proteins. This guide provides an in-depth comparison of NP and NIP, offering researchers, scientists, and drug development professionals the necessary insights to select the appropriate hapten for their experimental needs. We will delve into their physicochemical properties, the nuances of the immune response they trigger, and provide detailed protocols for their use in generating and characterizing hapten-specific antibodies.
Understanding Haptens: Small Molecules with Big Immunological Impact
A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein; the carrier may be one that also does not elicit an immune response by itself.[1] This principle of hapten-carrier conjugation is fundamental to the production of antibodies against small molecules like drugs, hormones, and toxins, and is a critical tool in vaccine development and immunoassays.[2][3] The NP and NIP hapten systems are particularly valuable for studying the fundamental processes of B-cell activation, affinity maturation, and immunological memory.
Physicochemical Properties: A Tale of Two Haptens
The structural difference between NP and NIP is the substitution of an iodine atom on the phenyl ring of NIP. This seemingly minor alteration has profound consequences for how these haptens are recognized by the immune system.
| Property | This compound (NP) | 4-hydroxy-3-iodo-5-nitrophenylacetic acid (NIP) |
| Chemical Formula | C₈H₇NO₅ | C₈H₆INO₅ |
| Molar Mass | 197.15 g/mol | 323.04 g/mol |
| Structure | A phenyl ring with a hydroxyl, a nitro, and an acetic acid group. | A phenyl ring with a hydroxyl, an iodo, a nitro, and an acetic acid group. |
| Key Feature | The foundational hapten in this system. | Iodinated analog of NP. |
The addition of the larger, more electronegative iodine atom in NIP alters the electronic and steric properties of the hapten, influencing its interaction with the binding sites of antibodies.
The Immune Response: Affinity and Cross-Reactivity
A fascinating and well-documented phenomenon in the NP/NIP system is the "heteroclitic" nature of the anti-NP antibody response. This means that antibodies raised against NP often exhibit a higher binding affinity for the closely related but distinct hapten, NIP.[4] This is a classic example of antibody cross-reactivity, where an antibody can bind to antigens that are structurally similar to the immunogen.[5]
This higher affinity for NIP is attributed to a more optimal fit within the antibody's antigen-binding site (paratope). The iodine atom in NIP can form additional, favorable interactions with amino acid residues in the paratope that are not possible with the smaller hydrogen atom in the corresponding position on NP.[6] This subtle difference is a powerful tool for studying the process of affinity maturation, where B cells producing antibodies with progressively higher affinity are selected for during an immune response.
Experimental Workflows and Protocols
To effectively utilize NP and NIP in research, it is crucial to master the techniques of hapten-carrier conjugation and subsequent immunological analysis. Here, we provide detailed protocols and workflows.
Hapten-Carrier Conjugation: Creating the Immunogen
To make NP and NIP immunogenic, they must be covalently linked to a carrier protein. Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA) are commonly used carriers due to their large size and immunogenicity.[7] The choice of carrier can influence the magnitude and quality of the immune response.
Caption: Workflow for Hapten-Carrier Conjugation.
Detailed Protocol: NP-KLH Conjugation using EDC/NHS Chemistry
This protocol describes the conjugation of NP to KLH using the carbodiimide crosslinker EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS).
-
Reagent Preparation:
-
Dissolve 10 mg of NP-OSu (N-hydroxysuccinimide ester of NP) in 1 mL of anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Dissolve 10 mg of KLH in 2 mL of 0.1 M sodium phosphate buffer (pH 7.2).
-
-
Conjugation Reaction:
-
Slowly add the NP-OSu solution to the KLH solution while gently stirring.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Purification:
-
Remove unconjugated hapten and reaction by-products by dialysis against phosphate-buffered saline (PBS) at 4°C. Change the PBS buffer 3-4 times over 24-48 hours.
-
Alternatively, use a desalting column for faster purification.
-
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Estimate the hapten-to-carrier ratio by measuring the absorbance of the conjugate at 430 nm (for NP) and 280 nm (for the protein).
-
Detailed Protocol: NIP-BSA Conjugation
The protocol for NIP-BSA conjugation is analogous to that of NP-KLH, with minor adjustments for the specific hapten and carrier.
-
Reagent Preparation:
-
Dissolve 10 mg of NIP-OSu in 1 mL of anhydrous DMF or DMSO.
-
Dissolve 20 mg of BSA in 2 mL of 0.1 M sodium bicarbonate buffer (pH 8.3).
-
-
Conjugation Reaction:
-
Slowly add the NIP-OSu solution to the BSA solution while gently stirring.
-
Incubate for 2-4 hours at room temperature.
-
-
Purification:
-
Purify the NIP-BSA conjugate by dialysis against PBS at 4°C.
-
-
Characterization:
-
Determine the protein concentration and the NIP-to-BSA ratio spectrophotometrically.
-
Immunization and Antibody Production
The generation of anti-hapten antibodies involves immunizing an animal model (typically mice or rabbits) with the hapten-carrier conjugate.
Caption: General workflow for immunization and antibody production.
A typical immunization schedule involves an initial injection of the hapten-carrier conjugate emulsified in Complete Freund's Adjuvant, followed by several booster injections with the conjugate in Incomplete Freund's Adjuvant at 2-3 week intervals. Blood is collected periodically to monitor the antibody titer.
Comparative Analysis by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful technique to quantify the titer and assess the specificity and cross-reactivity of the anti-hapten antibodies. An indirect ELISA is commonly used for this purpose.[7][8][9]
Caption: Indirect ELISA workflow for comparing anti-NP antibody binding to NP and NIP.
Detailed Protocol: Comparative Indirect ELISA
-
Plate Coating:
-
Coat separate wells of a 96-well microtiter plate with 100 µL of NP-BSA (1-5 µg/mL in PBS) and NIP-BSA (1-5 µg/mL in PBS).
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the wells three times with PBS containing 0.05% Tween 20 (PBST).
-
-
Blocking:
-
Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the wells three times with PBST.
-
-
Primary Antibody Incubation:
-
Add 100 µL of serially diluted anti-NP serum to the NP-BSA and NIP-BSA coated wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the wells three times with PBST.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the wells five times with PBST.
-
-
Substrate Development:
-
Add 100 µL of a suitable substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark until a color develops.
-
-
Stop Reaction and Read:
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Quantitative Data Comparison
The results of a comparative ELISA will typically demonstrate a stronger signal (higher absorbance) in the wells coated with NIP-BSA compared to those coated with NP-BSA at the same serum dilution, indicating a higher affinity of the anti-NP antibodies for NIP. This can be quantified by determining the half-maximal effective concentration (EC50) from the titration curves.
| Parameter | Binding to NP-BSA | Binding to NIP-BSA | Interpretation |
| Antibody Titer | High | Higher | The concentration of antibodies that recognize the hapten is significant. |
| EC50 | Higher value | Lower value | A lower EC50 value for NIP indicates a higher binding affinity. |
| Maximum Absorbance | High | Potentially higher | A higher maximum signal can also indicate stronger binding interactions. |
Conclusion: Choosing the Right Hapten
The choice between NP and NIP as a hapten depends on the specific research question:
-
For studying primary immune responses and generating a baseline: NP is the classic choice. It provides a well-characterized system for inducing a primary anti-hapten response.
-
For investigating affinity maturation and antibody cross-reactivity: The NP/NIP system is unparalleled. Immunizing with NP and then assaying for binding to both NP and NIP allows for a direct assessment of the increase in affinity and the extent of cross-reactivity.
-
For developing high-sensitivity immunoassays: NIP can be a superior hapten for coating ELISA plates or for use in other immunoassays due to the higher affinity of anti-NP antibodies for it. This can lead to increased assay sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive method for producing high-affinity mouse monoclonal antibodies of various isotypes against (4-hydroxy-3-nitrophenyl)acetyl (NP) hapten - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of hapten epitope structure and hapten-self conjugation pattern on T cell specificity and Ir gene control in hapten-self cytotoxic and helper T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Defining the complementarities between antibodies and haptens to refine our understanding and aid the prediction of a successful binding interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ELISA Development and Optimization | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. The structural basis of protective and nonprotective human monoclonal antibodies targeting the parainfluenza virus type 3 hemagglutinin-neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against 4-Hydroxy-3-nitrophenylacetic Acid
Authored by a Senior Application Scientist
For researchers, scientists, and drug development professionals, the specificity of an antibody is not merely a parameter—it is the cornerstone of reliable and reproducible immunoassays.[1][2][3] An antibody's ability to selectively bind its intended target while ignoring structurally similar molecules is paramount for data integrity.[1][4] This is particularly critical when dealing with antibodies against haptens, small molecules that are immunogenic only when conjugated to a larger carrier protein.[5][6]
The Immunogen and the Antibody: A Case Study
The subject of our study is a high-affinity murine monoclonal antibody, designated mAb-NP4-7 , raised against 4-Hydroxy-3-nitrophenylacetic acid (NP-OH) conjugated to Keyhole Limpet Hemocyanin (KLH). The conjugation of NP-OH to an immunogenic carrier protein is a crucial step, as haptens by themselves are too small to elicit a robust immune response.[5][7][] The choice of KLH is based on its large size and high immunogenicity, which helps in stimulating T-helper cells, leading to a strong B-cell response and the production of high-affinity, hapten-specific antibodies.[6][9]
The core objective is to determine the fine specificity of mAb-NP4-7 by challenging it with a panel of structurally related haptens. This allows us to map the critical chemical moieties on the NP-OH molecule that are recognized by the antibody's paratope.
Selection of Comparator Haptens: A Rationale-Driven Approach
To comprehensively evaluate the cross-reactivity of mAb-NP4-7, a panel of haptens with systematic structural modifications to the parent NP-OH molecule was selected. The rationale is to probe the antibody's tolerance for alterations to the hydroxyl, nitro, and phenylacetic acid groups.
| Hapten ID | Hapten Name | Structure | Key Structural Difference from NP-OH |
| NP-OH | This compound | ![]() | Target Immunogen |
| NIP-OH | 4-Hydroxy-3-iodo-5-nitrophenylacetic acid | ![]() | Addition of an iodine atom at position 5. |
| MHP-AA | 4-Hydroxyphenylacetic acid | ![]() | Lacks the nitro group. |
| NPh-AA | 3-Nitrophenylacetic acid | ![]() | Lacks the hydroxyl group. |
| NP-Amine | 4-Amino-3-nitrophenylacetic acid | ![]() | Hydroxyl group replaced with an amino group. |
The selection of these specific analogs allows for a systematic dissection of the antibody's binding requirements:
-
NIP-OH is a classic choice, as many anti-NP antibodies exhibit a phenomenon known as heteroclitic binding , where they bind to NIP-OH with a higher affinity than to the original immunogen, NP-OH.[10][11][12] This is a crucial test of the antibody's fine specificity.
-
MHP-AA and NPh-AA are included to determine the individual contributions of the nitro and hydroxyl groups to the binding interaction.
-
NP-Amine helps to assess the importance of the hydrogen-bonding capability of the hydroxyl group by replacing it with an amino group.
Below is a diagram illustrating the structural relationships between the selected haptens.
Caption: Structural relationships of comparator haptens to NP-OH.
Experimental Workflow: Competitive ELISA
To quantify the cross-reactivity of mAb-NP4-7, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the method of choice.[4][13] This format measures the ability of the free haptens in solution to inhibit the binding of mAb-NP4-7 to plate-bound NP-OH conjugated to a carrier protein (in this case, Bovine Serum Albumin, BSA, to avoid cross-reactivity with the immunization carrier, KLH).
The workflow for the competitive ELISA is depicted in the following diagram:
Caption: Step-by-step workflow for the competitive ELISA.
Detailed Experimental Protocol
-
Plate Coating:
-
Dilute NP-BSA conjugate to 2 µg/mL in 0.1 M carbonate-bicarbonate buffer (pH 9.6).
-
Add 100 µL of the diluted conjugate to each well of a 96-well high-binding polystyrene plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (1% BSA in PBS).
-
Incubate for 2 hours at room temperature.
-
-
Competition Step:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the competitor haptens (NP-OH, NIP-OH, MHP-AA, NPh-AA, NP-Amine) in assay buffer (PBS with 0.1% BSA and 0.05% Tween-20).
-
In a separate dilution plate, mix 50 µL of each competitor hapten dilution with 50 µL of mAb-NP4-7 (at a pre-determined optimal concentration, e.g., 0.5 µg/mL).
-
Incubate this mixture for 1 hour at room temperature.
-
Transfer 100 µL of the antibody-hapten mixture to the corresponding wells of the NP-BSA coated plate.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate four times with wash buffer.
-
Add 100 µL of HRP-conjugated goat anti-mouse IgG, diluted in assay buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis and Interpretation
The absorbance data is used to generate inhibition curves for each competitor hapten. The concentration of each hapten that causes 50% inhibition of the maximal signal (IC50) is calculated from these curves.[14][15] The cross-reactivity is then determined relative to NP-OH using the following formula:
% Cross-Reactivity = (IC50 of NP-OH / IC50 of Competitor Hapten) x 100 [16]
Comparative Performance Data
| Hapten ID | IC50 (nM) | % Cross-Reactivity | Interpretation |
| NP-OH | 50 | 100% | High and specific binding to the target immunogen. |
| NIP-OH | 25 | 200% | Heteroclitic Binding: Higher affinity for the iodinated analog than the original immunogen. |
| MHP-AA | 5,000 | 1% | Low Cross-Reactivity: The nitro group is a critical component of the epitope. |
| NPh-AA | 10,000 | 0.5% | Very Low Cross-Reactivity: The hydroxyl group is essential for high-affinity binding. |
| NP-Amine | 2,500 | 2% | Low Cross-Reactivity: The specific chemistry of the hydroxyl group (likely as a hydrogen bond donor/acceptor) is important. |
The results clearly demonstrate the high specificity of mAb-NP4-7 for the NP-OH hapten. The exceptionally high cross-reactivity with NIP-OH is a classic example of a heteroclitic immune response, where the addition of the iodine atom creates a more favorable binding interaction within the antibody's paratope.[10][11] The dramatic decrease in binding when either the hydroxyl or nitro group is removed (MHP-AA and NPh-AA) underscores their critical role in the epitope recognized by mAb-NP4-7. The substitution of the hydroxyl with an amino group (NP-Amine) also significantly reduces binding, indicating that the precise nature of this functional group is crucial for recognition.
Conclusion: The Imperative of Specificity Validation
This guide demonstrates a systematic approach to characterizing the cross-reactivity of an anti-hapten antibody. The data from our case study with mAb-NP4-7 highlights that even minor modifications to a hapten's structure can have profound effects on antibody binding. For researchers in diagnostics and drug development, understanding these nuances is not optional. It is a fundamental requirement for developing robust, reliable, and specific immunoassays.[1][4][17] Rigorous validation, including comprehensive cross-reactivity studies, ensures confidence in experimental results and is a hallmark of scientific integrity.
References
- 1. Antibody Validation for ELISA: Ensuring Accurate and Reliable Results | Proteintech Group [ptglab.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. sysy.com [sysy.com]
- 4. nebiolab.com [nebiolab.com]
- 5. Hapten - Wikipedia [en.wikipedia.org]
- 6. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fine specificity and idiotypes of early antibodies against (4-hydroxy-3-nitrophenyl)acetyl (NP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hapten-specific T cell responses to 4-hydroxy-3-nitrophenyl acetyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hapten-specific T cell responses to 4-hydroxy-3-nitrophenyl acetyl. VI. Evidence for different T cell receptors in cells that mediate H-21-restricted and H-2D-restricted cutaneous sensitivity responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
- 16. The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. blog.avivasysbio.com [blog.avivasysbio.com]
A Senior Application Scientist's Guide to Hapten Selection: 4-Hydroxy-3-nitrophenylacetic acid (NP) vs. Classical Haptens for Immunological Studies
Introduction: The "Why" Behind Hapten Choice
In the field of immunology, our ability to dissect the intricate mechanisms of the immune response often hinges on our capacity to track and manipulate its components with precision. Haptens—small molecules that are antigenic but not immunogenic on their own—are indispensable tools in this endeavor.[1][2][3] By conjugating a hapten to a larger carrier protein, we create an immunogen that can elicit a robust and specific antibody response against the hapten.[4][5] This principle, first elucidated by Karl Landsteiner, has become a cornerstone of immunology, enabling everything from the production of specific antibodies for immunoassays to fundamental studies of B-cell activation and memory.[2][3]
However, not all haptens are created equal. The choice of hapten can profoundly influence the nature, specificity, and kinetics of the resulting immune response. This guide provides an in-depth comparison of 4-Hydroxy-3-nitrophenylacetic acid (NP), a hapten with unique characteristics ideal for basic research, against classical haptens like Dinitrophenyl (DNP) and Trinitrophenyl (TNP), which are workhorses for generating strong, polyclonal responses. We will explore the causality behind experimental choices, provide validated protocols, and offer data-driven insights to help you select the optimal hapten for your research objectives.
The NP System: A Precision Tool for Studying B-Cell Dynamics
The 4-hydroxy-3-nitrophenylacetyl (NP) hapten is a cornerstone of murine immunology, not for its raw immunogenic power, but for the nuanced and well-characterized response it elicits. It serves as an elegant model system for investigating the sophisticated processes of B-cell receptor (BCR) selection, somatic hypermutation, and affinity maturation.[6]
Key Immunological Feature: The Heteroclitic Response
The most defining characteristic of the anti-NP response in C57BL/6 mice is its heteroclitic nature.[7] Primary response antibodies generated against NP exhibit a significantly higher affinity for a structurally related hapten, 4-hydroxy-5-iodo-3-nitrophenylacetyl (NIP), than for NP itself.[7][8]
-
Causality: This phenomenon arises from the specific germline-encoded B-cell receptors that dominate the early response. These receptors, particularly those utilizing the VH186.2 gene segment, possess a binding pocket that, by chance, better accommodates the larger iodine atom of NIP. As the immune response matures through somatic hypermutation in germinal centers, the antibody affinity for NP increases, but the cross-reactivity with NIP is often retained.[6]
This unique feature provides researchers with a powerful tool to track the evolution of the B-cell response, distinguishing between early, unmutated B-cell clones and later, affinity-matured populations.
Primary Applications of NP
-
Studying Affinity Maturation: By comparing the binding of antibodies to NP versus NIP over time, one can directly measure the progression of affinity maturation.[6]
-
Tracking B-Cell Lineages: The response is dominated by a canonical λ light chain, allowing for the easy identification and tracking of NP-specific B cells.[6]
-
Investigating Germinal Center Dynamics: The NP system is frequently used to study the selection events that occur within germinal centers, leading to the development of high-affinity memory B cells and plasma cells.[9]
Classical Haptens: DNP and TNP as Powerhouses of Immunogenicity
Dinitrophenyl (DNP) and its close relative, Trinitrophenyl (TNP), are perhaps the most widely used haptens in immunology. Their primary advantage lies in their ability to induce exceptionally strong and reliable antibody responses across various species.[10][11]
Key Immunological Feature: Robust and Diverse Response
Unlike the focused and genetically constrained anti-NP response, the anti-DNP/TNP response is typically polyclonal and highly diverse.
-
Causality: DNP and TNP are highly reactive electrophilic compounds that readily couple to nucleophilic amine groups (primarily the ε-amino group of lysine) on carrier proteins.[1] This results in a high density of haptens on the carrier, which effectively cross-links B-cell receptors, leading to potent B-cell activation.[5][12] The resulting antibodies target a variety of presentations of the DNP molecule on the carrier surface.
Primary Applications of DNP/TNP
-
Generating High-Titer Polyclonal Antibodies: Ideal for producing reagents for immunoassays where high sensitivity is required.
-
General Model for Hapten-Carrier Responses: Used extensively to study the fundamentals of T-cell and B-cell collaboration.[4]
-
Immunoassay Development: DNP is not naturally found in biological systems, making it an excellent hapten for use as a detection label in biotin-free ELISA, Western blotting, and immunohistochemistry applications.[13]
Quantitative Comparison of Common Haptens
The selection of a hapten should be a deliberate choice based on the experimental question at hand. The following table summarizes the key characteristics to guide this decision.
| Feature | This compound (NP) | Dinitrophenyl (DNP) / Trinitrophenyl (TNP) | Biotin / Fluorescein (FITC) |
| Primary Use Case | Basic Research: B-cell affinity maturation, germinal center reactions, memory.[6][9] | Reagent Production: Generating high-titer antibodies for immunoassays.[13] | Detection & Labeling: Immunoassays, flow cytometry, microscopy.[14][15] |
| Key Immunological Trait | Heteroclitic response (higher affinity for NIP), enabling study of fine specificity.[7][8] | High immunogenicity, elicits a strong, diverse polyclonal response.[10] | High-affinity interaction (Biotin-Avidin) or fluorescence (FITC). |
| Response Complexity | Well-defined, genetically restricted response in certain mouse strains. | Highly complex and polyclonal. | Used as a tag; the primary response is not typically the focus. |
| Common Conjugation | Amine-reactive esters (e.g., NP-O-Su) or EDC coupling for carboxyl groups. | DNFB or TNBS reacts directly with primary amines (lysine). | Available in various activated forms (NHS-esters, maleimides) for versatile labeling. |
| Advantages | Allows for precise tracking of B-cell evolution; excellent for fundamental immunology. | Elicits very strong, reliable antibody responses; simple conjugation. | Versatile detection systems; commercially available reagents; high signal amplification potential. |
| Limitations | Weaker overall immunogen compared to DNP; specific features are strain-dependent. | High hapten density can sometimes suppress the carrier-specific response.[12][16] | Not typically used to study the induction of a primary immune response. |
Core Experimental Protocols: A Self-Validating System
Trustworthy data begins with robust and reproducible protocols. Here, we detail the essential workflows, explaining the causality behind critical steps.
Diagram: The Hapten-Carrier Principle
Caption: A hapten requires a carrier protein to become immunogenic.
Protocol 1: Hapten-Carrier Conjugation via EDC Chemistry
This protocol describes the conjugation of a hapten containing a carboxyl group (like NP) to the primary amines of a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Causality: EDC is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with primary amines on the carrier protein to form a stable amide bond, covalently linking the hapten to the carrier.[17][18] This method is favored for its simplicity and efficiency.
Materials:
-
Hapten (e.g., this compound)
-
Carrier Protein (e.g., KLH or BSA)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS) - Optional, but recommended to improve efficiency
-
Activation Buffer: MES Buffer (0.1 M, pH 4.7-6.0)
-
Coupling Buffer: PBS (Phosphate-Buffered Saline, pH 7.2-7.4)
-
Dialysis tubing (10 kDa MWCO) or desalting column
Procedure:
-
Carrier Protein Preparation: Dissolve the carrier protein (e.g., 10 mg KLH) in 2 mL of Coupling Buffer (PBS). Rationale: KLH is less soluble than BSA; ensure it is fully dissolved before proceeding.
-
Hapten Activation: In a separate tube, dissolve the hapten (e.g., 5 mg NP) and NHS (5 mg) in 1 mL of anhydrous DMSO or DMF. Add EDC (10 mg). Let this reaction proceed for 15 minutes at room temperature. Rationale: Activating the hapten first in a non-aqueous environment prevents EDC hydrolysis and improves the yield of the reactive intermediate.
-
Conjugation: Slowly add the activated hapten solution dropwise to the stirring carrier protein solution.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): Add hydroxylamine to a final concentration of 10 mM to quench any unreacted NHS-esters.
-
Purification: Remove unconjugated hapten and reaction byproducts by extensive dialysis against PBS (3 changes, 4°C) or by using a desalting column.
-
Characterization: Determine the protein concentration (e.g., via BCA assay) and estimate the hapten-to-carrier molar ratio using UV-Vis spectrophotometry, comparing the absorbance at the hapten's peak wavelength and 280 nm. Rationale: The hapten density is critical; too low may result in poor immunogenicity, while too high can lead to B-cell tolerance.[16][19]
Diagram: Experimental Workflow for Hapten Response Analysis
Caption: Workflow from immunogen creation to antibody titer analysis.
Protocol 2: Comparative Analysis by Indirect ELISA
This protocol allows for the quantification of hapten-specific antibody titers in the serum of immunized animals.
-
Causality: The principle is competitive binding. The ELISA plate is coated with the hapten conjugated to a different carrier protein (e.g., NP-BSA) than the one used for immunization (NP-KLH). This ensures that the detected antibodies are specific to the hapten (NP) and not the primary carrier (KLH). The amount of bound antibody is detected by an enzyme-conjugated secondary antibody that recognizes the primary antibody's species and isotype.[20][21]
Procedure:
-
Plate Coating: Dilute the coating antigen (e.g., NP-BSA) to 2-5 µg/mL in PBS. Add 100 µL to each well of a 96-well high-binding ELISA plate. Incubate overnight at 4°C. Rationale: This immobilizes the target hapten on the solid phase.
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to prevent non-specific binding of antibodies to the plate. Incubate for 1-2 hours at room temperature. Rationale: Blocking unoccupied sites on the plastic is critical to reduce background signal.
-
Sample Addition: Wash the plate 3 times. Prepare serial dilutions of the immune serum (and a pre-immune serum control) in Blocking Buffer, starting at 1:100. Add 100 µL of each dilution to the appropriate wells. Incubate for 2 hours at room temperature.
-
Secondary Antibody: Wash the plate 5 times. Add 100 µL/well of HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in Blocking Buffer according to the manufacturer's recommendation. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate 5 times. Add 100 µL/well of TMB substrate. Allow color to develop in the dark (5-20 minutes).
-
Stop Reaction: Add 50 µL/well of Stop Solution (e.g., 1 M H₂SO₄).
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader. The titer is typically defined as the reciprocal of the highest dilution that gives a signal significantly above the pre-immune control.
Mechanism Deep Dive: B-Cell Activation by a Hapten-Carrier Conjugate
The generation of a high-affinity, class-switched antibody response to a hapten is a classic example of T-cell dependent B-cell activation.
Caption: T-B collaboration is essential for anti-hapten antibody responses.
A B-cell recognizes the hapten portion of the conjugate via its B-cell receptor (BCR).[4] This binding event triggers internalization of the entire hapten-carrier complex. Inside the B-cell, the carrier protein is degraded into peptides, which are then loaded onto MHC class II molecules and presented on the B-cell surface. A helper T-cell that was previously primed to recognize one of these carrier peptides can then form a cognate pair with the B-cell. This interaction, stabilized by co-stimulatory molecules like CD40-CD40L, provides the critical "second signal" for B-cell activation, leading to proliferation, somatic hypermutation, class switching, and differentiation into antibody-secreting plasma cells and memory B-cells.[5]
Conclusion and Recommendations
The choice between this compound and other haptens is fundamentally a choice between a precision instrument and a powerful workhorse.
-
Choose NP when your primary goal is to investigate the fundamental mechanisms of the adaptive immune response. Its well-defined, heteroclitic nature provides a unique window into B-cell selection, affinity maturation, and the generation of immunological memory.
-
Choose DNP or TNP when your objective is to generate high-titer antibodies for use as reagents in immunoassays or when you require a robust, general-purpose hapten-carrier model system.
-
Choose Biotin or FITC when your application involves labeling and detection, leveraging their unique properties for signal amplification and visualization in a wide range of immunological techniques.
By understanding the distinct immunological characteristics of each hapten and applying the robust experimental workflows detailed in this guide, researchers can confidently select the appropriate tool to unlock deeper insights into the complex world of immunology.
References
- 1. Hapten - Wikipedia [en.wikipedia.org]
- 2. Hapten | Immunology, Antigens, Allergens | Britannica [britannica.com]
- 3. news-medical.net [news-medical.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 6. Maturation of the immune response to (4-hydroxy-3-nitrophenyl)-acetyl (NP) haptens in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hapten-specific T cell responses to 4-hydroxy-3-nitrophenyl acetyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Hydroxy-3-nitrophenyl (NP) acetyl-hapten specific lymphocyte proliferation. I. Mice bearing Igh-1b allotype can cross-react with 4-hydroxy-5-iodo-3-nitrophenyl (NIP) acetyl hapten - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differing effects of monoclonal anti-hapten antibodies on humoral responses to soluble or particulate antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. synabs.be [synabs.be]
- 14. Preparation of cells and reagents for flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biotium.com [biotium.com]
- 16. Induction of immunity and tolerance in vitro by hapten protein conjugates. I. The relationship between the degree of hapten conjugation and the immunogenicity of dinitrophenylated polymerized flagellin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Conjugation of Haptens | Springer Nature Experiments [experiments.springernature.com]
- 20. seracare.com [seracare.com]
- 21. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Structural Analysis of 4-Hydroxy-3-nitrophenylacetic Acid and Its Analogs for Drug Discovery
This guide provides an in-depth structural comparison of 4-Hydroxy-3-nitrophenylacetic acid (NHPA) and its key analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced structural and electronic differences conferred by substituent modifications on the phenylacetic acid scaffold. By integrating experimental spectroscopic data, crystallographic analysis, and computational modeling, we aim to provide a comprehensive resource for understanding the structure-activity relationships (SAR) within this class of compounds, thereby informing rational drug design and development.
Introduction: The Significance of the Nitrophenylacetic Acid Scaffold
This compound (NHPA) is a versatile molecule with applications ranging from its use as a hapten in immunological studies to its role as a metabolite of nitrotyrosine[1]. The inherent reactivity and biological activity of the nitrophenylacetic acid core structure make it an intriguing starting point for medicinal chemistry campaigns. The electronic and steric properties of this scaffold can be finely tuned by altering the position and nature of substituents on the phenyl ring. This guide will focus on a comparative analysis of NHPA and three key analogs: 4-hydroxyphenylacetic acid (the parent compound), 3-nitrophenylacetic acid, and 4-nitrophenylacetic acid. Understanding the subtle yet significant structural variations among these analogs is paramount for predicting their biological activities and potential as therapeutic agents.
Spectroscopic Analysis: Unveiling Electronic Effects
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide invaluable insights into the electronic environment of a molecule. By comparing the spectra of NHPA and its analogs, we can deduce the influence of the nitro (NO₂) and hydroxyl (OH) groups on the electron density distribution within the phenyl ring and the acetic acid side chain.
Comparative ¹H and ¹³C NMR Spectroscopy
The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The electron-withdrawing nature of the nitro group and the electron-donating nature of the hydroxyl group are expected to cause significant changes in the chemical shifts of the aromatic protons and carbons.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of each compound (NHPA, 4-hydroxyphenylacetic acid, 3-nitrophenylacetic acid, and 4-nitrophenylacetic acid) in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire ¹³C NMR spectra on the same instrument. Typical parameters include a 30° pulse width, a 2-second relaxation delay, and 1024-2048 scans with proton decoupling.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Data Summary: Comparative NMR Chemical Shifts (δ) in ppm
| Compound | Aromatic Protons (δ ppm) | Methylene Protons (δ ppm) | Aromatic Carbons (δ ppm) | Methylene Carbon (δ ppm) | Carbonyl Carbon (δ ppm) |
| 4-Hydroxyphenylacetic acid | ~6.7-7.1 (m) | ~3.5 (s) | ~115-156 | ~40 | ~173 |
| This compound (NHPA) | ~7.0 (d), 7.4 (dd), 7.9 (d)[1] | ~3.5 (s)[1] | ~116-155 | ~40 | ~172 |
| 3-Nitrophenylacetic acid | ~7.5-8.2 (m) | ~3.8 (s) | ~122-148 | ~41 | ~171 |
| 4-Nitrophenylacetic acid | ~7.5 (d), 8.2 (d) | ~3.8 (s) | ~124-147 | ~41 | ~171 |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented is an approximate range based on available information.
Interpretation:
The downfield shift of the aromatic protons in the nitro-substituted analogs compared to 4-hydroxyphenylacetic acid is indicative of the strong electron-withdrawing effect of the nitro group, which deshields the aromatic protons. In NHPA, the presence of both the electron-donating hydroxyl group and the electron-withdrawing nitro group leads to a more complex splitting pattern and a wider range of chemical shifts for the aromatic protons. The methylene protons and carbons, being further from the ring, show less pronounced but still noticeable shifts.
Comparative FTIR Spectroscopy
FTIR spectroscopy allows for the identification of functional groups and can reveal changes in bond strength due to electronic effects.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare solid samples as KBr pellets or acquire spectra using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FTIR spectra over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and compare the characteristic vibrational frequencies for the O-H, C=O, and N-O bonds.
Data Summary: Key FTIR Vibrational Frequencies (cm⁻¹)
| Compound | ν(O-H) of COOH | ν(C=O) of COOH | ν(NO₂) asymmetric | ν(NO₂) symmetric |
| 4-Hydroxyphenylacetic acid | ~3300-2500 (broad) | ~1700 | N/A | N/A |
| This compound (NHPA) | ~3400 (phenolic), ~3300-2500 (broad) | ~1705 | ~1530 | ~1350 |
| 3-Nitrophenylacetic acid | ~3300-2500 (broad) | ~1710 | ~1525 | ~1345 |
| 4-Nitrophenylacetic acid | ~3300-2500 (broad) | ~1715 | ~1520 | ~1340 |
Note: The data presented is an approximate range based on available information from various sources including PubChem and the NIST WebBook.[2][3]
Interpretation:
The position of the C=O stretching vibration is sensitive to electronic effects. The slightly higher frequency for the nitro-substituted analogs suggests that the electron-withdrawing nitro group strengthens the C=O bond. The characteristic asymmetric and symmetric stretching vibrations of the nitro group are clearly visible in the spectra of the nitro-containing compounds.
Crystallographic Analysis: The Three-Dimensional Structure
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.
Data Summary: Selected Crystallographic Parameters
| Parameter | 3-Nitrophenylacetic Acid | 4-Nitrophenylacetic Acid |
| C-N Bond Length (Å) | ~1.47 | ~1.48 |
| N-O Bond Lengths (Å) | ~1.22, ~1.23 | ~1.22, ~1.23 |
| Intermolecular Interactions | Hydrogen bonding (O-H···O) | Hydrogen bonding (O-H···O) |
Note: Data is based on available crystallographic information from the Cambridge Structural Database.
Interpretation:
The bond lengths within the nitro group are consistent with its delocalized electronic structure. A key feature in the crystal packing of both analogs is the formation of hydrogen-bonded dimers through their carboxylic acid groups. This is a common motif in the solid-state structures of carboxylic acids. The overall molecular conformation and intermolecular interactions play a crucial role in the solid-state properties and can influence solubility and bioavailability.
Computational Modeling: Predicting Electronic Properties
In the absence of complete experimental data, particularly the crystal structure of NHPA, computational chemistry offers a powerful tool for predicting and comparing the structural and electronic properties of these analogs.
Computational Workflow
References
- 1. 4-Nitrophenylacetic acid(104-03-0) IR Spectrum [m.chemicalbook.com]
- 2. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-NITROPHENYLACETIC ACID(1877-73-2) IR Spectrum [m.chemicalbook.com]
- 4. (PDF) 3-Nitrophenylacetic Acid: A Three-Dimensional [research.amanote.com]
- 5. 3-Nitrophenylacetic acid | C8H7NO4 | CID 15876 - PubChem [pubchem.ncbi.nlm.nih.gov]
Performance Evaluation of Carrier Proteins for 4-Hydroxy-3-nitrophenylacetic Acid (NP) Conjugation: A Comparative Guide
For researchers and professionals in drug development and immunology, the generation of a robust antibody response against small molecules, or haptens, is a cornerstone of numerous applications, from immunoassays to vaccine development. The hapten 4-Hydroxy-3-nitrophenylacetic acid (NP) is a widely used model in these endeavors. Due to its small size, NP is not immunogenic on its own and requires conjugation to a larger carrier protein to elicit a significant immune response. The choice of this carrier protein is a critical determinant of the subsequent antibody titer, affinity, and overall success of the immunization campaign.
This guide provides an in-depth technical comparison of three commonly used carrier proteins for NP conjugation: Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), and Ovalbumin (OVA). We will delve into the principles of hapten-carrier conjugation, provide detailed experimental protocols for conjugation and immunization, and present a comparative analysis of their performance based on established immunological outcomes.
The Rationale Behind Hapten-Carrier Systems
The immune system typically recognizes and responds to large, complex molecules. Haptens, being small, fail to cross-link B cell receptors effectively and cannot recruit T-cell help, which is essential for a robust and long-lasting antibody response. By covalently attaching a hapten to a large, immunogenic carrier protein, the hapten is presented to the immune system in a context that can stimulate a strong T-cell dependent response.[1][2] This results in the production of antibodies not only against the carrier protein but, crucially, also against the conjugated hapten.
The selection of an appropriate carrier protein is governed by several factors, including its immunogenicity, size, solubility, and the availability of functional groups for conjugation.[3][4]
Comparative Analysis of Carrier Proteins for NP Conjugation
The three carrier proteins evaluated here—KLH, BSA, and OVA—each possess distinct characteristics that influence their suitability for NP conjugation and subsequent immunization.
| Feature | Keyhole Limpet Hemocyanin (KLH) | Bovine Serum Albumin (BSA) | Ovalbumin (OVA) |
| Molecular Weight | 4.5 x 10⁵ - 1.3 x 10⁷ Da[3] | ~67 kDa[4] | ~45 kDa[4] |
| Immunogenicity | Very High[3] | Moderate to High[3] | Moderate[3] |
| Source | Marine mollusc (Megathura crenulata)[4] | Bovine plasma[4] | Chicken egg white[4] |
| Solubility | Limited, often forms a turbid suspension[3] | High[3] | High |
| Primary Use | Primary immunogen for antibody production[3] | Immunogen, blocking agent in immunoassays[3] | Secondary or control immunogen[4] |
| Key Advantage | High immunogenicity leads to strong antibody responses.[3] | High solubility and availability of conjugation sites.[4] | Useful as a control to assess hapten-specific responses.[4] |
| Key Disadvantage | Lower solubility can complicate handling.[3] | Can lead to false positives in assays where BSA is a blocking agent.[3] | Less immunogenic than KLH. |
Expected Immunogenic Performance
Based on extensive use in the field, a general hierarchy of immunogenicity can be expected when these carriers are conjugated to NP and used for immunization.
| Carrier Conjugate | Expected Anti-NP IgG Titer | Rationale |
| NP-KLH | ++++ | KLH's large size and foreignness to the mammalian immune system typically elicit the strongest T-cell help and subsequent antibody production.[1][5] |
| NP-BSA | +++ | BSA is also highly immunogenic in mice and rabbits and serves as an effective carrier, though generally less potent than KLH.[6] |
| NP-OVA | ++ | OVA is a good immunogen but typically induces a less potent response compared to KLH and BSA, making it a valuable tool for comparative studies and as a non-cross-reactive antigen in assays.[7] |
Experimental Workflow: From Conjugation to Antibody Titer Evaluation
A robust comparison of these carrier proteins necessitates a standardized experimental approach. The following workflow outlines the key stages.
Caption: Experimental workflow for comparing carrier protein performance.
Detailed Experimental Protocols
The following protocols provide a standardized approach for the conjugation of NP to each carrier protein, subsequent immunization, and the evaluation of the resulting antibody response.
Part 1: NP-Carrier Conjugation via EDC Chemistry
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS) to form a stable amide bond between the carboxyl group of NP and primary amines on the carrier proteins.[2][8][9]
Materials:
-
This compound (NP)
-
Keyhole Limpet Hemocyanin (KLH)
-
Bovine Serum Albumin (BSA)
-
Ovalbumin (OVA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Desalting columns (7K MWCO)
Procedure:
-
Prepare Carrier Protein Solutions:
-
Dissolve KLH, BSA, and OVA in Coupling Buffer to a final concentration of 10 mg/mL. Note that KLH may form a suspension.[8]
-
-
Prepare NP Solution:
-
Dissolve NP in Activation Buffer to a concentration of 5 mg/mL.
-
-
Activate NP:
-
Add EDC (to a final concentration of 10 mM) and Sulfo-NHS (to a final concentration of 25 mM) to the NP solution.
-
Incubate for 15 minutes at room temperature.
-
-
Conjugation Reaction:
-
Immediately add the activated NP solution to each of the carrier protein solutions at a molar ratio of approximately 40:1 (hapten to protein).[4]
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
-
Purification of Conjugates:
-
Remove excess, unreacted NP and crosslinker byproducts using desalting columns equilibrated with PBS.
-
Collect the protein-containing fractions.
-
Part 2: Characterization of NP-Carrier Conjugates
Determining the hapten-to-carrier ratio (hapten density) is crucial, as it can significantly influence the immunogenicity of the conjugate.[6][10]
Procedure (Spectrophotometric Method):
-
Measure the absorbance of the purified NP-carrier conjugate solution at 280 nm and 430 nm (the absorbance maximum for NP).
-
Calculate the protein concentration using the Beer-Lambert law and the known extinction coefficient of the carrier protein at 280 nm, correcting for the absorbance of NP at this wavelength.
-
Calculate the concentration of NP using its molar extinction coefficient at 430 nm.
-
The hapten density is the molar ratio of NP to the carrier protein.
Note: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can also be used for a more precise determination of hapten density by measuring the mass shift of the carrier protein upon conjugation.[6]
Part 3: Mouse Immunization
Materials:
-
Purified NP-KLH, NP-BSA, and NP-OVA conjugates
-
Adjuvant (e.g., Alum)
-
Sterile PBS
-
Female BALB/c mice, 6-8 weeks old
Procedure:
-
Prepare Immunogens:
-
On the day of immunization, emulsify each NP-carrier conjugate with an equal volume of Alum adjuvant to a final concentration of 100 µg of conjugate in 200 µL of emulsion per mouse.[5]
-
-
Primary Immunization (Day 0):
-
Inject each mouse intraperitoneally (i.p.) with 200 µL of the prepared immunogen.[5]
-
-
Booster Immunizations (Day 14 and Day 28):
-
Repeat the immunization as described in step 2.
-
-
Serum Collection (Day 35):
-
Collect blood via a terminal bleed and process to obtain serum. Store serum at -20°C or below until analysis.
-
Part 4: Anti-NP IgG Titer Determination by ELISA
Materials:
-
NP-BSA conjugate (for coating)
-
Serum samples from immunized mice
-
Goat anti-mouse IgG-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)
-
96-well ELISA plates
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of NP-BSA (5 µg/mL in Coating Buffer) overnight at 4°C. Using a different carrier for coating than for immunization (where applicable) ensures the detection of hapten-specific antibodies.[11]
-
-
Blocking:
-
Wash the plate three times with Wash Buffer.
-
Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times.
-
Perform serial dilutions of the mouse sera in Blocking Buffer (starting at 1:100).
-
Add 100 µL of each serum dilution to the appropriate wells and incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times.
-
Add 100 µL of goat anti-mouse IgG-HRP (diluted in Blocking Buffer according to the manufacturer's recommendation) to each well and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of Stop Solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
The antibody titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value significantly above the background (e.g., 2-3 times the absorbance of the pre-immune serum).[12]
-
Illustrative Results and Discussion
Following the outlined experimental plan, the expected outcome would be a clear difference in the anti-NP IgG titers generated by the three carrier proteins.
Illustrative Anti-NP IgG Titers
| Mouse Group | Immunogen | Mean Anti-NP IgG Titer (Reciprocal Dilution) |
| 1 | NP-KLH | 128,000 |
| 2 | NP-BSA | 64,000 |
| 3 | NP-OVA | 32,000 |
| 4 (Control) | PBS | <100 |
These illustrative data reflect the established principle that KLH is a more potent immunogenic carrier than BSA and OVA.[3] The large, multimeric structure of KLH provides a high density of T-cell epitopes, leading to more robust B-cell activation and antibody production.[5] While BSA is a reliable carrier, its smaller size and closer evolutionary relationship to murine albumin may result in a comparatively lower immune response. OVA, being the smallest and least immunogenic of the three in this context, is expected to produce the lowest, yet still significant, antibody titers.
It is important to note that while KLH is superior for generating a primary immune response, BSA and OVA are invaluable for the screening and characterization phases. For instance, using an NP-BSA or NP-OVA conjugate in an ELISA to screen for antibodies raised against NP-KLH prevents the detection of anti-carrier antibodies, thereby ensuring the specificity of the assay for the hapten of interest.[4]
Caption: Logical relationship of carrier protein properties to immunological outcome.
Conclusion and Recommendations
The choice of carrier protein for hapten conjugation is a critical decision that directly impacts the success of antibody production.
-
For maximizing the primary immune response and achieving the highest possible antibody titers against a hapten like NP, KLH is the carrier of choice. Its potent immunogenicity is well-documented.[3]
-
BSA represents a cost-effective and highly effective alternative to KLH, reliably producing strong antibody responses. However, researchers must be mindful of potential cross-reactivity if BSA is also used as a blocking agent in subsequent immunoassays.[3]
-
OVA is an excellent choice for a secondary or control carrier protein. Its moderate immunogenicity and distinct origin make it ideal for use in screening assays to confirm hapten specificity.[4]
By understanding the distinct properties of these carrier proteins and employing standardized, robust protocols for conjugation, immunization, and analysis, researchers can confidently select the optimal carrier for their specific needs and enhance the likelihood of a successful outcome in their antibody development endeavors.
References
- 1. Hooke - Contract Research - T cell dependent antibody response (TDAR) assay [hookelabs.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Peptide Conjugation: KLH, BSA and OVA | MolecularCloud [molecularcloud.org]
- 4. Peptide Modifications: KLH, BSA, OVA Conjugates [lifetein.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. Influence of hapten density on immunogenicity for anti-ciprofloxacin antibody production in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Elimination of Immunodominant B Cells Drives the Germinal Center Reaction toward Subdominant Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. [The effect of epitope density on the immunogenic properties of hapten-protein conjugates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vaccine Adjuvants Differentially Affect Kinetics of Antibody and Germinal Center Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Robust immune responses elicited by a fully synthetic three-component vaccine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of T-cell responses to NP and NIP haptens
A Comparative Guide to T-Cell Responses: NP vs. NIP Haptens
For decades, the haptens (4-hydroxy-3-nitrophenyl)acetyl (NP) and its iodinated analog, (4-hydroxy-5-iodo-3-nitrophenyl)acetyl (NIP), have served as indispensable tools in immunology. They provide a precisely defined antigenic determinant to dissect the fundamental principles of lymphocyte recognition, activation, and memory. While structurally similar, the substitution of a single hydrogen atom for an iodine atom creates a fascinating dichotomy in how they are recognized by the adaptive immune system.
This guide offers an in-depth comparative analysis of T-cell responses to NP and NIP. Moving beyond a simple recitation of facts, we will explore the mechanistic basis for the observed differences, provide the rationale behind key experimental designs, and furnish detailed protocols for researchers aiming to investigate these classic model antigens.
Part 1: The Molecular Basis of T-Cell Recognition of Haptens
T-cells do not recognize soluble haptens directly. Instead, they recognize short peptides derived from a protein carrier to which the hapten has been covalently bound[1][2][3]. This process, known as MHC restriction, is central to T-cell activation and is a critical point of distinction from B-cell recognition[4][5][6].
The journey from a hapten-carrier conjugate to T-cell activation involves several key steps:
-
Uptake and Processing: Antigen-presenting cells (APCs), such as dendritic cells or macrophages, internalize the hapten-carrier protein.
-
Proteolysis: Within the APC's endosomal compartments, the carrier protein is cleaved into smaller peptide fragments. Some of these fragments will retain the covalently attached hapten.
-
MHC Loading: These hapten-modified peptides are loaded onto Major Histocompatibility Complex (MHC) class II molecules.
-
Surface Presentation: The peptide-MHC-II complex is transported to the APC surface.
-
T-Cell Receptor (TCR) Recognition: A CD4+ helper T-cell with a specific TCR recognizes the unique conformational epitope formed by the combination of the hapten-modified peptide and the self-MHC molecule, leading to T-cell activation[7][8][9].
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption { label="Fig 1: Hapten-Carrier Processing and Presentation by an APC." fontsize=12 }
This MHC-restricted recognition mechanism underscores why the carrier is not merely a passive vehicle; its peptide fragments are an integral part of the epitope seen by the T-cell.
Part 2: A Head-to-Head Comparison of NP and NIP in T-Cell Responses
The primary difference between NP and NIP lies in the fine specificity of the T-cells they elicit. While the antibody response to NP is famously "heteroclitic"—meaning anti-NP antibodies bind NIP with up to 10-fold higher affinity—the T-cell response is generally more stringent[10][11].
Fine Specificity and Genetic Control
The ability of T-cells primed with NP to cross-react with NIP is not universal; it is tightly controlled by the genetic background of the host, specifically the genes encoding the Immunoglobulin heavy chain (Igh) and the MHC (H-2 in mice)[10][12][13].
-
Helper T-Cell Specificity: Studies using in-vitro enriched helper T-cells from B10.BR mice demonstrated that the response (proliferation and B-cell help) to the immunizing hapten (homologous) was consistently an order of magnitude higher than the response to the related hapten (heterologous)[14]. This highlights the exquisite specificity of the T-cell receptor.
-
Genetic Influence on Cross-Reactivity: In vivo studies measuring cutaneous sensitivity (a T-cell-mediated delayed-type hypersensitivity response) revealed that mice possessing the Igh-1b allotype (like the C57BL/6 strain) showed strong cross-reactive responses; NP-primed mice reacted to a NIP challenge[10][12]. However, strains with other allotypes, such as Igh-1c or Igh-1j, did not exhibit this cross-reactivity[10][12]. This genetic linkage suggests that the T-cell receptor repertoire is shaped by Igh-linked genes.
-
MHC Restriction in Cross-Reactivity: The transfer of cross-reactive responses is also dependent on MHC homology. In some strains, cross-reactive responses could be transferred to recipient mice sharing the H-2D region, whereas non-cross-reactive responses were transferred to recipients sharing the H-2I region, indicating that different T-cell subsets with distinct MHC restrictions may be involved[12].
| Feature | T-Cell Response (NP vs. NIP) | B-Cell/Antibody Response (NP vs. NIP) |
| Primary Recognition | Hapten-modified peptide presented by MHC[1][7]. | Conformational epitope of the hapten itself[5]. |
| Specificity | Highly specific. Response is strongest to the immunizing hapten (homologous stimulation)[14]. | Heteroclitic. Anti-NP antibodies bind with higher affinity to NIP[10][11]. |
| Cross-Reactivity | Variable and dependent on Igh and H-2 genetic loci[10][13]. | High degree of cross-reactivity is a defining feature. |
| Genetic Control | T-cell receptor repertoire and response profile influenced by Igh and MHC genes[12][15]. | Primarily influenced by Igh genes encoding antibody variable regions. |
Effector and Regulatory Responses
-
Helper and Proliferative Responses : Lymph node T-cells from mice with the Igh-1b allotype that were primed with NP-KLH (Keyhole Limpet Hemocyanin) showed significant proliferative responses when challenged in vitro with either NP or NIP conjugated to a carrier[13]. In contrast, cells from Igh-1j mice responded well to NP but poorly to NIP, confirming the genetic control over cross-reactivity at the cellular level[13].
-
Regulatory T-Cells : NP can also induce suppressor T-cells that regulate the immune response. However, these effector-phase suppressor cells, induced by NP-coupled cells, were found to not efficiently suppress NIP-specific delayed-type hypersensitivity responses, further demonstrating the fine specificity of T-cell subsets[15][16].
-
An Unconventional Player: γδ T-Cells : Recent research has revealed that not all T-cell responses to haptens are MHC-restricted. A subset of T-cells, γδ T-cells, can recognize NP directly, in a manner analogous to B-cells[17]. This MHC-independent recognition represents a distinct pathway for hapten immunity[17].
Part 3: Experimental Frameworks and Protocols
A robust comparison of T-cell responses to NP and NIP requires careful experimental design. The choice of mouse strain is paramount due to the genetic factors discussed. C57BL/6 mice (H-2b, Igh-1b) are commonly used to study cross-reactivity, while strains like C3H/He (H-2k, Igh-1j) serve as excellent non-cross-reactive controls[13].
dot graph { layout=dot; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption { label="Fig 2: General Experimental Workflow for Comparing T-Cell Responses." fontsize=12 }
Protocol 1: Mouse Immunization and Lymphocyte Isolation
This protocol is designed to generate a robust population of hapten-primed T-cells.
Materials:
-
NP-KLH or NP-CGG (Chicken Gamma Globulin) conjugate
-
Complete Freund's Adjuvant (CFA)
-
Phosphate-Buffered Saline (PBS), sterile
-
Syringes and needles (27G)
-
Mice (e.g., C57BL/6 and C3H/He, 6-8 weeks old)
Procedure:
-
Antigen Preparation: Emulsify the NP-carrier conjugate in PBS with an equal volume of CFA to a final concentration of 1 mg/mL. Vortex vigorously until a thick, stable emulsion is formed (a drop should not disperse in water).
-
Immunization: Immunize each mouse subcutaneously at the base of the tail with 100 µL of the emulsion (containing 50 µg of antigen).
-
Resting Period: Allow 7-10 days for the primary T-cell response to develop.
-
Lymphocyte Isolation: a. Euthanize mice according to institutional guidelines. b. Aseptically harvest the spleen and/or draining lymph nodes (inguinal, periaortic) into cold RPMI-1640 medium. c. Prepare a single-cell suspension by gently disrupting the tissue between the frosted ends of two microscope slides or using a cell strainer. d. Pellet the cells by centrifugation (300 x g, 10 min, 4°C). e. Lyse red blood cells using ACK lysis buffer for 1-2 minutes, then neutralize with excess medium. f. Wash the cells twice with medium, count using a hemocytometer, and resuspend to the desired concentration for subsequent assays.
Protocol 2: T-Cell Proliferation Assay using CFSE
This assay measures the proliferation of T-cells in response to antigenic stimulation by tracking the dilution of a fluorescent dye.
Materials:
-
Isolated lymphocytes from immunized mice
-
CFSE (Carboxyfluorescein succinimidyl ester) dye
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, 2-mercaptoethanol)
-
Antigens: NP-OVA, NIP-OVA, OVA (ovalbumin) carrier control
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
CFSE Labeling: Resuspend lymphocytes at 1x10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of cold complete medium. Wash cells twice.
-
Assay Setup: Resuspend CFSE-labeled cells at 2x10^6 cells/mL in complete medium.
-
Plating: Add 100 µL of the cell suspension (2x10^5 cells) to each well of a 96-well plate.
-
Stimulation: Add 100 µL of medium containing the stimulating antigens to the appropriate wells. Final concentrations should be pre-determined by titration, typically 10-50 µg/mL.
-
Wells 1-3: Medium only (Unstimulated)
-
Wells 4-6: OVA carrier (Control)
-
Wells 7-9: NP-OVA (Homologous challenge)
-
Wells 10-12: NIP-OVA (Cross-reactive challenge)
-
-
Incubation: Culture the plates for 4-5 days in a humidified incubator at 37°C, 5% CO2.
-
Flow Cytometry Analysis: a. Harvest cells from each well. b. Stain with fluorescently-labeled antibodies against T-cell markers (e.g., anti-CD3, anti-CD4). c. Acquire data on a flow cytometer. Proliferation is visualized as a series of peaks in the CFSE channel, with each peak representing a cell division.
Conclusion
The NP/NIP hapten system beautifully illustrates the remarkable specificity of the T-cell immune response. While chemically almost identical, the two haptens elicit distinct T-cell behaviors that are fundamentally different from the well-known heteroclitic antibody response. T-cell recognition is not absolute but is finely tuned by the host's genetic makeup, with both MHC and Igh-linked genes dictating the potential for cross-reactivity. This guide provides the conceptual framework and practical protocols for researchers to explore these nuances, contributing to our broader understanding of the molecular rules that govern T-cell recognition and adaptive immunity.
References
- 1. Molecular Recognition of Haptens by T Cells: More Than One Way to Tickle the Receptor - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MHC restriction - Wikipedia [en.wikipedia.org]
- 5. Antigen Recognition by B-cell and T-cell Receptors - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | MHC-independent αβT cells: Lessons learned about thymic selection and MHC-restriction [frontiersin.org]
- 7. Determining MHC restriction of T-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bruskolab.diabetes.ufl.edu [bruskolab.diabetes.ufl.edu]
- 9. Determining MHC Restriction of T-cell Responses | Springer Nature Experiments [experiments.springernature.com]
- 10. Hapten-specific T cell responses to 4-hydroxy-3-nitrophenyl acetyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive method for producing high-affinity mouse monoclonal antibodies of various isotypes against (4-hydroxy-3-nitrophenyl)acetyl (NP) hapten - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hapten-specific T cell responses to 4-hydroxy-3-nitrophenyl acetyl. VI. Evidence for different T cell receptors in cells that mediate H-21-restricted and H-2D-restricted cutaneous sensitivity responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Hydroxy-3-nitrophenyl (NP) acetyl-hapten specific lymphocyte proliferation. I. Mice bearing Igh-1b allotype can cross-react with 4-hydroxy-5-iodo-3-nitrophenyl (NIP) acetyl hapten - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hapten-specific helper T cells III. Fine specificity of the (4-hydroxy-3-nitro-phenyl)acetyl (NP)-specific response in Igh-1b mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hapten-specific T cell responses to 4-hydroxy-3-nitrophenyl acetyl. III. Interaction of effector suppressor T cells is restricted by H-2 and Igh-V genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hapten-specific T cell responses to 4-hydroxy-3-nitrophenyl acetyl. III. Interaction of effector suppressor T cells is restricted by H-2 and Igh-V genes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gamma delta T cells recognize haptens and mount a hapten-specific response | eLife [elifesciences.org]
A Senior Application Scientist's Guide to Validating Anti-Nucleoprotein (NP) Antibody Specificity
For researchers, scientists, and drug development professionals, the integrity of experimental data hinges on the quality of the reagents used. Among these, antibodies are paramount. However, the scientific community is acutely aware of the "reproducibility crisis," a significant portion of which has been attributed to poorly validated antibodies.[1] This guide provides an in-depth comparison of key methodologies for validating the specificity of anti-nucleoprotein (NP) antibodies, a critical tool in influenza virus research and diagnostics. We will delve into the "why" behind experimental choices, ensuring that each protocol serves as a self-validating system.
The influenza virus nucleoprotein is a highly conserved internal structural protein, making it an excellent target for broadly reactive antibodies used in diagnostics.[2][3] However, this conservation also necessitates rigorous validation to ensure that an antibody specifically recognizes the intended NP target without cross-reacting with other viral or host proteins. This guide will compare and contrast four essential validation techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blot (WB), Immunoprecipitation-Mass Spectrometry (IP-MS), and Surface Plasmon Resonance (SPR).
The Gold Standard: Knockout (KO) Validation
Before delving into specific techniques, it is crucial to highlight the gold standard for antibody specificity validation: the use of knockout (KO) cell lines or tissues.[4] By testing an antibody on a biological sample in which the target protein (NP) has been genetically removed, one can definitively ascertain if the antibody's signal is target-specific. A truly specific antibody will show a signal in the wild-type sample and no signal in the KO sample. While not a standalone technique, KO validation should be integrated with the methods discussed below whenever feasible to provide the highest level of confidence in antibody specificity.
Comparative Analysis of Validation Methodologies
Each validation technique offers unique insights into an antibody's performance. The choice of method should be guided by the intended application of the antibody and the specific questions being asked about its specificity.
| Method | Primary Endpoint | Throughput | Quantitative? | Key Advantage | Key Limitation |
| ELISA | Antigen binding in a semi-native state | High | Yes | Excellent for screening and quantifying antibody affinity and concentration.[5] | Can be prone to false positives if the antibody is not highly specific.[6] |
| Western Blot | Specificity for denatured protein of correct molecular weight | Low to Medium | Semi-quantitative | Confirms binding to a target of a specific size, distinguishing isoforms and degradation products. | May not reflect performance in assays where the protein is in its native conformation. |
| IP-MS | Identification of on- and off-target binding partners in a complex lysate | Low | Yes (Relative) | Unambiguously identifies the protein(s) the antibody binds to in a complex biological sample.[7][8][9] | An antibody's inability to immunoprecipitate does not necessarily mean it is not specific in other applications.[8] |
| SPR | Real-time binding kinetics (association/dissociation rates) and affinity | Medium | Yes | Provides detailed, label-free kinetic data of the antibody-antigen interaction.[10][11] | Requires specialized equipment and expertise; may not be suitable for all antibodies or antigens. |
In-Depth Methodologies and Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity and Cross-Reactivity
ELISA is a powerful, high-throughput technique ideal for initial screening of anti-NP antibodies and for quantifying their binding affinity.[5] A common format for specificity testing is an indirect ELISA, where recombinant NP from various influenza strains is coated onto a microplate to assess cross-reactivity.
-
Antigen Coating:
-
Dilute recombinant influenza A NP protein (from various strains, e.g., H1N1, H3N2, H5N1) to 1-10 µg/mL in coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6).
-
Add 100 µL of the diluted antigen solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.[12]
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.[12]
-
Incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the plate three times.
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in blocking buffer to each well.
-
Incubate for 1 hour at room temperature.[13]
-
-
Detection:
-
Wash the plate five times.
-
Add 100 µL of substrate solution (e.g., TMB) to each well and incubate in the dark until a color change is observed.[12]
-
Stop the reaction by adding 100 µL of stop solution (e.g., 2 M H₂SO₄).
-
Measure the absorbance at 450 nm using a microplate reader.
-
A specific anti-NP antibody will show a strong signal in wells coated with the target NP antigen and minimal to no signal in wells with other antigens or in the negative control wells. Comparing the signal across different NP strains provides data on the antibody's cross-reactivity.[15]
Western Blot (WB) for Molecular Weight Confirmation
Western blotting is a cornerstone technique for confirming that an antibody recognizes a protein of the expected molecular weight.[16] For influenza A NP, this is typically around 56 kDa. This method is particularly useful for identifying non-specific binding to other proteins in a complex mixture like a cell lysate.
-
Sample Preparation:
-
Lyse influenza A virus-infected cells and uninfected control cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE:
-
Mix 20-30 µg of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Load the samples and a molecular weight marker onto a polyacrylamide gel (e.g., 10-12%).
-
Run the gel until adequate separation is achieved.[17]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with the primary anti-NP antibody (at a pre-determined optimal dilution) overnight at 4°C with gentle agitation.[18]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation and Detection:
A specific anti-NP antibody will produce a distinct band at approximately 56 kDa in the lane with lysate from infected cells and no band in the uninfected control lane.[3] The absence of other bands indicates high specificity. The inclusion of a loading control (e.g., GAPDH or β-actin) is essential to ensure equal protein loading between lanes.
Immunoprecipitation-Mass Spectrometry (IP-MS) for Unbiased Target Identification
IP-MS is a powerful and unbiased method to confirm the identity of the protein that an antibody binds to in a complex biological sample.[8][19] This technique can also reveal any off-target interactions, providing a comprehensive specificity profile.[7][9]
-
Cell Lysis and Pre-clearing:
-
Lyse influenza-infected cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40).
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-NP antibody or an isotype control antibody overnight at 4°C with rotation.[20]
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for MS:
-
Elute the bound proteins from the beads.
-
Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the resulting spectra against a protein database.
-
The primary protein identified in the sample immunoprecipitated with the anti-NP antibody should be the influenza nucleoprotein. A high number of unique peptides matching NP confirms the on-target binding. The isotype control sample should not pull down NP. Any other proteins identified with high confidence in the anti-NP sample but not in the control are potential off-target binders.[8]
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of an antibody to its antigen.[10][11] This level of detail is invaluable for comparing different antibody candidates and for applications where binding kinetics are critical.
-
Ligand Immobilization:
-
Immobilize the anti-NP antibody onto a sensor chip surface using standard amine coupling chemistry. A control surface should be prepared for reference subtraction.
-
-
Analyte Injection and Binding Measurement:
-
Inject a series of increasing concentrations of purified recombinant NP antigen over the antibody-coated and control surfaces.
-
Record the binding response (in resonance units, RU) in real-time to generate sensorgrams for both the association and dissociation phases.[21]
-
-
Surface Regeneration:
-
After each antigen injection, regenerate the sensor surface by injecting a solution that disrupts the antibody-antigen interaction (e.g., low pH glycine) to prepare for the next injection.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes.
-
Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[21]
-
The resulting sensorgrams should show a concentration-dependent binding of the NP antigen to the immobilized antibody. A good fit of the data to a kinetic model provides confidence in the calculated affinity (KD) and rate constants. A low KD value (e.g., in the nanomolar range) indicates a high-affinity interaction. Comparing the kinetics of binding to NPs from different strains can provide quantitative data on cross-reactivity.
Best Practices and Recommendations
-
Orthogonal Validation: Do not rely on a single method. Use at least two orthogonal approaches to validate an anti-NP antibody. For example, confirm a positive ELISA result with a Western blot to ensure the antibody binds to a protein of the correct molecular weight.
-
Application-Specific Validation: An antibody validated for Western blotting (where the protein is denatured) may not work in an application like immunoprecipitation where the protein is in its native conformation. Always validate the antibody in the specific application it will be used for.
-
Proper Controls are Non-Negotiable:
-
Positive Control: Lysate from influenza-infected cells or purified recombinant NP.
-
Negative Control: Lysate from uninfected cells or a KO cell line.
-
Isotype Control: An antibody of the same isotype and from the same host species as the primary antibody, but with no specificity for NP, to control for non-specific binding.
-
-
Documentation: Meticulously record all details of the validation experiments, including antibody lot numbers, dilutions, and detailed protocols.
By employing a multi-faceted and rigorous validation strategy, researchers can ensure the specificity and reliability of their anti-NP antibodies, leading to more robust and reproducible scientific outcomes.
References
- 1. Western blot troubleshooting guide! [jacksonimmuno.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 5. ELISA vs. Western Blot: Choosing the Best Immunoassay for Your Research - MetwareBio [metwarebio.com]
- 6. ELISA vs Western Blot: When to Use Each Immunoassay Technique - Life in the Lab [thermofisher.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. Immunoprecipitation-Mass Spectrometry (IP-MS) Antibody Validation | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Characterization of Antibody Specificity Using Immunoprecipitation and Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. lifetechindia.com [lifetechindia.com]
- 14. Specific and sensitive detection of Influenza A virus using a biotin-coated nanoparticle enhanced immunomagnetic assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A panel of anti-influenza virus nucleoprotein antibodies selected from phage-displayed synthetic antibody libraries with rapid diagnostic capability to distinguish diverse influenza virus subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What Are the Differences Between ELISA and Western Blot in Protein Detection? [synapse.patsnap.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Antibody Validation by Immunoprecipitation Followed by Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 21. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-proteomics.com]
Literature review comparing the use of different nitrophenyl haptens in immunology
For decades, nitrophenyl haptens have served as indispensable tools in immunology, providing well-defined epitopes to dissect the fundamental principles of humoral and cellular immunity. The choice of hapten can significantly influence the nature and magnitude of the elicited immune response. This guide provides a comprehensive comparison of the three most widely used nitrophenyl haptens: 2,4-Dinitrophenyl (DNP), 2,4,6-Trinitrophenyl (TNP), and 4-Nitrophenyl (NP). We will delve into their chemical properties, immunological characteristics, and practical applications, supported by experimental data and detailed protocols to aid researchers in selecting the optimal hapten for their studies.
Introduction to Haptens and the Nitrophenyl Family
A hapten is a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein.[1][2] This hapten-carrier conjugate is then able to stimulate B cells and T cells, leading to the production of anti-hapten antibodies and the activation of hapten-specific T cells. The nitrophenyl family of haptens, characterized by a benzene ring substituted with one or more nitro groups, has been instrumental in advancing our understanding of antibody affinity maturation, B cell receptor signaling, and T cell recognition.
The chemical structure of the hapten plays a critical role in determining its immunogenicity and the specificity of the resulting antibodies. The number and position of the nitro groups on the phenyl ring influence the molecule's electronic properties, size, and shape, thereby affecting its interaction with the antigen-binding sites of antibodies and T cell receptors.
At a Glance: Key Properties of Nitrophenyl Haptens
| Feature | 2,4-Dinitrophenyl (DNP) | 2,4,6-Trinitrophenyl (TNP) | 4-Nitrophenyl (NP) |
| Chemical Structure | Benzene ring with two nitro groups at positions 2 and 4 | Benzene ring with three nitro groups at positions 2, 4, and 6 | Benzene ring with a single nitro group at position 4 |
| Primary Use | General purpose hapten for studying humoral and cellular immunity | Often used in studies of T-cell mediated responses and contact hypersensitivity | Widely used as a model for studying antibody affinity maturation and B cell memory |
| Immunogenicity | Highly immunogenic, elicits strong antibody responses[3] | Potent immunogen, known to induce strong T-cell responses[4][5] | Immunogenic, particularly useful for studying the evolution of the antibody response over time[6] |
| Cross-Reactivity | Anti-DNP antibodies show limited cross-reactivity with TNP[7] | Anti-TNP antibodies show limited cross-reactivity with DNP[7] | Anti-NP antibodies can show cross-reactivity with related nitrophenyl haptens |
In-Depth Comparison of Nitrophenyl Haptens
2,4-Dinitrophenyl (DNP): The Workhorse of Hapten Immunology
DNP is arguably the most extensively used hapten in immunology. Its high immunogenicity and the commercial availability of a wide range of DNP-conjugated carriers and anti-DNP antibodies have made it a staple in many research laboratories.[3]
Immunological Characteristics:
-
Humoral Response: DNP, when conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), elicits a robust production of anti-DNP antibodies.[8] The antibody response to DNP is characterized by a mix of IgM and IgG isotypes, with the potential for significant affinity maturation over time.[9]
-
Cellular Response: DNP is also a potent activator of T cells. Studies have shown that DNP-specific T cell lines can be established and used to investigate the mechanisms of T cell recognition and activation.[10]
-
Hapten Density: The density of DNP molecules on the carrier protein significantly influences the immune response. High hapten densities can sometimes lead to tolerance rather than immunization, particularly for T-independent responses.[11][12] Conversely, a higher hapten density has been shown to gradually increase the antisera titer in some cases.[13]
2,4,6-Trinitrophenyl (TNP): A Potent Inducer of T-Cell Responses
TNP, with its three nitro groups, is a highly reactive and immunogenic hapten. It is particularly well-suited for studying T-cell mediated immunity, including contact hypersensitivity and cytotoxic T lymphocyte (CTL) responses.[4][5]
Immunological Characteristics:
-
Humoral and Cellular Responses: Similar to DNP, TNP-carrier conjugates induce strong antibody responses. However, TNP is especially known for its ability to elicit potent T-cell responses. TNP-modified cells are frequently used to study CTL-mediated killing.
-
Cross-Reactivity with DNP: While structurally similar, DNP and TNP are generally considered to stimulate distinct populations of B cells, especially in the early stages of the immune response.[7] This suggests that the addition of the third nitro group in TNP creates a significantly different epitope from DNP. However, some cross-reactivity can be observed, particularly with high-affinity antibodies generated late in the immune response.[7]
-
Contact Hypersensitivity: TNP, often in the form of 2,4,6-trinitrobenzenesulfonic acid (TNBS) or 2-chloro-1,3,5-trinitrobenzene (TNCB), is a classic agent for inducing contact hypersensitivity in animal models.[4] Studies comparing DNFB (the reactive form of DNP) and TNCB have shown that they can elicit different types of inflammatory responses.[4]
4-Nitrophenyl (NP): The Model for Affinity Maturation
NP, with its single nitro group, has become a cornerstone for studying the process of antibody affinity maturation. The well-characterized genetics of the anti-NP response in certain mouse strains has provided invaluable insights into how antibodies evolve to bind their antigens with higher affinity.
Immunological Characteristics:
-
Affinity Maturation: The immune response to NP is a classic model for studying somatic hypermutation and affinity-based selection of B cells in germinal centers.[14] Researchers can track the changes in antibody affinity and sequence over the course of an immune response.
-
T-Cell Dependence: The anti-NP response is typically T-cell dependent, meaning that B cells require help from T cells to produce high-affinity, class-switched antibodies.[15]
-
Gamma Delta T Cell Recognition: Interestingly, recent studies have shown that γδ T cells can directly recognize NP, expanding our understanding of the types of antigens that can be recognized by this T cell subset.[6]
Experimental Workflows and Protocols
To facilitate the comparative analysis of these haptens, we provide the following experimental workflows and protocols.
Hapten-Carrier Conjugation
The first critical step is the covalent coupling of the hapten to a carrier protein. The choice of carrier and the conjugation chemistry are crucial for obtaining an immunogen that will elicit a robust response.
Caption: Workflow for Hapten-Carrier Conjugation.
Step-by-Step Protocol for Hapten-Carrier Conjugation (NHS-ester method):
-
Activate Hapten: Dissolve the nitrophenyl hapten derivative containing a carboxylic acid group in an anhydrous organic solvent (e.g., DMF or DMSO). Add N-hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC) to activate the carboxyl group, forming an NHS-ester.
-
Prepare Carrier Protein: Dissolve the carrier protein (e.g., KLH or BSA) in a suitable buffer (e.g., PBS, pH 7.4).
-
Conjugation Reaction: Add the activated hapten solution to the carrier protein solution. The optimal molar ratio of hapten to carrier protein should be determined empirically, as it can significantly impact immunogenicity.[13][16][17]
-
Incubation: Gently mix the reaction mixture and incubate for several hours at room temperature or overnight at 4°C.
-
Purification: Remove unconjugated hapten and reaction byproducts by dialysis against PBS or by using a desalting column.
-
Characterization: Determine the hapten-to-carrier ratio (hapten density) by spectrophotometry, measuring the absorbance at the characteristic wavelength for the nitrophenyl group.[18] The integrity of the conjugate can be further assessed by SDS-PAGE and MALDI-TOF mass spectrometry.[18]
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Hapten Antibody Titer
ELISA is a widely used method to quantify the amount of anti-hapten antibodies in serum or culture supernatants.
Caption: ELISA workflow for anti-hapten antibody detection.
Step-by-Step Protocol for Indirect ELISA: [19][20][21][22]
-
Coating: Coat the wells of a 96-well microtiter plate with a hapten-protein conjugate (e.g., DNP-BSA, TNP-BSA, or NP-BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS containing 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add serial dilutions of the serum samples to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody that recognizes the primary antibody isotype (e.g., HRP-conjugated goat anti-mouse IgG) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a positive signal above the background.
Concluding Remarks
The choice between DNP, TNP, and NP as a model hapten depends on the specific research question. DNP serves as a robust, all-purpose hapten for inducing strong antibody responses. TNP is particularly advantageous for studies focusing on T-cell immunity and contact hypersensitivity. NP, with its well-defined genetic response, remains the gold standard for investigating the intricacies of antibody affinity maturation. By understanding the distinct immunological properties of these nitrophenyl haptens and employing standardized experimental protocols, researchers can continue to unravel the complexities of the adaptive immune system.
References
- 1. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. betalifesci.com [betalifesci.com]
- 3. synabs.be [synabs.be]
- 4. Hapten-Specific Cellular Immune Responses in the Elicitation and Sensitization Phases of Murine Contact Hypersensitivity [mdpi.com]
- 5. Molecular Recognition of Haptens by T Cells: More Than One Way to Tickle the Receptor - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Gamma delta T cells recognize haptens and mount a hapten-specific response | eLife [elifesciences.org]
- 7. Specificity of the immune response to the 2,4-dinitrophenyl and 2,4,6-trinitrophenyl groups. Ligand binding and fluorescence properties of cross-reacting antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differing effects of monoclonal anti-hapten antibodies on humoral responses to soluble or particulate antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-DNP antibody responses to DNP-histone H1 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Re-presentation of the hapten dinitrophenol (DNP) to a DNP-specific T-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of immunity and tolerance in vitro by hapten protein conjugates. I. The relationship between the degree of hapten conjugation and the immunogenicity of dinitrophenylated polymerized flagellin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The influence of epitope density on the immunological properties of hapten—protein conjugates: II. The in vivo and in vitro metabolism of heavily and lightly conjugated protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of hapten density on immunogenicity for anti-ciprofloxacin antibody production in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessing T follicular helper cell function in vivo: antigen-specific B cell response to hapten and affinity maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hapten-specific T cell responses to 4-hydroxy-3-nitrophenyl acetyl. VII. Idiotype-specific suppression of plaque-forming cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of Hapten Density on the Induced Antibody Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A modified ELISA technique for anti-hapten antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. immunoreagents.com [immunoreagents.com]
- 21. seracare.com [seracare.com]
- 22. Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydroxy-3-nitrophenylacetic Acid
As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, procedural framework for the proper disposal of 4-Hydroxy-3-nitrophenylacetic acid (CAS 10463-20-4), a compound frequently used as a hapten in immunological research. By understanding the chemical's specific hazards and the principles of compliant waste management, we can ensure the safety of our personnel and the integrity of our environment.
This document moves beyond a simple checklist, explaining the causality behind each procedural step. It is designed to integrate seamlessly into your laboratory's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[1][2]
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. A thorough understanding of its risks is the foundation of safe handling and disposal. The primary hazards are associated with its irritant properties.[3][4]
Causality: The nitro group (-NO2) and the phenolic hydroxyl group (-OH) on the aromatic ring contribute to the compound's reactivity and irritant nature. Nitrated phenolic compounds, as a class, require careful handling due to potential reactivity and toxicity. While this specific compound is not rated as highly toxic, its classification as an irritant necessitates strict protocols to prevent personnel exposure.
| Hazard Classification | GHS Code | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | Warning |
| Source: Information synthesized from multiple Safety Data Sheets (SDS).[3][4][5] |
Essential Safety: Personal Protective Equipment (PPE)
Before handling the pure chemical or its waste, ensure the appropriate PPE is selected and worn correctly. The goal is to create a complete barrier between the researcher and the hazardous material.
Expert Insight: The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task—handling the solid powder requires a higher level of respiratory protection than handling a dilute aqueous solution.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid | Tightly fitting safety goggles with side-shields or a face shield.[5] | Nitrile or neoprene gloves. Change frequently. | Lab coat. Wear fire/flame resistant and impervious clothing for larger quantities.[5] | NIOSH-approved N95 dust mask or a full-face respirator if exposure limits may be exceeded. |
| Handling Solutions | Tightly fitting safety goggles. | Nitrile or neoprene gloves. | Lab coat. | Not typically required if handled in a certified chemical fume hood. |
| Spill Cleanup | Tightly fitting safety goggles and face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant apron or coveralls over a lab coat. | Air-purifying respirator with appropriate cartridges for organic vapors and particulates. |
| Source: PPE recommendations are based on OSHA standards and specific SDS guidance.[4][5] |
Waste Characterization and Segregation: The First Step to Disposal
Under the Resource Conservation and Recovery Act (RCRA), it is the generator's legal responsibility to characterize their waste.[6] Due to its GHS hazard classifications, this compound waste must be managed as hazardous chemical waste .
Segregation is Critical:
-
Do NOT mix with incompatible materials. The primary incompatibility is with strong oxidizing agents (e.g., nitrates, perchlorates, nitric acid).[4][7] Mixing can lead to vigorous, exothermic reactions.
-
Collect this waste stream separately. Do not combine it with other solvent or acid waste streams unless you have confirmed compatibility.
Step-by-Step Disposal Protocols
The following protocols provide clear, actionable steps for managing different forms of this compound waste.
Protocol 4.1: Unused or Expired Pure Chemical (Solid)
-
Do Not Open: If the original container is unopened or securely sealed, it is the ideal waste container.
-
Inspect Container: Ensure the container is in good condition, with no external contamination or degradation. If the original container is compromised, carefully overpack it into a larger, compatible, and sealable container.
-
Label as Waste: Deface the original manufacturer's label to avoid confusion. Apply a hazardous waste tag (see Section 5).
-
Store for Pickup: Place the container in your lab's designated Satellite Accumulation Area (SAA).[8][9]
Protocol 4.2: Contaminated Labware & Debris (Solid Waste)
This category includes items such as used gloves, weigh boats, contaminated paper towels, and pipette tips.
-
Designate a Waste Container: Use a puncture-resistant container with a lid, such as a plastic pail or a sturdy box lined with a heavy-duty plastic bag.
-
Collect Waste: Place all contaminated solid debris directly into the designated container.
-
Avoid Dust Generation: Do not dispose of large amounts of loose powder in a way that could create dust. Lightly misting contaminated paper towels with water can help minimize dust during cleanup.[10]
-
Seal and Label: When the container is full (no more than 90% capacity), securely seal it and apply a hazardous waste tag.[11]
-
Store for Pickup: Move the sealed container to the SAA.
Protocol 4.3: Solutions Containing the Compound (Liquid Waste)
This applies to aqueous buffers or organic solvent solutions containing this compound.
-
Select a Compatible Container: Use a chemically-resistant, shatter-proof container (e.g., polyethylene) with a secure, screw-top cap.[9][12] Never use metal containers for acidic solutions.[12]
-
Designate the Container: The container must be dedicated to this specific waste stream to prevent inadvertent mixing of incompatible chemicals.
-
Collect Waste: Using a funnel, carefully pour the liquid waste into the container.
-
Maintain Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion.[11]
-
Keep Closed: The container must be kept tightly closed at all times, except when adding waste.[9]
-
Label and Store: Apply a hazardous waste tag and store the container in secondary containment within the SAA.
Waste Containerization and Labeling
Proper labeling is a regulatory requirement and essential for the safety of everyone who will handle the container.[8]
Mandatory Label Information:
-
The words "Hazardous Waste" .[8]
-
Full Chemical Name: "this compound". Do not use abbreviations or formulas.
-
Hazard Characteristics: Check the boxes for "Toxic" (as an irritant) and "Corrosive" if in an acidic solution.
-
Generator Information: Your name, lab, and contact information.
Caption: Waste Labeling and Accumulation Workflow.
On-Site Storage: The Satellite Accumulation Area (SAA)
The SAA is a designated location at or near the point of waste generation and under the control of the lab personnel.[13]
Key SAA Requirements:
-
Location: Must be at or near the process generating the waste.[9]
-
Secondary Containment: Liquid waste containers must be kept in a tray or tub that can hold the entire volume of the largest container.
-
Segregation: Incompatible waste streams must be stored in separate secondary containment.
-
Quantity Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[13]
-
Time Limits: Once a container is full, it must be moved to the central accumulation area within three days.[9]
Emergency Procedures: Spills and Exposure
All personnel must be familiar with emergency procedures before beginning work.
Spill Cleanup
Your response depends on the scale of the spill.
Caption: Emergency Spill Response Decision Tree.
Small Spill (Solid):
-
Alert & Secure: Alert personnel in the immediate area.
-
Don PPE: Wear a minimum of a lab coat, goggles, two pairs of nitrile gloves, and an N95 respirator.
-
Clean Up: Use dry cleanup procedures.[10] Do NOT add water to the dry powder. Gently sweep or vacuum (with a HEPA-filtered vacuum) the material and place it into a sealed, labeled hazardous waste container.
-
Decontaminate: Wipe the area with soap and water, collecting the towels as hazardous waste.
Personnel Exposure First Aid
Immediate action is critical to mitigate the effects of exposure.[5]
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[4][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
Final Disposal
The final step is the transfer of custody to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. They are trained and equipped to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). Your responsibility is to ensure the waste is correctly characterized, containerized, labeled, and stored for a safe and compliant pickup.
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety, protect your colleagues, and ensure your research remains in full compliance with federal and local regulations.
References
- 1. osha.gov [osha.gov]
- 2. mastercontrol.com [mastercontrol.com]
- 3. This compound | C8H7NO5 | CID 447364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. danielshealth.com [danielshealth.com]
- 7. nj.gov [nj.gov]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. ethz.ch [ethz.ch]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. epa.gov [epa.gov]
- 14. lgcstandards.com [lgcstandards.com]
A Strategic Guide to Personal Protective Equipment for Handling 4-Hydroxy-3-nitrophenylacetic Acid
For the diligent researcher, scientist, and drug development professional, the cornerstone of innovation is a deep and unwavering commitment to safety. When handling compounds like 4-Hydroxy-3-nitrophenylacetic acid, this commitment is embodied in the rigorous and informed use of Personal Protective Equipment (PPE). This guide moves beyond a simple checklist, offering a comprehensive framework for not only selecting the appropriate PPE but also understanding the scientific rationale behind each choice. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard: Why PPE is Non-Negotiable
Core PPE Directives: A Multi-Layered Defense
A robust PPE strategy for handling this compound is built on a foundation of multiple layers of protection, each addressing a specific route of exposure.
Dermal Protection: Beyond the Basic Glove
Given that this compound is a known skin irritant, the selection and use of appropriate gloves are paramount[1][3].
-
Glove Selection: Disposable nitrile gloves are a standard and effective choice for handling this compound in solid form or in solution, providing a sufficient barrier against incidental contact[4][5]. Always inspect gloves for any signs of damage before use[6].
-
Donning and Doffing: Proper technique is crucial to prevent cross-contamination. Don gloves before handling the chemical and remove them promptly after, avoiding contact between the contaminated glove surface and your skin.
-
Lab Coat: A standard, buttoned lab coat should be worn to protect the skin on your arms and torso from accidental splashes or spills[5].
Eye and Face Protection: Shielding Against Serious Irritation
The risk of serious eye irritation from this compound necessitates robust eye and face protection[1][2].
-
Safety Glasses: At a minimum, safety glasses with side shields that conform to EN166 (EU) or NIOSH (US) standards should be worn when handling this chemical[1][6].
-
Chemical Goggles: For procedures with a higher risk of splashing, such as when preparing solutions or transferring the chemical, chemical goggles offer a more complete seal around the eyes and are strongly recommended.
-
Face Shield: In situations where there is a significant risk of splashing or aerosol generation, a face shield should be worn in conjunction with safety glasses or goggles to provide an additional layer of protection for the entire face[5].
Respiratory Protection: Mitigating Inhalation Risks
As this compound can cause respiratory irritation, particularly in its powdered form, controlling inhalation exposure is a critical aspect of safe handling[2][3].
-
Engineering Controls: The primary method for controlling respiratory hazards should always be engineering controls, such as working in a well-ventilated area or using a chemical fume hood, especially when handling the solid compound or preparing solutions[3][6][7].
-
Respiratory Masks: In situations where engineering controls are not sufficient to minimize exposure to dust, a NIOSH-approved N95 dust mask or a respirator may be necessary[4][5]. A risk assessment should be conducted to determine the appropriate level of respiratory protection.
Operational Plan: From Benchtop to Disposal
A comprehensive safety plan extends beyond the immediate handling of the chemical and encompasses the entire workflow, including preparation, use, and disposal.
Step-by-Step PPE Protocol
-
Preparation: Before entering the laboratory, ensure you are wearing closed-toe shoes and long pants.
-
Donning PPE:
-
Put on your lab coat and ensure it is fully buttoned.
-
Don your safety glasses or goggles.
-
Put on your nitrile gloves, ensuring they fit properly and have no visible defects.
-
-
Handling the Chemical:
-
Perform all manipulations of this compound within a chemical fume hood or a well-ventilated area.
-
Avoid creating dust when handling the solid.
-
In the event of a spill, follow established laboratory procedures for chemical cleanup, which may involve the use of additional protective equipment.
-
-
Doffing PPE:
Disposal Plan: A Responsible Conclusion
The responsible disposal of both the chemical waste and any contaminated PPE is a critical component of laboratory safety and environmental stewardship.
-
Chemical Waste: Dispose of this compound and any solutions containing it in a designated and properly labeled hazardous waste container[1][3]. Do not pour it down the drain[7][9].
-
Contaminated PPE: Dispose of used gloves and any other contaminated disposable PPE in a designated hazardous waste container[6].
Summary of PPE Recommendations
| Task | Gloves (Nitrile) | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing Solid | Required | Safety glasses with side shields (Goggles recommended) | Work in a fume hood or use a dust mask | Lab coat |
| Preparing Solutions | Required | Chemical goggles (Face shield recommended) | Work in a fume hood | Lab coat |
| Running Reactions | Required | Safety glasses with side shields (Goggles for splash risk) | Work in a well-ventilated area or fume hood | Lab coat |
| Handling Waste | Required | Safety glasses with side shields | N/A (unless dust is generated) | Lab coat |
PPE Selection Workflow
Caption: A flowchart for selecting appropriate PPE when handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C8H7NO5 | CID 447364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. This compound 99 10463-20-4 [sigmaaldrich.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





